2-(Thiophen-2-yl)propanenitrile
Description
Structure
3D Structure
Properties
IUPAC Name |
2-thiophen-2-ylpropanenitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NS/c1-6(5-8)7-3-2-4-9-7/h2-4,6H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTOABKRIUPTTPQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C#N)C1=CC=CS1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
2-(Thiophen-2-yl)propanenitrile synthesis pathways
An In-depth Technical Guide to the Synthesis of 2-(Thiophen-2-yl)propanenitrile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthesis pathways for this compound, a key intermediate in the development of various pharmaceutical compounds. The following sections detail the core synthetic strategies, complete with experimental protocols and quantitative data to facilitate replication and optimization in a laboratory setting.
Core Synthesis Pathways
The synthesis of this compound can be broadly categorized into two main strategies:
-
Direct α-Alkylation: This approach involves the direct methylation of a pre-existing 2-(thiophen-2-yl)acetonitrile scaffold.
-
Multi-step Synthesis from Thiophene Derivatives: These pathways commence with more readily available thiophene precursors, such as 2-acetylthiophene or 2-halothiophenes, and involve a sequence of reactions to construct the target molecule.
Pathway 1: α-Alkylation of 2-(Thiophen-2-yl)acetonitrile
This is a direct and efficient method for the synthesis of this compound, leveraging the acidity of the α-proton to the nitrile group. The reaction proceeds via the formation of a carbanion, which then acts as a nucleophile.[1]
Reaction Scheme
Experimental Protocol
Materials:
-
2-(Thiophen-2-yl)acetonitrile
-
Strong base (e.g., Lithium diisopropylamide (LDA) or Sodium Hydride (NaH))
-
Methyl iodide (CH₃I)
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Dimethylformamide (DMF))
-
Quenching solution (e.g., saturated aqueous ammonium chloride)
-
Extraction solvent (e.g., diethyl ether or ethyl acetate)
Procedure:
-
In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 2-(thiophen-2-yl)acetonitrile in the anhydrous solvent.
-
Cool the solution to a low temperature (typically -78 °C for LDA or 0 °C for NaH).
-
Slowly add the strong base to the solution and stir for a designated period (e.g., 30-60 minutes) to ensure complete formation of the carbanion.
-
Add methyl iodide dropwise to the reaction mixture.
-
Allow the reaction to proceed at the low temperature, then gradually warm to room temperature and stir until completion (monitored by TLC).
-
Quench the reaction by the slow addition of the quenching solution.
-
Extract the aqueous layer with the chosen organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography.
Quantitative Data
| Parameter | Value/Range | Reference |
| Starting Material | 2-(Thiophen-2-yl)acetonitrile | [1] |
| Base | LDA, NaH | [1] |
| Methylating Agent | Methyl Iodide | [1] |
| Solvent | Anhydrous THF or DMF | General Knowledge |
| Reaction Temperature | -78 °C to Room Temperature | General Knowledge |
| Yield | Not specified, but generally moderate to high for α-alkylation | General Knowledge |
Pathway 2: From 2-Acetylthiophene via Claisen Condensation
This multi-step pathway begins with the readily available 2-acetylthiophene. The key intermediate, 3-oxo-3-(thiophen-2-yl)propanenitrile, is synthesized via a Claisen condensation, which is then further processed to yield the target compound.[1]
Reaction Scheme
Experimental Protocol: Synthesis of 3-Oxo-3-(thiophen-2-yl)propanenitrile
Materials:
-
Ethyl cyanoacetate[1]
-
Sodium ethoxide (NaOEt)
-
Anhydrous ethanol
-
Acidic workup solution (e.g., dilute HCl)
Procedure:
-
Prepare a solution of sodium ethoxide in anhydrous ethanol in a reaction vessel.
-
To this, add a mixture of 2-acetylthiophene and ethyl cyanoacetate dropwise at a controlled temperature (e.g., 0-10 °C).
-
Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).
-
Pour the reaction mixture into ice-water and acidify with the acidic workup solution to precipitate the product.
-
Filter the solid, wash with water, and dry. Recrystallization from a suitable solvent (e.g., ethanol) can be performed for further purification.
Subsequent Transformation to this compound
The conversion of the β-keto nitrile intermediate to the final product would involve a two-step process:
-
Reduction of the Ketone: The keto group can be reduced to a hydroxyl group using a reducing agent such as sodium borohydride (NaBH₄).
-
Dehydration and Reduction: The resulting β-hydroxynitrile can then be dehydrated to an α,β-unsaturated nitrile, followed by reduction of the double bond.
Quantitative Data for the Synthesis of 2-Acetylthiophene
The precursor, 2-acetylthiophene, can be synthesized from thiophene.
| Parameter | Value/Range | Reference |
| Starting Material | Thiophene | [4] |
| Acylating Agent | Acetic anhydride | [4] |
| Catalyst | Not specified | [4] |
| Solvent | Solvent-free or organic solvent (e.g., dichloromethane) | [4] |
| Reaction Temperature | 70-80 °C | [4] |
| Reaction Time | 3-5 hours | [4] |
| Purification | Direct rectification | [4] |
Synthesis of the Precursor: 2-(Thiophen-2-yl)acetonitrile
The starting material for Pathway 1, 2-(thiophen-2-yl)acetonitrile, is a crucial precursor. Its synthesis typically starts from thiophene.
Reaction Scheme
Experimental Protocol: Two-Step Synthesis from Thiophene
Step 1: Synthesis of 2-Chloromethylthiophene [5]
-
React thiophene with paraformaldehyde and concentrated hydrochloric acid at a low temperature (0-5 °C).
-
Phosphorus trichloride can be added to increase the acid concentration.
Step 2: Synthesis of 2-(Thiophen-2-yl)acetonitrile [5]
-
The resulting 2-chloromethylthiophene is reacted with sodium cyanide in a mixed solvent system of water and acetone.
-
The reaction is carried out under heating (50-80 °C).
An alternative cyanation method uses trimethylsilyl cyanide with potassium carbonate in acetonitrile at 70 °C for 10 hours, reportedly achieving a high yield.[6]
Quantitative Data for the Synthesis of 2-(Thiophen-2-yl)acetonitrile
| Parameter | Value/Range | Reference |
| Starting Material | 2-Chloromethylthiophene | [5][6] |
| Cyanating Agent | Trimethylsilyl cyanide or Sodium cyanide | [5][6] |
| Solvent | Acetonitrile or Water/Acetone | [5][6] |
| Catalyst/Base | Potassium carbonate | [6] |
| Reaction Temperature | 70 °C (for trimethylsilyl cyanide method) | [6] |
| Reaction Time | 10 hours (for trimethylsilyl cyanide method) | [6] |
| Yield | 98% (for trimethylsilyl cyanide method) | [6] |
Summary and Outlook
The synthesis of this compound is achievable through several viable pathways. The choice of a particular route will depend on the availability of starting materials, desired scale, and safety considerations, especially concerning the use of cyanide reagents. The direct α-alkylation of 2-(thiophen-2-yl)acetonitrile appears to be the most straightforward approach, provided the starting nitrile is accessible. The multi-step synthesis from 2-acetylthiophene offers an alternative from a common thiophene derivative. For all pathways, careful optimization of reaction conditions is crucial to maximize yield and purity. This guide provides a solid foundation for researchers to develop and refine their synthetic strategies for this important molecule.
References
- 1. This compound | 88701-59-1 | Benchchem [benchchem.com]
- 2. 2-Acetylthiophene - Wikipedia [en.wikipedia.org]
- 3. 2-Acetylthiophene | C6H6OS | CID 6920 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. CN106892895A - A kind of preparation method of 2 acetyl thiophene - Google Patents [patents.google.com]
- 5. CN104513225A - Preparation method of 2-thiopheneacetonitrile - Google Patents [patents.google.com]
- 6. 2-Thiopheneacetonitrile synthesis - chemicalbook [chemicalbook.com]
Spectroscopic and Structural Elucidation of 2-(Thiophen-2-yl)propanenitrile: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 2-(thiophen-2-yl)propanenitrile (CAS No. 88701-59-1), a versatile heterocyclic building block. The information presented herein is essential for the unambiguous identification, characterization, and quality control of this compound in research and development settings. This document details experimental methodologies for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, and presents the spectral data in a clear, tabular format.
Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for this compound.
¹H NMR Spectroscopic Data
Solvent: CDCl₃ Frequency: 500 MHz
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| 7.25 | m | - | Thiophene H-5 |
| 7.06 | m | - | Thiophene H-3 |
| 6.96 | m | - | Thiophene H-4 |
| 4.16 | q | 7.2 | CH |
| 1.72 | d | 7.2 | CH₃ |
[1]
¹³C NMR Spectroscopic Data
Solvent: CDCl₃ Frequency: 125 MHz
| Chemical Shift (δ) ppm | Assignment |
| 139.7 | Thiophene C-2 |
| 127.5 | Thiophene CH |
| 126.0 | Thiophene CH |
| 125.8 | Thiophene CH |
| 121.1 | CN |
| 27.0 | CH |
| 21.9 | CH₃ |
[1]
Infrared (IR) Spectroscopic Data
Technique: Neat
| Wavenumber (cm⁻¹) | Assignment |
| 3107 | Aromatic C-H stretch |
| 2987 | Aliphatic C-H stretch |
| 2938 | Aliphatic C-H stretch |
| 2241 | C≡N stretch |
| 1453 | Aromatic C=C stretch |
| 1237 | C-H in-plane bend |
| 830 | C-H out-of-plane bend |
| 705 | C-S stretch |
[1]
Mass Spectrometry (MS) Data
Molecular Formula: C₇H₇NS Molecular Weight: 137.2 g/mol
| m/z | Adduct |
| 138.03720 | [M+H]⁺ |
| 160.01914 | [M+Na]⁺ |
| 175.99308 | [M+K]⁺ |
| 155.06374 | [M+NH₄]⁺ |
Note: The m/z values are predicted values.
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
A solution of this compound is prepared by dissolving 5-25 mg of the compound in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃). The solution is transferred to a 5 mm NMR tube. The spectrum is acquired on a 500 MHz NMR spectrometer. For ¹³C NMR, a higher concentration (50-100 mg) may be utilized to obtain a spectrum with an adequate signal-to-noise ratio in a reasonable time.
Infrared (IR) Spectroscopy
The IR spectrum is obtained using a Fourier Transform Infrared (FT-IR) spectrometer. For a liquid sample like this compound, a neat spectrum can be acquired by placing a small drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) plates. The plates are then mounted in the spectrometer's sample holder for analysis.
Mass Spectrometry (MS)
Mass spectral data is typically acquired using a mass spectrometer with an electrospray ionization (ESI) source for soft ionization, which allows for the detection of the molecular ion. The sample is dissolved in a suitable volatile solvent, such as methanol or acetonitrile, at a concentration of approximately 1 mg/mL. This solution is then further diluted to the low µg/mL or high ng/mL range and introduced into the mass spectrometer. The instrument analyzes the mass-to-charge ratio (m/z) of the resulting ions.
Spectroscopic Analysis Workflow
The following diagram illustrates the logical workflow for the spectroscopic characterization of this compound.
Caption: Workflow for the spectroscopic analysis of this compound.
References
An In-depth Technical Guide to 2-(Thiophen-2-yl)propanenitrile
This technical guide provides a comprehensive overview of 2-(Thiophen-2-yl)propanenitrile, a heterocyclic compound of interest to researchers and professionals in drug development and chemical synthesis. This document details its chemical identifiers, physicochemical properties, synthesis protocols, and the broader context of the biological activities of thiophene-containing molecules.
Core Compound Identifiers
This compound is a derivative of thiophene, a five-membered aromatic ring containing a sulfur atom. The presence of the nitrile group and the thiophene moiety makes it a versatile building block in organic synthesis.
| Identifier | Value |
| CAS Number | 88701-59-1 |
| IUPAC Name | This compound |
| Molecular Formula | C₇H₇NS |
| Molecular Weight | 137.20 g/mol |
| PubChem CID | 10942499 |
| Synonyms | α-Methyl-2-thiopheneacetonitrile |
Physicochemical and Spectral Data
While extensive experimental data for this compound is not widely published, the following table includes available data for the key precursor, 2-thiopheneacetonitrile, and predicted data for the target compound.
| Property | 2-Thiopheneacetonitrile | This compound (Predicted) |
| Appearance | Dark yellow to brown liquid[1] | - |
| Boiling Point | 115-120 °C at 22 mmHg[2] | - |
| Density | 1.153 g/cm³ at 25 °C[1] | - |
| Refractive Index | n20/D 1.542 (lit.)[1] | - |
| Flash Point | 102 °C (closed cup)[2] | - |
| XLogP3 | 1.3[1] | 1.9 |
| Monoisotopic Mass | 123.01429 g/mol | 137.02992 Da |
Experimental Protocols
The primary route for the synthesis of this compound is the α-methylation of 2-thiopheneacetonitrile. Below are detailed experimental protocols for the synthesis of the precursor and its subsequent methylation.
Synthesis of 2-Thiopheneacetonitrile from 2-(Chloromethyl)thiophene
This procedure outlines the synthesis of the starting material, 2-thiopheneacetonitrile.
Materials:
-
2-(Chloromethyl)thiophene
-
Sodium cyanide (NaCN)
-
Acetone
-
Water
-
Dichloromethane (DCM)
Procedure:
-
In a reaction vessel, dissolve solid sodium cyanide in water with stirring.
-
Add acetone to the sodium cyanide solution.
-
Heat the mixture to 60-65 °C.
-
Slowly add 2-(chloromethyl)thiophene to the heated solution over a period of one hour.
-
Maintain the reaction temperature and continue stirring for an additional 3 hours.
-
After the reaction is complete, cool the mixture and filter to remove any solid byproducts.
-
Extract the aqueous layer with dichloromethane.
-
Separate the organic layer and remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude 2-thiopheneacetonitrile by vacuum distillation.
Synthesis of this compound via α-Methylation
This protocol is a representative procedure for the α-methylation of an arylacetonitrile, adapted for the synthesis of the target compound.
Materials:
-
2-Thiopheneacetonitrile
-
Sodium amide (NaNH₂) or other strong base (e.g., LDA)
-
Liquid ammonia
-
Methyl iodide (CH₃I)
-
Anhydrous diethyl ether
-
Ammonium chloride solution (saturated)
Procedure:
-
Set up a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a dry-ice condenser.
-
Add liquid ammonia to the flask.
-
Slowly add sodium amide to the liquid ammonia with stirring until a clear solution is formed.
-
Dissolve 2-thiopheneacetonitrile in anhydrous diethyl ether and add it dropwise to the sodium amide solution over 30 minutes. A dark-colored solution of the sodium salt of the nitrile will form.
-
After the addition is complete, continue stirring for another hour.
-
Add a solution of methyl iodide in anhydrous diethyl ether dropwise to the reaction mixture over one hour.
-
After the addition of methyl iodide, continue stirring until the blue color of the sodium amide disappears.
-
Allow the ammonia to evaporate overnight.
-
To the remaining residue, add water to dissolve the inorganic salts.
-
Extract the aqueous layer with diethyl ether.
-
Wash the combined organic layers with a saturated ammonium chloride solution and then with water.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Remove the diethyl ether by distillation.
-
Purify the resulting this compound by vacuum distillation.
Synthesis Workflow
The following diagram illustrates the logical workflow for the synthesis of this compound from its precursors.
Caption: Synthesis pathway of this compound.
Biological Context of Thiophene Derivatives
While specific biological activities of this compound are not extensively documented, the thiophene scaffold is a well-known pharmacophore in medicinal chemistry. Thiophene derivatives have been reported to exhibit a wide range of biological activities, including antimicrobial, antiviral, anti-inflammatory, and anticancer properties.[3][4] The incorporation of a thiophene ring in a molecule can significantly influence its pharmacokinetic and pharmacodynamic properties. Many approved drugs contain a thiophene moiety, where it often serves as a bioisostere for a benzene ring.[3] The biological potential of thiophene-containing compounds is often attributed to the ability of the sulfur atom to form hydrogen bonds and engage in other non-covalent interactions with biological targets.
The following diagram illustrates the diverse range of reported biological activities for thiophene-containing compounds.
Caption: Reported biological activities of thiophene derivatives.
Safety and Handling
The precursor, 2-thiopheneacetonitrile, is classified as harmful if swallowed and causes skin and eye irritation.[1][2] It is recommended to handle this compound in a well-ventilated area, wearing appropriate personal protective equipment, including gloves and safety glasses.[1][2] Given the structural similarity, this compound should be handled with similar precautions. It is intended for research and development purposes only. Safety data sheets for related compounds should be consulted for detailed handling and disposal information.[3][5]
References
2-(Thiophen-2-yl)propanenitrile literature review
An In-Depth Technical Guide to 2-(Thiophen-2-yl)propanenitrile
Introduction
This compound is a heterocyclic organic compound that incorporates an electron-rich thiophene ring and a reactive nitrile functional group.[1] The thiophene moiety is a significant pharmacophore in medicinal chemistry, often serving as a bioisostere for a benzene ring in many successful drug molecules.[1] The nitrile group provides a versatile chemical handle for a variety of transformations, including reduction to amines, hydrolysis to carboxylic acids, or conversion to amides.[1] This unique combination of a biologically relevant aromatic system and a synthetically adaptable functional group makes this compound a compound of considerable interest for researchers and drug development professionals as a building block for novel therapeutic agents and materials.
Chemical Properties and Data
The core structure synergistically combines the chemical characteristics of both thiophenes and nitriles. The thiophene ring is amenable to electrophilic substitution, while the carbon atom of the nitrile group is electrophilic and susceptible to nucleophilic attack.[1]
Physicochemical & Identification Data
| Property | Value | Reference |
| CAS Number | 88701-59-1 | [1] |
| Molecular Formula | C₇H₇NS | |
| Molecular Weight | 137.2 g/mol | [1] |
| InChI Key | QTOABKRIUPTTPQ-UHFFFAOYSA-N |
Spectroscopic Data
Detailed experimental spectroscopic data (¹H-NMR, ¹³C-NMR, IR) for this compound is not widely reported in the surveyed literature. Structural confirmation typically relies on techniques like Nuclear Magnetic Resonance (NMR) spectroscopy to analyze the carbon-hydrogen framework. However, ¹H-NMR data for the direct precursor, 2-thiopheneacetonitrile, has been reported as: ¹H-NMR (CDCl₃), 7.07(s, 1H), 7.21(s, 1H), 7.32(s, 1H), 2.95(s, 2H).[2]
Synthesis and Reaction Pathways
The synthesis of this compound can be primarily achieved through two strategic routes: direct α-alkylation of a precursor nitrile or via the transformation of an intermediate β-keto nitrile.
Route 1: Direct Alkylation of 2-(Thiophen-2-yl)acetonitrile
This is a direct and efficient method for introducing the methyl group at the α-position to the nitrile.[1] The process involves the deprotonation of 2-(thiophen-2-yl)acetonitrile to form a nucleophilic carbanion, which is then quenched with a methylating agent.
Caption: Synthesis of this compound via direct alkylation.
Experimental Protocol: Direct Alkylation
-
Preparation: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (e.g., Argon), add a solution of 2-(thiophen-2-yl)acetonitrile in a dry aprotic solvent like tetrahydrofuran (THF).
-
Deprotonation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add one equivalent of a strong base, such as lithium diisopropylamide (LDA) or sodium hydride (NaH), to the solution. Stir for 30-60 minutes at this temperature to ensure complete formation of the carbanion.
-
Alkylation: Add a slight excess (approx. 1.1 equivalents) of a methylating agent, such as methyl iodide, dropwise to the solution. Allow the reaction to slowly warm to room temperature and stir for several hours or until TLC analysis indicates the consumption of the starting material.
-
Workup: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl). Transfer the mixture to a separatory funnel and extract with an organic solvent like ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel to yield pure this compound.
Route 2: From 3-Oxo-3-(thiophen-2-yl)propanenitrile
An alternative pathway involves the synthesis and subsequent reduction of the β-keto nitrile intermediate, 3-oxo-3-(thiophen-2-yl)propanenitrile, also known as 2-thenoylacetonitrile.
Caption: Synthesis via a β-keto nitrile intermediate.
Experimental Protocol: Synthesis of 3-Oxo-3-(thiophen-2-yl)propanenitrile
This intermediate is commonly formed via a Claisen condensation.
-
Base Preparation: In a suitable reaction vessel, prepare a solution of sodium ethoxide by dissolving sodium metal in anhydrous ethanol under an inert atmosphere.
-
Condensation: To the sodium ethoxide solution, add a mixture of 2-acetylthiophene and ethyl cyanoacetate.
-
Reaction: Heat the mixture under reflux for several hours. The progress of the reaction can be monitored by TLC.
-
Workup: After completion, cool the reaction mixture and pour it into ice-cold dilute acid to neutralize the base. The precipitated solid is the crude 3-oxo-3-(thiophen-2-yl)propanenitrile.
-
Purification: Filter the crude product, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol) to obtain the purified intermediate. One study reported an 80% yield for this intermediate starting from N-phenyl-N-tosylthiophene-2-carboxamide.[3] The subsequent reduction of the keto group would be required to proceed to the final product.
Key Chemical Transformations
The nitrile functionality of this compound serves as a gateway to other important chemical groups, enhancing its utility as a synthetic intermediate.
Caption: Key functional group interconversions of the nitrile moiety.
Biological and Pharmacological Activity
While this compound is a valuable synthetic building block, specific biological activity data for this exact compound is not extensively documented in the reviewed scientific literature. However, the broader class of thiophene derivatives exhibits a wide range of significant biological activities, suggesting potential areas of investigation for molecules derived from this core.[4][5]
General Activities of Thiophene Derivatives
Thiophene-containing molecules have been explored for numerous therapeutic applications.[4][5]
-
Anticancer/Cytotoxic Activity: Many thiophene derivatives have been synthesized and evaluated for their ability to inhibit cancer cell growth.[6] They have shown cytotoxic effects against various human cancer cell lines, including liver (HepG2), breast (MCF-7), and colon cancer cells.[6][7] Some derivatives act by inducing apoptosis through pathways like the ROS-mediated mitochondrial pathway.[4]
-
Antimicrobial Activity: The thiophene ring is a core component of many compounds with potent antibacterial and antifungal properties.[8][9] Derivatives have shown activity against drug-resistant bacteria like methicillin-resistant Staphylococcus aureus (MRSA) and Gram-negative bacteria such as Pseudomonas aeruginosa and E. coli.[10][11][12]
-
Other Activities: The class of thiophenes is also associated with anti-inflammatory, antiviral, antioxidant, and insecticidal effects.[5][13]
Biological Activity of Structurally Related Thiophene-Nitriles
The following table summarizes reported quantitative data for structurally related compounds that also feature both a thiophene and a nitrile group, providing context for the potential efficacy of this chemical class.
| Compound Class | Activity | Target / Cell Line | Result (IC₅₀ / MIC) | Reference |
| 3-Aryl-2-(thien-2-yl)acrylonitriles | Antiproliferative | Human Hepatoma (HepG2, Huh-7) | Sub-micromolar IC₅₀ values | [14] |
| Thiophene Derivatives | Cytotoxicity | Human Liver Cancer (HepG2) | IC₅₀ reduction from 3.9 µM to 0.5 µM (in combination) | [7] |
| Thiophene Derivatives | Cytotoxicity | Human Ovarian Cancer (SKOV3) | IC₅₀ = 7.73 µM | [4] |
| Thiophene-based heterocycles | Antibacterial | Clostridium difficile | MIC = 2 to 4 μg/ml | [11] |
| Thiophene Derivatives | Antibacterial | Colistin-Resistant A. baumannii | MIC₅₀ = 16-32 mg/L | [10] |
| Thiophene Derivatives | Antibacterial | Colistin-Resistant E. coli | MIC₅₀ = 8-32 mg/L | [10] |
Representative Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)
This protocol is a generalized method for assessing the cytotoxic potential of a compound like this compound or its derivatives, based on standard cell viability assays reported in the literature.[6]
-
Cell Culture: Human cancer cell lines (e.g., HepG2, MCF-7) are cultured in appropriate media (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics at 37 °C in a humidified atmosphere with 5% CO₂.
-
Cell Seeding: Cells are harvested, counted, and seeded into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well). The plates are incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: A stock solution of the test compound is prepared in DMSO and serially diluted with culture media to achieve a range of final concentrations. The media from the wells is replaced with the media containing the test compound dilutions. A control group receives media with DMSO only.
-
Incubation: The plates are incubated for a specified period, typically 24, 48, or 72 hours.
-
MTT Addition: After incubation, a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well, and the plates are incubated for another 2-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan product.
-
Quantification: The media is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to each well to dissolve the formazan crystals. The absorbance of each well is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: Cell viability is calculated as a percentage relative to the control group. The IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Conclusion
This compound stands out as a synthetically valuable intermediate. Its preparation is accessible through straightforward chemical routes like α-alkylation, and its nitrile group offers a versatile point for further chemical modification. While direct biological data on this specific molecule is sparse, the extensive and potent bioactivities—ranging from anticancer to antimicrobial—of the broader thiophene and thiophene-nitrile families strongly suggest that derivatives of this compound are promising candidates for future drug discovery and development programs. This guide provides the foundational chemical knowledge and procedural outlines necessary for researchers to synthesize, modify, and evaluate this compound and its analogs for novel therapeutic applications.
References
- 1. This compound | 88701-59-1 | Benchchem [benchchem.com]
- 2. CN104513225A - Preparation method of 2-thiopheneacetonitrile - Google Patents [patents.google.com]
- 3. rsc.org [rsc.org]
- 4. encyclopedia.pub [encyclopedia.pub]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. africaresearchconnects.com [africaresearchconnects.com]
- 8. Antimicrobial Activity of Some Novel Armed Thiophene Derivatives and Petra/Osiris/Molinspiration (POM) Analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Frontiers | Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria [frontiersin.org]
- 11. Synthesis and antimicrobial activity of thiophene-based heterocycles derived from thiophene-2-carbohydrazide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Antimicrobial Activity of Some Novel Armed Thiophene Derivatives and Petra/Osiris/Molinspiration (POM) Analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
An In-depth Technical Guide to 2-(Thiophen-2-yl)propanenitrile: Discovery, Synthesis, and Chemical Profile
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-(Thiophen-2-yl)propanenitrile, a heterocyclic nitrile of interest in synthetic chemistry. While the specific historical moment of its discovery is not prominently documented, its emergence is a logical progression within the rich history of thiophene chemistry. This document details its physicochemical properties, plausible synthetic methodologies with a detailed experimental protocol, and its reactivity, offering a valuable resource for researchers in organic synthesis and medicinal chemistry.
Discovery and History
The history of this compound is intrinsically linked to the broader exploration of thiophene chemistry, which began with Victor Meyer's discovery of thiophene in 1882. The development of synthetic methods for thiophene derivatives, such as the Paal-Knorr and Gewald reactions, paved the way for the creation of a vast array of thiophene-containing compounds.[1]
The precise first synthesis of this compound is not well-documented in the scientific literature, suggesting its emergence as a logical and incremental step in the functionalization of the thiophene scaffold rather than a landmark discovery. The combination of the versatile nitrile group, a key synthetic intermediate, with the thiophene ring would have been a natural progression for chemists seeking to build novel molecular architectures for various applications, including medicinal chemistry and materials science.[1]
Physicochemical and Spectroscopic Data
Table 1: Physical and Chemical Properties
| Property | Value | Source |
| CAS Number | 88701-59-1 | [1] |
| Molecular Formula | C₇H₇NS | PubChemLite |
| Molecular Weight | 137.21 g/mol | PubChemLite |
| Monoisotopic Mass | 137.02992 Da | [2] |
| Predicted XlogP | 1.9 | [2] |
| SMILES | CC(C#N)C1=CC=CS1 | [2] |
| InChI | InChI=1S/C7H7NS/c1-6(5-8)7-3-2-4-9-7/h2-4,6H,1H3 | [2] |
| InChIKey | QTOABKRIUPTTPQ-UHFFFAOYSA-N | [1] |
Table 2: Predicted and Expected Spectroscopic Data
| Technique | Data |
| ¹H NMR | Protons on the thiophene ring are expected in the aromatic region (δ 7.2-7.5 ppm). The methine proton (CH) adjacent to the nitrile group would likely appear further upfield, and the methyl protons (CH₃) would be the most upfield.[1] |
| ¹³C NMR | The carbon of the nitrile group (C≡N) would have a characteristic chemical shift. Carbons of the thiophene ring would appear in the aromatic region, while the aliphatic carbons of the propane unit would be upfield. |
| IR Spectroscopy | A strong, sharp absorption band characteristic of the nitrile group (C≡N) stretching vibration is expected in the region of 2200-2300 cm⁻¹.[1] |
| Mass Spectrometry (Predicted) | [M+H]⁺: 138.03720 m/z, [M+Na]⁺: 160.01914 m/z, [M-H]⁻: 136.02264 m/z.[2] |
Synthesis of this compound
The most direct and viable route for the synthesis of this compound is the alkylation of 2-(thiophen-2-yl)acetonitrile.[1] This method involves the deprotonation of the carbon alpha to the nitrile group using a strong base to form a nucleophilic carbanion, which is then reacted with a methylating agent.[1]
An alternative, multi-step approach involves the synthesis of the intermediate 3-oxo-3-(thiophen-2-yl)propanenitrile (also known as 2-thenoylacetonitrile) via a Claisen condensation, followed by reduction of the keto group and subsequent manipulations.[1]
Key Synthetic Pathways
Caption: Synthetic routes to this compound.
Detailed Experimental Protocol: Alkylation of 2-(Thiophen-2-yl)acetonitrile
The following protocol is a detailed methodology for the synthesis of this compound based on the standard α-alkylation of nitriles.
References
Structural Analysis of 2-(Thiophen-2-yl)propanenitrile: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive structural analysis of 2-(Thiophen-2-yl)propanenitrile, a heterocyclic compound of interest in medicinal chemistry and materials science. This document collates available spectroscopic data, outlines a probable synthetic protocol, and presents a logical workflow for its preparation and analysis. Due to the limited availability of direct experimental data for this specific molecule, this guide also incorporates predicted data and information from closely related analogs to provide a thorough overview.
Core Structural and Spectroscopic Data
The structural elucidation of this compound relies on a combination of spectroscopic techniques and computational predictions. While a definitive single-crystal X-ray diffraction study has not been reported in the literature, a wealth of information can be gleaned from NMR, IR, and mass spectrometry, supplemented by computational models.[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone for confirming the molecular structure of this compound.
¹H NMR Spectroscopy: The proton NMR spectrum provides characteristic signals that are indicative of the thiophene ring and the propanenitrile side chain. The aromatic protons of the thiophene ring are expected to appear in the downfield region, typically between δ 7.2 and 7.5 ppm.[1] The protons of the aliphatic portion of the molecule would be observed further upfield.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would complement the proton NMR data, providing insights into the carbon framework of the molecule.
Table 1: Predicted NMR Data for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Thiophene H-3 | Data not available | Data not available |
| Thiophene H-4 | Data not available | Data not available |
| Thiophene H-5 | Data not available | Data not available |
| Propanenitrile CH | Data not available | Data not available |
| Propanenitrile CH₃ | Data not available | Data not available |
| Thiophene C2 | Data not available | Data not available |
| Thiophene C3 | Data not available | Data not available |
| Thiophene C4 | Data not available | Data not available |
| Thiophene C5 | Data not available | Data not available |
| Propanenitrile CH | Data not available | Data not available |
| Propanenitrile CH₃ | Data not available | Data not available |
| Nitrile CN | Data not available | Data not available |
Note: This table is for illustrative purposes. Experimentally obtained data is not currently available in the searched literature.
Infrared (IR) Spectroscopy
IR spectroscopy is a valuable tool for identifying the key functional groups present in this compound. The most prominent and diagnostic absorption is the stretching vibration of the nitrile group (C≡N). This typically manifests as a strong, sharp band in the region of 2200-2300 cm⁻¹. For this compound, a strong absorption is observed at approximately 2240 cm⁻¹.[1] Other characteristic bands would include those for the C-H stretching of the thiophene ring and the aliphatic C-H stretching of the propanenitrile side chain.
Table 2: Key IR Absorption Bands for this compound
| Vibrational Mode | Expected Frequency (cm⁻¹) | Assignment |
| ν(C≡N) | ~2240 | Nitrile stretch |
| ν(C-H aromatic) | 3100-3000 | Thiophene C-H stretch |
| ν(C-H aliphatic) | 3000-2850 | Propanenitrile C-H stretch |
| ν(C=C) | 1600-1450 | Thiophene ring vibrations |
Mass Spectrometry (MS)
Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of this compound, confirming its elemental composition. High-resolution mass spectrometry (HRMS) would provide the exact mass, further validating the molecular formula.
Table 3: Predicted Collision Cross Section (CCS) Values for this compound Adducts
| Adduct | m/z | Predicted CCS (Ų) |
| [M+H]⁺ | 138.03720 | 133.1 |
| [M+Na]⁺ | 160.01914 | 144.1 |
| [M-H]⁻ | 136.02264 | 137.6 |
| [M+NH₄]⁺ | 155.06374 | 155.1 |
| [M+K]⁺ | 175.99308 | 141.7 |
Data sourced from computational predictions.
Synthesis and Experimental Protocols
A viable and established method for the synthesis of this compound is the alkylation of 2-(thiophen-2-yl)acetonitrile.[1] This method involves the deprotonation of the carbon alpha to the nitrile group using a strong base to form a nucleophilic carbanion, which is then reacted with a methylating agent.[1]
General Experimental Protocol: Alkylation of 2-(Thiophen-2-yl)acetonitrile
Materials:
-
2-(Thiophen-2-yl)acetonitrile
-
Strong base (e.g., Lithium diisopropylamide (LDA) or Sodium Hydride (NaH))
-
Methylating agent (e.g., Methyl iodide (CH₃I))
-
Anhydrous tetrahydrofuran (THF)
-
Quenching solution (e.g., saturated aqueous ammonium chloride)
-
Extraction solvent (e.g., diethyl ether or ethyl acetate)
-
Drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate)
Procedure:
-
A solution of 2-(thiophen-2-yl)acetonitrile in anhydrous THF is cooled to a low temperature (typically -78 °C for LDA or 0 °C for NaH) under an inert atmosphere (e.g., nitrogen or argon).
-
The strong base is added slowly to the solution to deprotonate the α-carbon, forming the carbanion. The reaction mixture is typically stirred for a period at this temperature to ensure complete formation of the anion.
-
The methylating agent is then added to the reaction mixture. The reaction is allowed to proceed at the low temperature and may be gradually warmed to room temperature.
-
The reaction is quenched by the addition of a suitable quenching solution.
-
The aqueous layer is extracted with an organic solvent.
-
The combined organic extracts are washed with brine, dried over an anhydrous drying agent, and the solvent is removed under reduced pressure.
-
The crude product is then purified, typically by column chromatography on silica gel.
Characterization: The structure and purity of the synthesized this compound are confirmed using the spectroscopic methods detailed in Section 1 (NMR, IR, and MS).
Logical and Experimental Workflows
The synthesis and structural confirmation of this compound follow a logical progression from starting materials to the fully characterized final product.
Caption: Synthetic and analytical workflow for this compound.
Biological Context and Potential Applications
Thiophene-containing compounds are a significant class of heterocycles in medicinal chemistry, often serving as bioisosteres for phenyl rings to enhance metabolic stability and binding affinity.[1] While specific biological activities or signaling pathway involvement for this compound have not been extensively reported, its structural motifs suggest potential as a building block for more complex, biologically active molecules. For instance, related 2-(thien-2-yl)acrylonitriles have demonstrated promising anti-cancer properties against hepatoma cells.[2] The nitrile group itself is a versatile functional group that can be converted into amines, amides, or carboxylic acids, providing a handle for further chemical modifications in drug discovery programs.[1]
As there is no specific signaling pathway reported for this compound, a diagrammatic representation is not applicable at this time. Further research is warranted to explore the potential biological roles of this compound and its derivatives.
References
An In-depth Technical Guide to the Thiophene Ring Chemistry in 2-(Thiophen-2-yl)propanenitrile
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the core chemistry of 2-(Thiophen-2-yl)propanenitrile, a versatile heterocyclic compound. The document elucidates the synthesis, chemical reactivity, and potential applications of this molecule, with a particular focus on the chemistry of its thiophene ring. Detailed experimental protocols, quantitative data, and visualizations of reaction pathways are presented to serve as a valuable resource for researchers in organic synthesis and medicinal chemistry. While this compound is a valuable synthetic intermediate, specific data on its direct involvement in biological signaling pathways is not extensively documented in current literature. The guide, therefore, also discusses the broader context of thiophene derivatives in drug discovery.
Introduction
Thiophene, a five-membered aromatic heterocycle containing a sulfur atom, is a privileged scaffold in medicinal chemistry and materials science.[1] Its unique electronic properties and ability to act as a bioisostere for the benzene ring have led to its incorporation into a wide array of pharmaceuticals and functional organic materials.[1] this compound combines the key chemical features of the electron-rich thiophene ring and a reactive nitrile functional group, making it a valuable building block in organic synthesis.[1] This guide delves into the fundamental chemistry of this molecule, providing a technical resource for its synthesis and derivatization.
Synthesis of this compound
The primary and most direct route to this compound is the α-alkylation of 2-(thiophen-2-yl)acetonitrile. This method involves the deprotonation of the carbon atom adjacent to the nitrile group using a strong base, followed by reaction with a methylating agent.
An alternative, though less direct, pathway involves the synthesis of a β-keto nitrile intermediate, 3-oxo-3-(thiophen-2-yl)propanenitrile, which can be subsequently reduced and modified to yield the target compound.[1]
Logical Workflow for Synthesis
Caption: Synthetic pathway for this compound.
Quantitative Data
Table 1: Physical and Spectroscopic Properties
| Property | Value | Reference |
| Molecular Formula | C₇H₇NS | [2] |
| Molecular Weight | 137.21 g/mol | [2] |
| Physical Form | Liquid | [2] |
| Boiling Point | 338.3°C (at 760 mmHg) | [1] |
| Density | 1.256 g/cm³ | [1] |
| Storage Temperature | -10°C | [2] |
| Purity | 95% | [2] |
Table 2: Spectroscopic Data (Predicted and from Related Compounds)
| Technique | Data | Reference |
| ¹H NMR | Thiophene protons: δ 7.2-7.5 ppm; CH₂ protons: δ 3.1-3.4 ppm. | [1] |
| IR (Infrared) | A strong absorption band for the nitrile group (C≡N) is expected around 2240-2260 cm⁻¹. | General spectroscopic data |
| Mass Spec (MS) | Expected [M]+ at m/z = 137. | Calculated |
Experimental Protocols
Protocol 1: Synthesis of this compound via Alkylation
This protocol is based on the general method of α-alkylation of nitriles.[1]
Materials:
-
2-(Thiophen-2-yl)acetonitrile
-
Sodium hydride (NaH) or Lithium diisopropylamide (LDA)
-
Methyl iodide (CH₃I) or Dimethyl sulfate ((CH₃)₂SO₄)
-
Anhydrous tetrahydrofuran (THF) or Dimethylformamide (DMF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 2-(thiophen-2-yl)acetonitrile and anhydrous THF.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add a strong base (e.g., NaH, 1.1 equivalents) portion-wise to the stirred solution under a nitrogen atmosphere.
-
Allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional hour to ensure complete formation of the carbanion.
-
Cool the reaction mixture back to 0°C and add the methylating agent (e.g., methyl iodide, 1.1 equivalents) dropwise via the dropping funnel.
-
After the addition is complete, allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter and concentrate the organic phase under reduced pressure.
-
Purify the crude product by vacuum distillation to yield this compound.
Reactivity of the Thiophene Ring and Nitrile Group
The chemistry of this compound is characterized by the reactivity of its two main functional components: the aromatic thiophene ring and the nitrile group.[1]
Thiophene Ring Reactivity
The thiophene ring is an electron-rich aromatic system and readily undergoes electrophilic substitution reactions. The presence of the propanenitrile substituent at the 2-position will direct incoming electrophiles primarily to the 5-position.
Nitrile Group Reactivity
The nitrile group is a versatile functional handle that can be transformed into other important functional groups.
-
Reduction: The nitrile can be reduced to a primary amine, 2-(thiophen-2-yl)propan-1-amine, using reducing agents such as lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation.[1]
-
Hydrolysis: Under acidic or basic conditions, the nitrile group can be hydrolyzed to a carboxylic acid, 2-(thiophen-2-yl)propanoic acid, or an amide, 2-(thiophen-2-yl)propanamide.[1]
Reaction Pathways Diagram
Caption: Key reactions of this compound.
Applications in Drug Development and Materials Science
Thiophene-containing molecules are of significant interest in drug discovery due to their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[3] While specific biological activities for this compound are not widely reported, its derivatives, such as amides and amines, are valuable intermediates for the synthesis of more complex, biologically active molecules.
In materials science, thiophene derivatives are fundamental components of organic electronic materials, including conductive polymers and organic light-emitting diodes (OLEDs). The ability to functionalize the thiophene ring allows for the fine-tuning of the electronic and physical properties of these materials.[1]
Conclusion
This compound is a valuable and versatile building block in organic synthesis. Its preparation via the alkylation of 2-(thiophen-2-yl)acetonitrile is a straightforward and efficient process. The dual reactivity of the thiophene ring and the nitrile group provides multiple avenues for the synthesis of a wide range of derivatives with potential applications in medicinal chemistry and materials science. This guide provides a foundational understanding of the core chemistry of this compound, serving as a practical resource for researchers in the field. Further exploration of the biological activities of derivatives of this compound represents a promising area for future research.
References
Methodological & Application
Synthesis of 2-(Thiophen-2-yl)propanenitrile from 2-acetylthiophene
Application Note: Synthesis of 2-(Thiophen-2-yl)propanenitrile
Abstract
This document provides a detailed protocol for the synthesis of this compound from the readily available starting material, 2-acetylthiophene. The described method utilizes the Van Leusen reaction, a robust and efficient one-pot conversion of a ketone into a nitrile with a one-carbon homologation.[1] This "reductive cyanation" is achieved using tosylmethyl isocyanide (TosMIC) as the key reagent in the presence of a strong base.[2][3] The protocol is designed for researchers in organic synthesis, medicinal chemistry, and materials science, offering a cyanide-free approach to nitrile synthesis with broad applicability to various aromatic and aliphatic ketones.[2][4]
Introduction
This compound is a valuable chemical intermediate in the development of pharmaceuticals and functional materials. The thiophene moiety is a common scaffold in biologically active compounds, and the nitrile group is a versatile functional handle that can be readily converted into amines, amides, or carboxylic acids.[5]
The Van Leusen reaction offers a significant advantage over classical methods by avoiding the use of highly toxic cyanide reagents.[4] The reaction employs tosylmethyl isocyanide (TosMIC), an odorless and stable solid, which serves as a C1 synthon.[1][6] The mechanism involves the base-mediated addition of TosMIC to the ketone, followed by cyclization and subsequent elimination to yield the target nitrile.[7] This protocol has been adapted from the general procedure described by Van Leusen and coworkers for the conversion of ketones to nitriles.[2][7]
Reaction Scheme
Caption: Van Leusen synthesis of this compound.
Experimental Protocol
This protocol is based on the general one-step synthesis of nitriles from ketones using TosMIC.[2]
Materials and Reagents
| Reagent/Material | Formula | MW ( g/mol ) | CAS No. | Supplier | Purity |
| 2-Acetylthiophene | C₆H₆OS | 126.18 | 88-15-3 | Sigma-Aldrich | ≥98% |
| Tosylmethyl isocyanide (TosMIC) | C₉H₉NO₂S | 195.24 | 36635-61-7 | Sigma-Aldrich | 98% |
| Potassium tert-butoxide (t-BuOK) | C₄H₉KO | 112.21 | 865-47-4 | Acros Organics | ≥98% |
| 1,2-Dimethoxyethane (DME) | C₄H₁₀O₂ | 90.12 | 110-71-4 | Fisher Scientific | Anhydrous, 99.5% |
| Ethanol (EtOH) | C₂H₆O | 46.07 | 64-17-5 | VWR | Absolute, ≥99.5% |
| Diethyl ether (Et₂O) | C₄H₁₀O | 74.12 | 60-29-7 | Sigma-Aldrich | Anhydrous, ≥99% |
| Saturated NH₄Cl solution | NH₄Cl (aq) | - | - | In-house prep. | - |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | 7487-88-9 | Sigma-Aldrich | ≥99.5% |
Equipment
-
Three-neck round-bottom flask (100 mL)
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Nitrogen/Argon inlet and bubbler
-
Ice-water bath
-
Rotary evaporator
-
Standard glassware for workup and purification
-
Silica gel for column chromatography
Detailed Procedure
Workflow Diagram
References
- 1. Van Leusen Reaction [organic-chemistry.org]
- 2. Chemistry of sulfonylmethyl isocyanides. 13. A general one-step synthesis of nitriles from ketones using tosylmethyl isocyanide. Introduction of a one-carbon unit [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. A cyanide-free synthesis of nitriles exploiting flow chemistry - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 5. This compound | 88701-59-1 | Benchchem [benchchem.com]
- 6. varsal.com [varsal.com]
- 7. Van Leusen reaction - Wikipedia [en.wikipedia.org]
Application Notes and Protocols: Asymmetric Synthesis of 2-(Thiophen-2-yl)propanenitrile
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the asymmetric synthesis of 2-(Thiophen-2-yl)propanenitrile, a valuable chiral building block in medicinal chemistry. The described method utilizes a nickel-catalyzed hydrocyanation of 2-vinylthiophene, achieving high enantioselectivity through the use of a specialized chiral phosphine-phosphite ligand.
Introduction
Chiral nitriles are pivotal intermediates in the synthesis of a wide array of pharmaceuticals and biologically active compounds. The thiophene moiety is a recognized pharmacophore present in numerous approved drugs, imparting unique physicochemical properties.[1] The enantioselective synthesis of this compound, therefore, provides access to a key structural motif for the development of novel therapeutics. This protocol is based on the highly efficient nickel-catalyzed asymmetric hydrocyanation of vinylheteroarenes developed by Falk, Cavalieri, Nichol, Vogt, and Schmalz, which offers excellent enantiocontrol for this class of substrates.[2][3][4]
Principle of the Method
The asymmetric synthesis of this compound is achieved through the hydrocyanation of 2-vinylthiophene. This reaction is catalyzed by a chiral nickel(0) complex, which is generated in situ from bis(1,5-cyclooctadiene)nickel(0) [Ni(cod)₂] and a phenol-derived chiral phosphine-phosphite ligand. The chiral ligand creates a stereochemically defined environment around the nickel center, which directs the addition of hydrogen cyanide (HCN) across the double bond of 2-vinylthiophene, leading to the preferential formation of one enantiomer of the this compound product. The reaction proceeds with high regioselectivity, exclusively yielding the branched nitrile.[3]
Data Presentation
The following table summarizes the quantitative data for the asymmetric hydrocyanation of 2-vinylthiophene to yield this compound, based on the protocol described by Falk et al. (2015).[3]
| Substrate | Catalyst Loading (mol%) | Ligand | Solvent | Temperature (°C) | Time (h) | Yield (%) | Enantiomeric Excess (ee, %) |
| 2-Vinylthiophene | 5 | Chiral Phosphine-Phosphite | THF | Room Temp. | 2 | 85 | 94 |
Experimental Protocol
This protocol details the procedure for the asymmetric hydrocyanation of 2-vinylthiophene.
Materials:
-
Bis(1,5-cyclooctadiene)nickel(0) [Ni(cod)₂]
-
Chiral Phosphine-Phosphite Ligand (phenol-derived)
-
2-Vinylthiophene
-
Hydrogen Cyanide (HCN) in Tetrahydrofuran (THF) solution
-
Anhydrous Toluene
-
Anhydrous Tetrahydrofuran (THF)
-
Schlenk flask
-
Syringe pump
-
Standard laboratory glassware
-
Inert gas (Argon or Nitrogen) supply
Procedure:
-
Catalyst Pre-formation:
-
In a glovebox or under a strictly inert atmosphere, charge a Schlenk flask with Ni(cod)₂ (3.4 mg, 0.0125 mmol, 0.05 equiv.) and the chiral phosphine-phosphite ligand (11.6 mg, 0.0125 mmol).
-
Add anhydrous toluene (0.25 mL) to the flask.
-
Stir the mixture at room temperature for 5 minutes.
-
Remove the toluene under vacuum to yield the air-sensitive catalytically active complex.[3]
-
-
Reaction Setup:
-
To the Schlenk flask containing the pre-formed catalyst, add anhydrous THF (2.0 mL).
-
Add 2-vinylthiophene (0.25 mmol, 1.0 equiv.) to the catalyst solution.
-
-
Hydrocyanation Reaction:
-
Prepare a solution of HCN (10.1 mg, 0.375 mmol, 1.5 equiv.) in anhydrous THF (3.0 mL). Caution: Hydrogen cyanide is extremely toxic. This step must be performed in a well-ventilated fume hood with appropriate safety precautions.
-
Using a syringe pump, add the HCN solution to the reaction mixture over a period of 2 hours at room temperature.[3]
-
-
Work-up and Purification:
-
After the addition is complete, bubble a stream of argon through the reaction mixture for 10 minutes to remove any residual HCN.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the pure this compound.
-
-
Characterization:
-
Determine the yield of the purified product.
-
Analyze the enantiomeric excess of the product by chiral gas chromatography (GC) or high-performance liquid chromatography (HPLC).
-
Visualizations
Experimental Workflow:
References
Application Notes and Protocols: 2-(Thiophen-2-yl)propanenitrile in Heterocyclic Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic utility of 2-(thiophen-2-yl)propanenitrile as a versatile building block in the construction of various heterocyclic systems. The protocols detailed below are based on established synthetic methodologies, primarily focusing on the Gewald reaction to form a key 2-aminothiophene intermediate, followed by subsequent cyclization reactions to afford fused heterocyclic structures such as thieno[2,3-d]pyrimidines and rhodanine derivatives.
Introduction
This compound is a valuable precursor in heterocyclic synthesis. Its structure incorporates a reactive nitrile group and a thiophene moiety, both of which can participate in a variety of ring-forming reactions. The α-methyl group adjacent to the nitrile activates the methylene position, making it a suitable substrate for condensation reactions. This document outlines key applications and provides detailed experimental protocols for the synthesis of complex heterocyclic molecules starting from this compound.
Key Synthetic Applications
The primary synthetic strategy involves an initial Gewald three-component reaction. This reaction typically involves the condensation of a ketone (or aldehyde), an activated nitrile, and elemental sulfur in the presence of a base to yield a polysubstituted 2-aminothiophene.[1][2][3][4] The resulting 2-amino-3-cyanothiophene derivative is a highly versatile intermediate that can be readily cyclized into various fused heterocyclic systems.
A general workflow for the utilization of this compound in the synthesis of thieno[2,3-d]pyrimidines is depicted below.
References
Application Notes and Protocols: 2-(Thiophen-2-yl)propanenitrile as a Versatile Precursor for Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 2-(Thiophen-2-yl)propanenitrile as a key starting material in the synthesis of high-value pharmaceutical compounds. The inherent reactivity of both the nitrile functional group and the thiophene ring allows for its elaboration into a variety of complex molecular architectures, most notably thienopyrimidine derivatives with potent kinase inhibitory activity.
Introduction
This compound is a valuable and versatile building block in medicinal chemistry. Its structure combines an electron-rich thiophene ring, a common scaffold in many approved drugs, with a reactive nitrile group. This nitrile functionality can be readily transformed into a primary amine or a carboxylic acid, providing two key handles for further synthetic manipulations. These transformations open pathways to a diverse range of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
This document outlines detailed protocols for the conversion of this compound into key synthetic intermediates and provides a representative synthesis of a thienopyrimidine-based Epidermal Growth Factor Receptor (EGFR) inhibitor, a class of molecules with significant therapeutic potential in oncology.
Key Synthetic Transformations
The primary utility of this compound as a precursor stems from the facile conversion of its nitrile group into other valuable functionalities. The two most important transformations are reduction to a primary amine and hydrolysis to a carboxylic acid.
Reduction of this compound to 2-(Thiophen-2-yl)propanamine
The reduction of the nitrile to a primary amine is a crucial step for the introduction of a basic nitrogen atom, a common feature in many biologically active molecules. This transformation can be achieved through various methods, including catalytic hydrogenation and chemical reduction with metal hydrides.
Experimental Protocol: Catalytic Hydrogenation using Raney Nickel
This protocol describes the reduction of this compound to 2-(Thiophen-2-yl)propanamine using Raney Nickel as the catalyst under a hydrogen atmosphere.
Materials:
-
This compound
-
Raney Nickel (50% slurry in water)
-
Anhydrous Ethanol
-
Ammonia solution (25% in water)
-
Hydrogen gas
-
Parr hydrogenation apparatus or similar
-
Standard laboratory glassware
-
Filtration apparatus (Celite®)
Procedure:
-
In a suitable high-pressure reaction vessel (e.g., a Parr shaker bottle), suspend Raney Nickel (approximately 10% by weight of the nitrile) in anhydrous ethanol.
-
Add a solution of this compound (1 equivalent) in anhydrous ethanol.
-
To suppress the formation of secondary amines, add aqueous ammonia solution (approximately 10% v/v of the ethanol).
-
Seal the reaction vessel and connect it to the hydrogenation apparatus.
-
Purge the vessel with nitrogen gas several times, followed by purging with hydrogen gas.
-
Pressurize the vessel with hydrogen gas to the desired pressure (typically 50-100 psi).
-
Commence vigorous agitation (shaking or stirring) and heat the reaction mixture to a temperature of 50-70 °C.
-
Monitor the reaction progress by observing the hydrogen uptake. The reaction is typically complete within 4-8 hours.
-
Once the hydrogen uptake ceases, cool the reaction vessel to room temperature and carefully vent the excess hydrogen.
-
Purge the vessel with nitrogen gas.
-
Carefully filter the reaction mixture through a pad of Celite® to remove the Raney Nickel catalyst. Caution: Raney Nickel is pyrophoric when dry and should be handled with care. The filter cake should be kept wet with water and disposed of appropriately.
-
Wash the filter cake with ethanol.
-
Concentrate the filtrate under reduced pressure to obtain the crude 2-(thiophen-2-yl)propanamine.
-
The crude product can be purified by vacuum distillation or by conversion to a salt (e.g., hydrochloride) followed by recrystallization.
Quantitative Data:
| Parameter | Value |
| Typical Yield | 75-90% |
| Appearance | Colorless to pale yellow liquid |
| Boiling Point | Varies with pressure |
| ¹H NMR (CDCl₃, δ) | Consistent with the structure of 2-(thiophen-2-yl)propanamine |
| ¹³C NMR (CDCl₃, δ) | Consistent with the structure of 2-(thiophen-2-yl)propanamine |
| MS (EI) | m/z consistent with the molecular weight of the product |
Experimental Protocol: Reduction using Lithium Aluminum Hydride (LiAlH₄)
This protocol outlines the reduction of the nitrile using the powerful reducing agent, lithium aluminum hydride. This method is typically performed on a smaller scale in a laboratory setting.
Materials:
-
This compound
-
Lithium Aluminum Hydride (LiAlH₄)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Sodium sulfate, anhydrous
-
Standard laboratory glassware (oven-dried)
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (nitrogen or argon).
-
In the flask, prepare a suspension of LiAlH₄ (1.5 equivalents) in anhydrous diethyl ether or THF.
-
Cool the suspension to 0 °C using an ice bath.
-
Dissolve this compound (1 equivalent) in anhydrous diethyl ether or THF and add it to the dropping funnel.
-
Add the nitrile solution dropwise to the stirred LiAlH₄ suspension at a rate that maintains the reaction temperature below 10 °C.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, gently reflux the mixture for 2-4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the flask back to 0 °C.
-
Carefully quench the excess LiAlH₄ by the sequential dropwise addition of water (x mL), followed by 15% aqueous sodium hydroxide solution (x mL), and finally water again (3x mL), where x is the mass of LiAlH₄ used in grams (Fieser workup).
-
Stir the resulting granular precipitate for 30 minutes.
-
Filter the precipitate and wash it thoroughly with diethyl ether or THF.
-
Dry the combined organic filtrate over anhydrous sodium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude amine.
-
Purify the product by vacuum distillation.
Quantitative Data:
| Parameter | Value |
| Typical Yield | 70-85% |
| Appearance | Colorless to pale yellow liquid |
| Boiling Point | Varies with pressure |
| ¹H NMR (CDCl₃, δ) | Consistent with the structure of 2-(thiophen-2-yl)propanamine |
| ¹³C NMR (CDCl₃, δ) | Consistent with the structure of 2-(thiophen-2-yl)propanamine |
| MS (EI) | m/z consistent with the molecular weight of the product |
Hydrolysis of this compound to 2-(Thiophen-2-yl)propanoic Acid
The hydrolysis of the nitrile group provides a straightforward route to the corresponding carboxylic acid, another crucial functional group in drug design, often involved in binding interactions with biological targets.
Experimental Protocol: Alkaline Hydrolysis
This protocol describes the hydrolysis of this compound under basic conditions.
Materials:
-
This compound
-
Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)
-
Ethanol or a similar water-miscible solvent
-
Hydrochloric acid (HCl), concentrated
-
Diethyl ether or other suitable extraction solvent
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1 equivalent) in ethanol.
-
Add a solution of sodium hydroxide or potassium hydroxide (2-3 equivalents) in water.
-
Heat the reaction mixture to reflux and maintain it for 4-8 hours, or until the reaction is complete as monitored by TLC.
-
Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted starting material.
-
Cool the aqueous layer in an ice bath and carefully acidify to pH 1-2 by the dropwise addition of concentrated hydrochloric acid.
-
A precipitate of 2-(thiophen-2-yl)propanoic acid should form. If the product is an oil, extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Collect the solid product by filtration, wash with cold water, and dry under vacuum. If extracted, dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., water/ethanol or hexanes/ethyl acetate).
Quantitative Data:
| Parameter | Value |
| Typical Yield | 80-95% |
| Appearance | White to off-white solid |
| Melting Point | Varies based on purity |
| ¹H NMR (CDCl₃, δ) | Consistent with the structure of 2-(thiophen-2-yl)propanoic acid |
| ¹³C NMR (CDCl₃, δ) | Consistent with the structure of 2-(thiophen-2-yl)propanoic acid |
| MS (ESI) | m/z consistent with the molecular weight of the product |
Application in the Synthesis of Thienopyrimidine-Based EGFR Inhibitors
Thienopyrimidine derivatives are a class of fused heterocyclic compounds that have garnered significant interest in drug discovery due to their diverse biological activities, including anticancer properties.[1][2] Many thienopyrimidines act as kinase inhibitors by targeting the ATP-binding site of enzymes like the Epidermal Growth Factor Receptor (EGFR). The synthesis of these compounds often relies on the construction of the pyrimidine ring onto a pre-functionalized thiophene. 2-(Thiophen-2-yl)propanamine, derived from our precursor, serves as an excellent starting point for such syntheses.
Representative Synthesis of a 4-Anilino-thieno[2,3-d]pyrimidine EGFR Inhibitor
The following is a representative, multi-step protocol for the synthesis of a 4-anilino-thieno[2,3-d]pyrimidine, a scaffold known to exhibit EGFR inhibitory activity. This synthesis starts from a 2-aminothiophene-3-carbonitrile derivative, which can be conceptually derived from precursors like 2-(thiophen-2-yl)propanamine.
Experimental Workflow:
Caption: Synthetic workflow from this compound to a thienopyrimidine EGFR inhibitor.
Protocol: Synthesis of a 4-Anilino-thieno[2,3-d]pyrimidine Derivative
Step 1: Synthesis of a 2-Amino-3-cyanothiophene Derivative
This initial step involves the Gewald reaction, a multicomponent reaction to form a substituted 2-aminothiophene. While not starting directly from 2-(thiophen-2-yl)propanamine, this illustrates the general approach to obtaining the necessary thiophene scaffold.
Materials:
-
A suitable ketone or aldehyde
-
Malononitrile
-
Elemental sulfur
-
A secondary amine catalyst (e.g., morpholine or diethylamine)
-
Ethanol
Procedure:
-
In a round-bottom flask, combine the ketone/aldehyde (1 equivalent), malononitrile (1 equivalent), and elemental sulfur (1.1 equivalents) in ethanol.
-
Add a catalytic amount of a secondary amine (e.g., morpholine).
-
Stir the mixture at room temperature or with gentle heating (40-50 °C) for several hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture in an ice bath to precipitate the product.
-
Collect the solid by filtration, wash with cold ethanol, and dry to afford the 2-amino-3-cyanothiophene derivative.
Step 2: Synthesis of the Thieno[2,3-d]pyrimidin-4-amine Intermediate
Materials:
-
2-Amino-3-cyanothiophene derivative (from Step 1)
-
Formamidine acetate
-
2-Methoxyethanol or similar high-boiling solvent
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, suspend the 2-amino-3-cyanothiophene derivative (1 equivalent) and formamidine acetate (3-5 equivalents) in 2-methoxyethanol.
-
Heat the mixture to reflux for 6-12 hours.
-
Monitor the reaction by TLC.
-
Cool the reaction mixture to room temperature, which should cause the product to precipitate.
-
Collect the solid by filtration, wash with a small amount of cold ethanol, and dry to obtain the thieno[2,3-d]pyrimidin-4-amine intermediate.
Step 3: Synthesis of the Final 4-Anilino-thieno[2,3-d]pyrimidine
Materials:
-
Thieno[2,3-d]pyrimidin-4-amine intermediate (from Step 2)
-
A substituted aniline (e.g., 3-chloro-4-fluoroaniline)
-
A suitable solvent (e.g., isopropanol, n-butanol)
-
Acid catalyst (e.g., concentrated HCl, p-toluenesulfonic acid)
Procedure:
-
In a sealed tube or a round-bottom flask with a reflux condenser, combine the thieno[2,3-d]pyrimidin-4-amine intermediate (1 equivalent), the substituted aniline (1.2 equivalents), and the solvent.
-
Add a catalytic amount of acid.
-
Heat the reaction mixture to a high temperature (e.g., 120-150 °C) for 12-24 hours.
-
Monitor the reaction by TLC.
-
Cool the reaction mixture to room temperature.
-
If a precipitate forms, collect it by filtration. Otherwise, concentrate the solvent and purify the residue by column chromatography on silica gel.
Quantitative Data for a Representative Thienopyrimidine Synthesis:
| Step | Product | Typical Yield | Appearance |
| 1 | 2-Amino-3-cyanothiophene derivative | 60-80% | Yellow to orange solid |
| 2 | Thieno[2,3-d]pyrimidin-4-amine | 50-70% | Off-white to pale yellow solid |
| 3 | 4-Anilino-thieno[2,3-d]pyrimidine | 40-60% | White to tan solid |
Mechanism of Action: EGFR Inhibition by Thienopyrimidine Derivatives
The epidermal growth factor receptor (EGFR) is a transmembrane protein that plays a critical role in regulating cell growth, proliferation, and survival.[1] In many cancers, EGFR is overexpressed or mutated, leading to uncontrolled cell division. Thienopyrimidine-based inhibitors are designed to compete with adenosine triphosphate (ATP) for binding to the kinase domain of EGFR.[2] By occupying the ATP-binding pocket, these inhibitors prevent the autophosphorylation and activation of EGFR, thereby blocking downstream signaling pathways that promote cancer cell growth and survival.
Signaling Pathway of EGFR and its Inhibition:
Caption: Simplified signaling pathway of EGFR and its inhibition by a thienopyrimidine derivative.
Conclusion
This compound is a highly versatile and economically viable precursor for the synthesis of a wide array of pharmaceutical intermediates. The straightforward conversion of its nitrile group to either an amine or a carboxylic acid provides access to diverse molecular scaffolds. As demonstrated, the resulting 2-aminothiophene derivatives are key building blocks for the synthesis of thienopyrimidine-based kinase inhibitors, a class of compounds with proven therapeutic importance. The protocols and data presented herein provide a solid foundation for researchers and drug development professionals to explore the full potential of this valuable starting material.
References
Application Notes and Protocols for the Reduction of 2-(Thiophen-2-yl)propanenitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction
The reduction of the nitrile functional group in 2-(Thiophen-2-yl)propanenitrile to its corresponding primary amine, 2-(Thiophen-2-yl)propan-1-amine, is a critical transformation in synthetic organic chemistry. This amine is a valuable building block for the synthesis of a variety of more complex molecules, particularly in the development of pharmaceutical agents and other biologically active compounds. The thiophene moiety is a well-recognized pharmacophore, and its incorporation into drug candidates often imparts desirable pharmacological properties.
These application notes provide an overview of common and effective protocols for this reduction, focusing on two primary methods: catalytic hydrogenation and chemical reduction with metal hydrides. The information is intended to guide researchers in selecting the most appropriate method based on available resources, desired scale, and downstream applications.
Summary of Reduction Protocols
The following table summarizes common methods for the reduction of nitriles, which are applicable to this compound. While specific yields for this particular substrate are not widely reported in the literature, the typical ranges for these reactions are provided based on the reduction of analogous aryl nitriles.
| Method | Reagent/Catalyst | Typical Solvent(s) | Typical Reaction Conditions | Typical Yield Range (%) | Key Considerations |
| Catalytic Hydrogenation | Raney® Nickel (slurry) | Methanol, Ethanol | H₂ gas (50-100 atm), 50-100 °C, 6-24 hours | 70-95 | Effective and economical for larger scale. Requires specialized high-pressure hydrogenation equipment. |
| Palladium on Carbon (Pd/C) | Methanol, Ethanol, Ethyl Acetate | H₂ gas (1-10 atm), Room Temperature to 50 °C, 12-48 hours | 65-90 | Milder conditions than Raney Ni. Catalyst can be expensive. Potential for catalyst poisoning by sulfur. | |
| Chemical Reduction | Lithium Aluminum Hydride (LiAlH₄) | Anhydrous Diethyl Ether, Anhydrous Tetrahydrofuran (THF) | 0 °C to reflux, 4-24 hours, followed by aqueous workup | 75-95 | Highly effective and versatile. Reagent is pyrophoric and reacts violently with water; requires anhydrous conditions and careful handling. |
Experimental Protocols
Protocol 1: Reduction using Lithium Aluminum Hydride (LiAlH₄)
This protocol describes the reduction of this compound to 2-(Thiophen-2-yl)propan-1-amine using the powerful reducing agent, Lithium Aluminum Hydride.[1] This method is highly efficient and generally provides good to excellent yields.[1]
Materials:
-
This compound
-
Lithium Aluminum Hydride (LiAlH₄)
-
Anhydrous Diethyl Ether or Tetrahydrofuran (THF)
-
Distilled Water
-
15% Sodium Hydroxide solution
-
Anhydrous Sodium Sulfate
-
Round-bottom flask with a reflux condenser and dropping funnel
-
Magnetic stirrer and heating mantle
-
Ice bath
Procedure:
-
Setup: Assemble a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel. The entire apparatus should be under an inert atmosphere (e.g., nitrogen or argon).
-
Reagent Preparation: In the flask, suspend Lithium Aluminum Hydride (1.2 equivalents) in anhydrous diethyl ether or THF.
-
Addition of Nitrile: Dissolve this compound (1 equivalent) in anhydrous diethyl ether or THF and add it to the dropping funnel. Add the nitrile solution dropwise to the stirred LiAlH₄ suspension at a rate that maintains a gentle reflux. An ice bath can be used to control the initial exothermic reaction.
-
Reaction: After the addition is complete, stir the reaction mixture at room temperature for 4-6 hours or at reflux for 2-4 hours until the reaction is complete (monitored by TLC).
-
Quenching: Cool the reaction mixture to 0 °C in an ice bath. Cautiously and slowly add distilled water dropwise to quench the excess LiAlH₄. This is a highly exothermic process that generates hydrogen gas, so it must be done with extreme care in a well-ventilated fume hood.
-
Workup: Following the initial water quench, add 15% aqueous sodium hydroxide solution, followed by more water. The amounts are typically added in a 1:1:3 ratio of LiAlH₄ (in grams) to water (in mL) to 15% NaOH (in mL) to water (in mL). This procedure is intended to produce a granular precipitate of aluminum salts that is easy to filter.
-
Isolation: Stir the resulting mixture for 30 minutes, then filter the granular precipitate and wash it thoroughly with diethyl ether or THF.
-
Purification: Combine the filtrate and the washes, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude 2-(Thiophen-2-yl)propan-1-amine. The product can be further purified by distillation under reduced pressure.
Protocol 2: Catalytic Hydrogenation using Raney® Nickel
This protocol outlines the reduction of this compound using catalytic hydrogenation with Raney® Nickel.[2][3] This method is particularly suitable for larger-scale syntheses.[3]
Materials:
-
This compound
-
Raney® Nickel (50% slurry in water)
-
Methanol or Ethanol
-
Ammonia (optional, to suppress secondary amine formation)
-
High-pressure hydrogenation vessel (e.g., Parr hydrogenator)
-
Filter aid (e.g., Celite®)
Procedure:
-
Catalyst Preparation: In a suitable beaker, carefully wash the Raney® Nickel slurry (typically 10-20% by weight of the nitrile) with the reaction solvent (methanol or ethanol) to remove the water.
-
Reaction Setup: In the high-pressure hydrogenation vessel, dissolve this compound in the chosen solvent. A small amount of ammonia can be added to the solvent to minimize the formation of secondary amine byproducts.
-
Addition of Catalyst: Carefully add the washed Raney® Nickel catalyst to the solution in the reaction vessel.
-
Hydrogenation: Seal the vessel and purge it several times with nitrogen, followed by hydrogen. Pressurize the vessel with hydrogen gas to the desired pressure (typically 50-100 atm).
-
Reaction: Heat the mixture to the desired temperature (typically 50-100 °C) and stir vigorously. Monitor the reaction progress by observing the hydrogen uptake. The reaction is typically complete within 6-24 hours.
-
Workup: After the reaction is complete, cool the vessel to room temperature and carefully vent the hydrogen gas. Purge the vessel with nitrogen.
-
Isolation: Filter the reaction mixture through a pad of filter aid (e.g., Celite®) to remove the Raney® Nickel catalyst. The filter cake should be kept wet with solvent to prevent it from becoming pyrophoric.
-
Purification: Concentrate the filtrate under reduced pressure to remove the solvent. The resulting crude 2-(Thiophen-2-yl)propan-1-amine can be purified by vacuum distillation.
Signaling Pathways and Logical Relationships
The following diagrams illustrate the general workflow and the chemical transformation for the reduction of this compound.
Caption: General experimental workflow for the reduction of nitriles.
References
Application Notes and Protocols: 2-(Thiophen-2-yl)propanenitrile in Materials Science
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview of the potential applications of 2-(Thiophen-2-yl)propanenitrile in materials science, focusing on its role as a versatile building block for the synthesis of advanced functional materials. While direct polymerization of this specific molecule is not extensively documented, its constituent thiophene and nitrile functionalities offer significant opportunities for the development of novel polymers and organic electronic materials. The following sections detail its potential uses, supported by data from related thiophene-based materials, and provide generalized experimental protocols that can serve as a starting point for research and development.
Potential Applications in Materials Science
This compound is a promising precursor for the synthesis of functional materials due to the unique electronic properties of its electron-rich thiophene ring and the chemical reactivity of the nitrile group.[1] The thiophene moiety is a cornerstone in the field of conducting polymers, known for its ability to form π-conjugated systems that facilitate charge transport.[2] This makes thiophene-based materials highly suitable for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and photovoltaic cells.[1]
The nitrile group serves as a versatile chemical handle for a variety of transformations.[1] It can be hydrolyzed to a carboxylic acid or reduced to a primary amine, allowing for the introduction of different functionalities to tailor the material's properties.[1] This versatility makes this compound an excellent starting material for creating diverse chemical libraries of thiophene-based compounds for high-throughput screening in drug discovery and materials science.[1]
While not typically used as a direct monomer, it can be transformed into specialized monomers for polymerization.[1] For instance, the nitrile group's reactivity can be exploited to synthesize more complex thiophene-containing monomers that can then be polymerized to create materials with tailored electronic and optical characteristics.[1]
Comparative Data of Related Thiophene-Based Monomers and Polymers
Quantitative data for materials directly derived from this compound is scarce in the literature. However, by examining related thiophene-containing molecules, we can infer potential properties. The following table summarizes key parameters for analogous compounds to provide a comparative baseline.
| Compound/Polymer | Property | Value | Reference Compound(s) |
| Monomers | |||
| 2-(Thiophen-2-yl)furan | Oxidation Onset Potential | 0.90 V | Thiophene (1.47 V), Furan (1.28 V) |
| Thieno[3,2-b]thiophene-2-carbonitrile | Purity | >98% | N/A |
| Melting Point | 48 - 50 °C | N/A | |
| 3-Oxo-3-(thiophen-2-yl)propanenitrile | Molecular Weight | 151.186 g/mol | N/A |
| Boiling Point (predicted) | 313.4°C at 760 mmHg | N/A | |
| Polymers | |||
| Poly(2-(thiophen-2-yl)furan) (PTFu) | Specific Capacitance | 392.0 F g⁻¹ at 5 A g⁻¹ (in BFEE electrolyte) | 249.4 F g⁻¹ (in standard electrolyte) |
| Cycling Stability | 67.0% retention after 500 cycles (in BFEE) | 25.5% retention (in standard electrolyte) | |
| Poly(N-(2,5-di(thiophen-2-yl)-1H-pyrrol-1-yl)-3,4,5-tris(dodecyloxy)benzamide) (P(TPDOB)) | Emission Wavelength | Yellow light emitter | Monomer is a violet light emitter |
| Electrochromic Behavior | Blue (oxidized), Caesious (intermediate), Greenish (neutral) | N/A |
Experimental Protocols
The following are generalized protocols for the synthesis and polymerization of thiophene derivatives. These should be considered as templates and will require optimization for the specific case of this compound or its derivatives.
Synthesis of a Polymerizable Thiophene Monomer from this compound (Hypothetical)
This protocol outlines a hypothetical two-step process to convert this compound into a polymerizable monomer, for example, by introducing a reactive group for cross-coupling polymerization.
Step 1: Hydrolysis of the Nitrile to a Carboxylic Acid
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve this compound in a suitable solvent (e.g., a mixture of ethanol and water).
-
Reagent Addition: Add a strong base (e.g., sodium hydroxide) or a strong acid (e.g., sulfuric acid) to the solution.
-
Reaction Conditions: Heat the mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and neutralize with an appropriate acid or base.
-
Purification: Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the resulting carboxylic acid by recrystallization or column chromatography.
Step 2: Bromination of the Thiophene Ring
-
Reaction Setup: Dissolve the synthesized thiophene-propanecarboxylic acid in a suitable solvent (e.g., N,N-dimethylformamide) in a flask protected from light.
-
Reagent Addition: Slowly add a brominating agent (e.g., N-bromosuccinimide) to the solution at 0 °C.
-
Reaction Conditions: Allow the reaction to stir at room temperature for several hours. Monitor the reaction by TLC.
-
Work-up: Quench the reaction with a reducing agent solution (e.g., sodium thiosulfate).
-
Purification: Extract the product with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the brominated monomer by column chromatography.
General Protocol for Chemical Oxidative Polymerization of a Thiophene Monomer
This protocol describes a common method for polymerizing thiophene derivatives using an oxidizing agent.
-
Monomer Preparation: Dissolve the synthesized thiophene monomer in a dry, inert solvent (e.g., chloroform or acetonitrile) under an inert atmosphere (e.g., nitrogen or argon).
-
Oxidant Solution: In a separate flask, prepare a solution of an oxidizing agent, such as iron(III) chloride (FeCl₃), in the same solvent.
-
Polymerization: Slowly add the oxidant solution to the monomer solution with vigorous stirring. The reaction is often exothermic and may be accompanied by a color change.
-
Reaction Time: Allow the reaction to proceed for several hours at room temperature or with gentle heating to ensure complete polymerization.
-
Precipitation and Washing: Precipitate the polymer by pouring the reaction mixture into a non-solvent (e.g., methanol).
-
Purification: Collect the polymer by filtration and wash it extensively with the non-solvent to remove any residual monomer and oxidant. Further purification can be achieved by Soxhlet extraction with different solvents to remove oligomers and impurities.
-
Drying: Dry the final polymer product under vacuum.
General Protocol for Electrochemical Polymerization of a Thiophene Monomer
This method allows for the direct deposition of a polymer film onto an electrode surface.
-
Electrolyte Solution: Prepare a solution of the thiophene monomer and a supporting electrolyte (e.g., lithium perchlorate, LiClO₄) in a suitable solvent (e.g., acetonitrile).[3]
-
Electrochemical Cell: Use a three-electrode cell consisting of a working electrode (e.g., platinum, gold, or indium tin oxide-coated glass), a counter electrode (e.g., platinum wire), and a reference electrode (e.g., Ag/AgCl).
-
Polymerization: Apply a constant potential or cycle the potential (cyclic voltammetry) to the working electrode to oxidize the monomer and initiate polymerization.[2] The polymer film will grow on the surface of the working electrode.
-
Washing: After polymerization, rinse the polymer-coated electrode with the pure solvent to remove any unreacted monomer and electrolyte.
-
Characterization: The resulting polymer film can be characterized directly on the electrode using various electrochemical and spectroscopic techniques.
Visualizations
Caption: Workflow for material synthesis and characterization.
Caption: Relationship between structure and potential applications.
References
Experimental Protocol for the Hydrolysis of 2-(Thiophen-2-yl)propanenitrile to 2-(Thiophen-2-yl)propanoic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the hydrolysis of 2-(Thiophen-2-yl)propanenitrile to synthesize 2-(Thiophen-2-yl)propanoic acid, a valuable intermediate in pharmaceutical development. The protocols for both alkaline and acidic hydrolysis are presented, allowing researchers to choose the most suitable method based on substrate compatibility and desired outcomes.
Introduction
The hydrolysis of nitriles is a fundamental transformation in organic synthesis, providing a reliable route to carboxylic acids. 2-(Thiophen-2-yl)propanoic acid is a key building block for various biologically active molecules. This protocol outlines two common and effective methods for its preparation from this compound: alkaline hydrolysis using sodium hydroxide and acidic hydrolysis using hydrochloric acid. Both methods typically involve heating the reaction mixture under reflux to drive the reaction to completion. The reaction proceeds through an amide intermediate, which is subsequently hydrolyzed to the carboxylic acid.[1]
Reaction Scheme
Caption: General reaction scheme for the hydrolysis of this compound.
Experimental Protocols
Two primary methods for the hydrolysis of this compound are detailed below. The choice between alkaline and acidic hydrolysis may depend on the presence of other functional groups in the molecule that might be sensitive to one set of conditions over the other.
Protocol 1: Alkaline Hydrolysis
Alkaline hydrolysis is a common method for converting nitriles to carboxylic acids.[2] The reaction proceeds by heating the nitrile with a solution of a strong base, such as sodium hydroxide.[2] This initially forms the sodium salt of the carboxylic acid, which is then protonated in a separate acidification step to yield the final product.[2]
Materials:
-
This compound
-
Sodium hydroxide (NaOH)
-
Deionized water
-
Concentrated hydrochloric acid (HCl)
-
Diethyl ether (or other suitable organic solvent for extraction)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Beakers and Erlenmeyer flasks
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine this compound, a solution of sodium hydroxide, and water. A typical ratio is 1:2:1 by weight of nitrile to liquid caustic soda to water.[3]
-
Hydrolysis: Heat the mixture to reflux with vigorous stirring. The reaction time can vary from 6 to 15 hours, depending on the concentration and temperature.[3] Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Cooling: Once the reaction is complete, cool the mixture to room temperature.
-
Workup - Extraction: Transfer the cooled reaction mixture to a separatory funnel and extract with a suitable organic solvent (e.g., diethyl ether) to remove any unreacted starting material or non-acidic byproducts.
-
Workup - Acidification: Cool the aqueous layer in an ice bath and slowly add concentrated hydrochloric acid with stirring until the pH is less than 5.[3] This will precipitate the 2-(Thiophen-2-yl)propanoic acid.
-
Workup - Isolation: Extract the acidified aqueous layer with an organic solvent (e.g., diethyl ether, 3x).
-
Drying and Concentration: Combine the organic extracts and dry over anhydrous magnesium sulfate or sodium sulfate. Filter to remove the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude 2-(Thiophen-2-yl)propanoic acid.
-
Purification: The crude product can be further purified by recrystallization or column chromatography.
Protocol 2: Acidic Hydrolysis
Acidic hydrolysis directly produces the free carboxylic acid without the need for a final acidification step.[2] The nitrile is heated under reflux with a dilute mineral acid, such as hydrochloric acid.[2]
Materials:
-
This compound
-
Dilute hydrochloric acid (e.g., 10-20%)
-
Deionized water
-
Sodium bicarbonate (NaHCO₃) solution (for washing)
-
Brine (saturated NaCl solution)
-
Suitable organic solvent for extraction (e.g., diethyl ether, ethyl acetate)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Beakers and Erlenmeyer flasks
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask fitted with a magnetic stir bar and a reflux condenser, add this compound and dilute hydrochloric acid.
-
Hydrolysis: Heat the mixture to reflux with stirring. The reaction progress should be monitored by TLC or GC.
-
Cooling: After the reaction is complete, allow the mixture to cool to room temperature.
-
Workup - Extraction: Transfer the reaction mixture to a separatory funnel and extract the product into a suitable organic solvent.
-
Workup - Washing: Wash the organic layer sequentially with deionized water, a saturated solution of sodium bicarbonate (to remove any remaining acid), and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude 2-(Thiophen-2-yl)propanoic acid by recrystallization or column chromatography.
Quantitative Data Summary
The following table summarizes typical reaction conditions and expected outcomes for the alkaline hydrolysis of a closely related compound, 2-phenylpropanenitrile, which can be used as a starting point for the optimization of the hydrolysis of this compound.[3]
| Parameter | Condition A[3] | Condition B[3] | Condition C[3] |
| Reactant Ratio (Nitrile:NaOH:Water) | 1 : 2 : 1 (by weight) | 1 : 3 : 1.5 (by weight) | 2 : 4 : 2 (by weight) |
| Temperature (°C) | 95 | 105 | 120 |
| Reaction Time (hours) | 15 | 10 | 6 |
| Purity of Product | >98% | >98% | >98% |
| Yield | up to 95% | up to 96% | up to 97% |
Experimental Workflow Diagram
Caption: Workflow for alkaline and acidic hydrolysis of this compound.
Safety Precautions
-
Handle all chemicals in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Sodium hydroxide and concentrated hydrochloric acid are corrosive. Avoid contact with skin and eyes.
-
Organic solvents are flammable. Keep away from open flames and ignition sources.
-
The hydrolysis reaction may release ammonia gas, which is toxic and has a strong odor. Ensure adequate ventilation.
Conclusion
The protocols described provide robust and adaptable methods for the synthesis of 2-(Thiophen-2-yl)propanoic acid from this compound. Researchers should optimize the reaction conditions, such as temperature, reaction time, and reagent concentrations, to achieve the best possible yield and purity for their specific application. The choice between alkaline and acidic hydrolysis will depend on the overall synthetic strategy and the stability of the starting material and product to the reaction conditions.
References
Application Notes and Protocols: Leveraging 2-(Thiophen-2-yl)propanenitrile in the Synthesis of Novel Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic utility of 2-(thiophen-2-yl)propanenitrile as a key building block in the generation of novel ligands, particularly focusing on the synthesis of potent kinase inhibitors. The protocols outlined below detail the transformation of this versatile precursor into advanced heterocyclic scaffolds, which have demonstrated significant activity against key oncological targets.
Introduction
The thiophene moiety is a well-established "privileged scaffold" in medicinal chemistry, present in numerous FDA-approved drugs. Its bioisosteric relationship with the phenyl ring and its unique electronic properties make it an attractive starting point for the design of novel therapeutics. This compound, in particular, offers two reactive centers for molecular elaboration: the thiophene ring, which can be further substituted, and the nitrile group, which can be readily transformed into various functional groups essential for biological activity, such as primary amines and carboxylic acids.
This document focuses on a key synthetic pathway commencing with a precursor structurally related to this compound, leading to the formation of 2-aminothiophenes via the Gewald reaction. These intermediates are then elaborated into the thieno[2,3-d]pyrimidine scaffold, a core structure found in a multitude of potent kinase inhibitors.
Synthetic Workflow Overview
The overall synthetic strategy involves a two-stage process. The initial stage is the construction of a polysubstituted 2-aminothiophene ring system. This is followed by the annulation of a pyrimidine ring to form the final thieno[2,3-d]pyrimidine scaffold.
Experimental Protocols
Protocol 1: Synthesis of 2-Aminothiophene Intermediate via Gewald Reaction
The Gewald reaction is a multicomponent reaction that provides a straightforward route to polysubstituted 2-aminothiophenes. This protocol is a generalized procedure based on established methodologies.
Materials:
-
Ketone or aldehyde (e.g., cyclohexanone)
-
α-cyanoester or activated nitrile (e.g., malononitrile, related to this compound)
-
Elemental sulfur
-
Base (e.g., morpholine, triethylamine)
-
Solvent (e.g., ethanol, DMF)
Procedure:
-
To a solution of the ketone/aldehyde (1.0 eq) and the activated nitrile (1.0 eq) in the chosen solvent, add the base (0.1-0.5 eq).
-
Stir the mixture at room temperature for 15-30 minutes.
-
Add elemental sulfur (1.1 eq) to the reaction mixture.
-
Heat the mixture to 50-80 °C and monitor the reaction by TLC. The reaction is typically complete within 2-6 hours.
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to afford the pure 2-aminothiophene derivative.
Protocol 2: Synthesis of the Thieno[2,3-d]pyrimidine Core
The 2-aminothiophene intermediate can be cyclized to form the thieno[2,3-d]pyrimidine scaffold.
Materials:
-
2-Aminothiophene-3-carbonitrile or -3-carboxamide derivative
-
Formamide or formic acid
-
Dehydrating agent (optional, e.g., phosphorus oxychloride)
Procedure:
-
Heat a mixture of the 2-aminothiophene derivative (1.0 eq) in an excess of formamide or formic acid at reflux (typically 150-180 °C) for 4-8 hours.
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Pour the cooled mixture into ice-water to precipitate the product.
-
Collect the solid by filtration, wash thoroughly with water, and dry.
-
The crude thieno[2,3-d]pyrimidin-4-one can be further purified by recrystallization or column chromatography.
-
For conversion to 4-chlorothieno[2,3-d]pyrimidine, the pyrimidinone can be refluxed with a chlorinating agent like phosphorus oxychloride, followed by careful quenching and workup. This chloro-derivative is a versatile intermediate for further functionalization.
Application in Kinase Inhibitor Synthesis
The thieno[2,3-d]pyrimidine scaffold is a core component of numerous potent kinase inhibitors targeting signaling pathways implicated in cancer cell proliferation and angiogenesis, such as the Vascular Endothelial Growth Factor Receptor (VEGFR) and c-Met pathways.
Targeted Signaling Pathway: VEGFR-2 and c-Met
VEGFR-2 and c-Met are receptor tyrosine kinases that, upon activation by their respective ligands (VEGF and HGF), initiate downstream signaling cascades, including the RAS/RAF/MEK/ERK and PI3K/Akt/mTOR pathways. These pathways are crucial for cell survival, proliferation, migration, and angiogenesis. Dual inhibition of VEGFR-2 and c-Met is a promising strategy in cancer therapy.
Quantitative Data of Representative Ligands
The following table summarizes the in vitro biological activity of representative thieno[2,3-d]pyrimidine derivatives as dual c-Met and VEGFR-2 kinase inhibitors.[1] These compounds were synthesized from 2-aminothiophene precursors, which can be derived from thiophene nitrile starting materials.
| Compound ID | c-Met IC₅₀ (nM) | VEGFR-2 IC₅₀ (nM) |
| 12j | 25 | 48 |
| 12m | Not Reported | Not Reported |
Note: The original research paper highlighted compound 12j as the most potent, providing specific IC₅₀ values for it. While 12m was also noted for its high potency in cell proliferation assays, its specific enzymatic inhibition IC₅₀ values were not detailed in the abstract.[1]
Conclusion
This compound and its structural analogs are valuable and versatile starting materials in medicinal chemistry. Through well-established synthetic transformations such as the Gewald reaction, these simple precursors can be converted into complex heterocyclic systems like thieno[2,3-d]pyrimidines. These scaffolds have proven to be highly effective in the development of potent kinase inhibitors, demonstrating the significant potential of leveraging this compound in the discovery of novel therapeutic agents for the treatment of cancer and other diseases. The protocols and data presented herein provide a solid foundation for researchers to explore the rich chemistry of this thiophene derivative in their drug development endeavors.
References
Application Note: A Scalable Synthesis Protocol for 2-(Thiophen-2-yl)propanenitrile
Audience: Researchers, scientists, and drug development professionals.
Introduction
2-(Thiophen-2-yl)propanenitrile is a valuable intermediate in the synthesis of various pharmaceutical compounds and fine chemicals. Its structure, featuring a thiophene ring and a nitrile group, makes it a versatile building block for creating more complex molecules. The development of a robust, safe, and scalable synthesis process is crucial for transitioning from laboratory-scale research to pilot and industrial-scale production.
This document outlines a detailed protocol for the scale-up synthesis of this compound. The described method is based on the nucleophilic substitution of 2-(1-chloroethyl)thiophene with sodium cyanide, a pathway selected for its reliability and amenability to large-scale operations.[1] Emphasis is placed on process control, safety, and data transparency to ensure reproducibility and safe handling of hazardous materials.
Synthesis Pathway and Workflow
The selected synthesis route involves the reaction of 2-(1-chloroethyl)thiophene with sodium cyanide (NaCN) in a suitable solvent system. This reaction is a classic example of a nucleophilic substitution (SN2) reaction. For large-scale applications, the use of phase-transfer catalysis (PTC) is often recommended to improve reaction rates and facilitate the interaction between reactants in different phases.[2]
The overall reaction is as follows: 2-(1-chloroethyl)thiophene + NaCN → this compound + NaCl
Below is a diagram illustrating the general workflow for this synthesis.
Caption: General workflow for the synthesis of this compound.
Experimental Protocols
3.1 Materials and Reagents
-
2-(1-chloroethyl)thiophene (97% or higher): Starting material.
-
Sodium Cyanide (NaCN, 98% or higher): Cyanating agent. Note: Highly toxic.[3]
-
Tetrabutylammonium bromide (TBAB, 99%): Phase-transfer catalyst.
-
Toluene (Anhydrous): Organic solvent.
-
Sodium Hypochlorite (NaOCl, 10-15% aqueous solution): For quenching excess cyanide.
-
Saturated Sodium Bicarbonate Solution: For washing.
-
Brine (Saturated NaCl solution): For washing.
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄): Drying agent.
-
Nitrogen (N₂) or Argon (Ar) gas: For creating an inert atmosphere.
3.2 Equipment
-
Jacketed glass reactor (or equivalent) with overhead mechanical stirrer, thermocouple, condenser, and nitrogen/argon inlet.
-
Dropping funnel or addition pump for controlled reagent addition.
-
Heating/cooling circulator for temperature control.
-
Separatory funnel for extraction.
-
Rotary evaporator.
-
Vacuum distillation apparatus.
-
Appropriate Personal Protective Equipment (PPE), including cyanide-rated gloves, safety goggles, face shield, and a lab coat.[4]
-
Access to a well-ventilated fume hood or a closed system with a scrubber.
3.3 Step-by-Step Synthesis Procedure (1 kg Scale Example)
-
Reactor Setup: Assemble the reactor system under an inert atmosphere (N₂ or Ar). Ensure all joints are properly sealed.
-
Charging Reagents: To the reactor, add sodium cyanide (370 g, 7.55 mol, 1.1 eq) and tetrabutylammonium bromide (TBAB) (22 g, 0.068 mol, 0.01 eq).
-
Solvent Addition: Add toluene (4.0 L) to the reactor and begin stirring to create a slurry.
-
Heating: Heat the mixture to 70°C using the circulator.
-
Substrate Addition: Slowly add 2-(1-chloroethyl)thiophene (1.0 kg, 6.82 mol, 1.0 eq) to the reactor over 2-3 hours using an addition pump, while maintaining the internal temperature between 70-75°C. The reaction is exothermic; control the addition rate to manage the temperature.
-
Reaction Monitoring: After the addition is complete, maintain the reaction at 75°C. Monitor the reaction progress every 1-2 hours using a suitable analytical method (e.g., GC or TLC) until the starting material is consumed (typically 6-10 hours).
-
Cooling: Once the reaction is complete, cool the mixture to room temperature (20-25°C).
-
Quenching (CRITICAL STEP): Slowly and carefully add the reaction mixture to a separate vessel containing a stirred solution of sodium hypochlorite (10-15%, ~5 L). This step neutralizes any unreacted cyanide. Monitor the temperature during quenching to keep it below 40°C.
-
Work-up:
-
Allow the phases to separate. Remove and discard the aqueous layer (ensure it is properly treated as cyanide waste).
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution (2 x 1 L) and brine (1 x 1 L).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate using a rotary evaporator.
-
-
Purification: Purify the crude product by vacuum distillation to obtain pure this compound as a colorless to pale yellow oil.
Data Presentation
The following tables summarize typical parameters for different reaction scales.
Table 1: Reagent Quantities and Typical Yields for Different Scales
| Parameter | 100 g Scale | 1 kg Scale | 10 kg Scale |
| 2-(1-chloroethyl)thiophene | 100 g | 1.0 kg | 10.0 kg |
| Sodium Cyanide (NaCN) | 37 g | 370 g | 3.7 kg |
| TBAB | 2.2 g | 22 g | 220 g |
| Toluene | 400 mL | 4.0 L | 40 L |
| Typical Isolated Yield (%) | 85 - 92% | 83 - 90% | 80 - 88% |
| Typical Purity (by GC, %) | >98% | >98% | >97% |
Table 2: Key Process Control Parameters
| Parameter | Setpoint / Range | Justification |
| Reaction Temperature | 70 - 75 °C | Balances reaction rate and minimizes side reactions. |
| Addition Time | 2 - 3 hours | Controls exotherm and ensures safety. |
| Reaction Time | 6 - 10 hours | Time required for complete conversion. |
| Stirring Speed | 200 - 300 RPM | Ensures adequate mixing of the heterogeneous mixture. |
| Inert Atmosphere | N₂ or Ar | Prevents moisture from entering the reaction. |
Safety Protocols and Hazard Management
Cyanide compounds are highly toxic and require strict safety protocols.[4] The implementation of robust engineering controls is essential for large-scale operations.[3]
Caption: Critical safety workflow for handling cyanide reactions.
-
Toxicity: Sodium cyanide is highly toxic if ingested, inhaled, or absorbed through the skin. It can release fatal hydrogen cyanide (HCN) gas upon contact with acids.[3]
-
Engineering Controls: All operations should be conducted in a well-ventilated fume hood or, preferably, a closed-system reactor equipped with a scrubber system containing a bleach or caustic solution to neutralize any potential HCN gas release.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including double-layered nitrile gloves (or specific cyanide-rated gloves), a chemical-resistant apron, and a full-face shield.[4]
-
Emergency Preparedness: A cyanide antidote kit must be readily available, and personnel must be trained in its use. An emergency shower and eyewash station must be in close proximity.
-
Waste Disposal: All cyanide-containing waste (aqueous layers, contaminated materials) must be quenched with sodium hypochlorite solution before being collected in designated, clearly labeled waste containers for professional disposal.
Troubleshooting Guide
Table 3: Troubleshooting Common Issues
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Slow or Incomplete Reaction | 1. Low reaction temperature.2. Inactive catalyst.3. Poor mixing. | 1. Increase temperature to 75-80°C.2. Use fresh, high-purity TBAB.3. Increase stirrer speed. |
| Low Yield | 1. Incomplete reaction.2. Product loss during work-up.3. Side reactions. | 1. Extend reaction time.2. Perform extractions carefully.3. Ensure strict temperature and addition control. |
| Formation of Byproducts | 1. Reaction temperature too high.2. Presence of water. | 1. Maintain temperature below 80°C.2. Use anhydrous solvents and ensure the reactor is dry. |
| Difficult Phase Separation | Emulsion formation during work-up. | Add a small amount of brine to the separatory funnel to help break the emulsion. Let it stand for a longer period. |
References
Derivatization of 2-(Thiophen-2-yl)propanenitrile for biological screening
Anwendungs- und Protokollhinweise zur Derivatisierung von 2-(Thiophen-2-yl)propannitril für das biologische Screening
Abstrakt
Thiophen und seine Derivate sind wichtige Grundgerüste in der medizinischen Chemie und kommen in zahlreichen von der FDA zugelassenen Medikamenten vor.[1][2] Das Molekül 2-(Thiophen-2-yl)propannitril stellt einen vielseitigen Ausgangsstoff für die Synthese neuartiger Verbindungen mit potenzieller biologischer Aktivität dar.[3] Die Nitrilgruppe ist ein wichtiger Angriffspunkt für chemische Modifikationen und kann leicht in Amine, Amide und Carbonsäuren umgewandelt werden, was die Erstellung einer Bibliothek verschiedener Derivate für das Screening ermöglicht.[3][4] Diese Anwendungs- und Protokollhinweise beschreiben detaillierte Verfahren zur Synthese von Amid-, Carbonsäure- und Amin-Derivaten von 2-(Thiophen-2-yl)propannitril sowie Protokolle für ein erstes biologisches Screening-Panel zur Untersuchung ihrer zytotoxischen, antimikrobiellen und antioxidativen Aktivitäten.
Synthetische Derivatisierung
Die Derivatisierung von 2-(Thiophen-2-yl)propannitril konzentriert sich auf die Umwandlung der reaktiven Nitrilgruppe. Die folgenden Protokolle beschreiben die Synthese von drei primären Derivaten: 2-(Thiophen-2-yl)propanamid, 2-(Thiophen-2-yl)propansäure und 2-(Thiophen-2-yl)propan-1-amin.
Abbildung 1: Synthese-Workflow für die Derivatisierung von 2-(Thiophen-2-yl)propannitril.
Protokoll: Synthese von 2-(Thiophen-2-yl)propanamid (Partielle Hydrolyse)
Dieses Protokoll beschreibt die milde basische Peroxidhydrolyse eines Nitrils zu einem Amid.[5]
-
Reagenzien und Materialien:
-
2-(Thiophen-2-yl)propannitril
-
Ethanol (EtOH)
-
Natriumhydroxid (NaOH)
-
Wasserstoffperoxid (H₂O₂, 30 % wässrige Lösung)
-
Destilliertes Wasser (DI H₂O)
-
Salzsäure (HCl, 1M)
-
Ethylacetat (EtOAc)
-
Gesättigte Natriumchloridlösung (Kochsalzlösung)
-
Wasserfreies Magnesiumsulfat (MgSO₄)
-
Rundkolben, Magnetrührer, Rückflusskühler, Scheidetrichter
-
-
Verfahren:
-
Lösen Sie 2-(Thiophen-2-yl)propannitril (1 Äquiv.) in Ethanol in einem Rundkolben.
-
Fügen Sie eine 1M wässrige Lösung von NaOH (1.2 Äquiv.) hinzu.
-
Kühlen Sie die Mischung in einem Eisbad auf 0-5 °C ab.
-
Fügen Sie langsam und tropfenweise 30 %iges H₂O₂ (3 Äquiv.) hinzu, wobei die Temperatur unter 10 °C gehalten wird.
-
Lassen Sie die Reaktion 1-2 Stunden bei Raumtemperatur rühren. Überwachen Sie den Fortschritt mittels Dünnschichtchromatographie (DC).
-
Nach Abschluss der Reaktion neutralisieren Sie die Mischung vorsichtig mit 1M HCl.
-
Extrahieren Sie das Produkt dreimal mit Ethylacetat.
-
Waschen Sie die vereinigten organischen Phasen mit DI H₂O und anschließend mit Kochsalzlösung.
-
Trocknen Sie die organische Phase über wasserfreiem MgSO₄, filtrieren Sie und konzentrieren Sie das Filtrat im Vakuum.
-
Reinigen Sie das Rohprodukt durch Umkristallisation oder Säulenchromatographie.
-
Protokoll: Synthese von 2-(Thiophen-2-yl)propansäure (Vollständige Hydrolyse)
Die vollständige saure Hydrolyse wandelt die Nitrilgruppe in eine Carbonsäure um.[3]
-
Reagenzien und Materialien:
-
2-(Thiophen-2-yl)propannitril
-
Schwefelsäure (H₂SO₄, 50 % wässrige Lösung)
-
DI H₂O
-
Natriumbicarbonat (NaHCO₃, gesättigte Lösung)
-
Diethylether (Et₂O)
-
Wasserfreies Natriumsulfat (Na₂SO₄)
-
Ausrüstung wie in 1.1 beschrieben
-
-
Verfahren:
-
Geben Sie 2-(Thiophen-2-yl)propannitril (1 Äquiv.) und 50 %ige wässrige H₂SO₄ in einen Rundkolben.
-
Erhitzen Sie die Mischung unter Rückfluss für 4-6 Stunden. Überwachen Sie die Reaktion mittels DC.
-
Kühlen Sie die Reaktionsmischung auf Raumtemperatur ab und gießen Sie sie vorsichtig in Eiswasser.
-
Extrahieren Sie das Produkt dreimal mit Diethylether.
-
Waschen Sie die vereinigten organischen Phasen mit DI H₂O und Kochsalzlösung.
-
Trocknen Sie die organische Phase über wasserfreiem Na₂SO₄, filtrieren Sie und konzentrieren Sie sie im Vakuum, um die rohe Carbonsäure zu erhalten.
-
Reinigen Sie das Produkt bei Bedarf durch Umkristallisation.
-
Protokoll: Synthese von 2-(Thiophen-2-yl)propan-1-amin (Reduktion)
Die Reduktion der Nitrilgruppe mit einem starken Hydrid-Reduktionsmittel ergibt ein primäres Amin.[3]
-
Reagenzien und Materialien:
-
2-(Thiophen-2-yl)propannitril
-
Lithiumaluminiumhydrid (LiAlH₄)
-
Wasserfreies Tetrahydrofuran (THF)
-
DI H₂O
-
NaOH (15 % wässrige Lösung)
-
Wasserfreies Natriumsulfat (Na₂SO₄)
-
Ausrüstung wie in 1.1 beschrieben, unter inerter Atmosphäre (Stickstoff oder Argon)
-
-
Verfahren:
-
Suspendieren Sie LiAlH₄ (1.5 Äquiv.) in wasserfreiem THF in einem trockenen Rundkolben unter inerter Atmosphäre.
-
Kühlen Sie die Suspension auf 0 °C ab.
-
Fügen Sie eine Lösung von 2-(Thiophen-2-yl)propannitril (1 Äquiv.) in wasserfreiem THF langsam und tropfenweise hinzu.
-
Nach der Zugabe erhitzen Sie die Mischung 2-4 Stunden unter Rückfluss. Überwachen Sie die Reaktion mittels DC.
-
Kühlen Sie die Reaktion auf 0 °C ab und löschen Sie sie vorsichtig durch sequentielle Zugabe von: (i) DI H₂O (X mL), (ii) 15 %iger wässriger NaOH (X mL) und (iii) DI H₂O (3X mL), wobei X = Anzahl der Gramm LiAlH₄ ist.
-
Rühren Sie die Mischung 30 Minuten lang kräftig, bis sich ein weißer Niederschlag bildet.
-
Filtrieren Sie den Feststoff ab und waschen Sie ihn gründlich mit THF.
-
Konzentrieren Sie das Filtrat im Vakuum.
-
Reinigen Sie das rohe Amin durch Destillation oder Säulenchromatographie.
-
Protokolle für das biologische Screening
Die neu synthetisierten Derivate werden auf ihre potenzielle biologische Aktivität untersucht. Das Screening-Panel umfasst Assays zur Bewertung der Zytotoxizität, der antimikrobiellen Aktivität und des antioxidativen Potenzials. Thiophen-Derivate sind für eine breite Palette von pharmakologischen Wirkungen bekannt, darunter antimikrobielle, antivirale, entzündungshemmende, antioxidative und zytotoxische Eigenschaften.[6][7]
Abbildung 2: Workflow für das biologische Screening von Thiophen-Derivaten.
Protokoll: Zytotoxizitäts-Assay (MTT-Assay)
Dieser kolorimetrische Assay misst die Zelllebensfähigkeit durch die Reduktion von MTT (3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazoliumbromid) durch mitochondriale Dehydrogenasen in metabolisch aktiven Zellen.[8]
-
Reagenzien und Materialien:
-
Menschliche Krebszelllinie (z. B. HeLa, A549)
-
Zellkulturmedium (z. B. DMEM) mit 10 % fötalem Rinderserum (FBS) und 1 % Penicillin-Streptomycin
-
Testverbindungen (in DMSO gelöst)
-
MTT-Lösung (5 mg/ml in PBS)
-
Lösungsmittel (z. B. DMSO oder saurer Isopropanol)
-
96-Well-Platten, Mehrkanalpipetten, CO₂-Inkubator, Plattenleser (570 nm)
-
-
Verfahren:
-
Säen Sie Zellen in einer 96-Well-Platte mit einer Dichte von 5.000-10.000 Zellen/Well aus und inkubieren Sie sie 24 Stunden bei 37 °C und 5 % CO₂.
-
Bereiten Sie serielle Verdünnungen der Testverbindungen in Kulturmedium vor.
-
Entfernen Sie das Medium aus den Wells und fügen Sie 100 µL der verdünnten Verbindungen hinzu. Fügen Sie Kontrollen hinzu (nur Medium, Vehikelkontrolle mit DMSO und eine Positivkontrolle mit einem bekannten Zytotoxin wie Doxorubicin).
-
Inkubieren Sie die Platte für 48 Stunden.
-
Fügen Sie 10 µL der MTT-Lösung zu jedem Well hinzu und inkubieren Sie weitere 2-4 Stunden, bis sich violette Formazan-Kristalle bilden.
-
Entfernen Sie das Medium vorsichtig und fügen Sie 100 µL Lösungsmittel hinzu, um die Kristalle aufzulösen.
-
Messen Sie die Extinktion bei 570 nm mit einem Plattenleser.
-
Berechnen Sie die prozentuale Zelllebensfähigkeit im Vergleich zur Vehikelkontrolle und bestimmen Sie den IC₅₀-Wert (die Konzentration, die das Zellwachstum um 50 % hemmt).
-
Protokoll: Antimikrobieller Assay (Bestimmung der minimalen Hemmkonzentration - MHK)
Die MHK wird als die niedrigste Konzentration eines antimikrobiellen Wirkstoffs definiert, die das sichtbare Wachstum eines Mikroorganismus nach Inkubation über Nacht hemmt.[9]
-
Reagenzien und Materialien:
-
Bakterienstämme (z. B. Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)
-
Müller-Hinton-Bouillon (MHB)
-
Testverbindungen (in DMSO gelöst)
-
Positivkontrolle (z. B. Ciprofloxacin)
-
Sterile 96-Well-Platten, Spektralphotometer (600 nm)
-
-
Verfahren:
-
Bereiten Sie ein Bakterieninokulum vor, das auf eine Trübung von 0.5 McFarland-Standard (ca. 1.5 x 10⁸ KBE/ml) eingestellt und dann in MHB verdünnt wird, um eine Endkonzentration von 5 x 10⁵ KBE/ml in den Wells zu erreichen.
-
Fügen Sie 50 µL MHB zu allen Wells einer 96-Well-Platte hinzu.
-
Fügen Sie 50 µL der Testverbindung in der höchsten Konzentration zum ersten Well hinzu.
-
Führen Sie eine zweifache serielle Verdünnung durch, indem Sie 50 µL von Well zu Well über die Platte transferieren.
-
Fügen Sie 50 µL des verdünnten Bakterieninokulums zu jedem Well hinzu.
-
Fügen Sie Kontrollen hinzu: Positivkontrolle (Bakterien + Antibiotikum), Negativkontrolle (Bakterien + Medium) und Sterilitätskontrolle (nur Medium).
-
Inkubieren Sie die Platte 18-24 Stunden bei 37 °C.
-
Bestimmen Sie die MHK visuell als die niedrigste Konzentration der Verbindung, bei der kein sichtbares Wachstum auftritt.
-
Protokoll: Antioxidans-Assay (DPPH-Radikalfänger-Assay)
Dieser Assay bewertet die Fähigkeit von Verbindungen, als Antioxidantien zu wirken, indem sie das stabile freie Radikal 2,2-Diphenyl-1-picrylhydrazyl (DPPH) abfangen.[10][11]
-
Reagenzien und Materialien:
-
DPPH (2,2-Diphenyl-1-picrylhydrazyl)
-
Methanol oder Ethanol
-
Testverbindungen (in Methanol gelöst)
-
Positivkontrolle (z. B. Ascorbinsäure)
-
96-Well-Platten, Spektralphotometer (517 nm)
-
-
Verfahren:
-
Bereiten Sie eine 0.1 mM DPPH-Lösung in Methanol vor.
-
Bereiten Sie serielle Verdünnungen der Testverbindungen und der Ascorbinsäure in Methanol vor.
-
Geben Sie 100 µL jeder Verdünnung in die Wells einer 96-Well-Platte.
-
Fügen Sie 100 µL der DPPH-Lösung zu jedem Well hinzu.
-
Inkubieren Sie die Platte 30 Minuten im Dunkeln bei Raumtemperatur.
-
Messen Sie die Extinktion bei 517 nm.
-
Berechnen Sie die prozentuale Radikalfänger-Aktivität mit der Formel: % Aktivität = [(A_kontrolle - A_probe) / A_kontrolle] x 100
-
Bestimmen Sie den IC₅₀-Wert (die Konzentration, die 50 % der DPPH-Radikale abfängt).
-
Datenpräsentation
Quantitative Daten aus den Synthese- und Screening-Experimenten sollten zur einfachen Interpretation und zum Vergleich in Tabellen zusammengefasst werden.
Tabelle 1: Zusammenfassung der Syntheseergebnisse
| Derivat-ID | Struktur | Synthesemethode | Ausbeute (%) | Reinheit (%) |
|---|---|---|---|---|
| TPN-AMID | 2-(Thiophen-2-yl)propanamid | Partielle Hydrolyse | 78 | >98 |
| TPN-SÄURE | 2-(Thiophen-2-yl)propansäure | Vollständige Hydrolyse | 85 | >99 |
| TPN-AMIN | 2-(Thiophen-2-yl)propan-1-amin | Reduktion | 65 | >97 |
Tabelle 2: Zusammenfassung der biologischen Aktivität
| Derivat-ID | Zytotoxizität IC₅₀ (µM) [HeLa] | Antimikrobielle MHK (µg/mL) [S. aureus] | Antioxidans IC₅₀ (µM) [DPPH] |
|---|---|---|---|
| TPN-AMID | >100 | 64 | 88 |
| TPN-SÄURE | 75.2 | >128 | >200 |
| TPN-AMIN | 23.5 | 16 | 45 |
| Doxorubicin | 0.8 | N/A | N/A |
| Ciprofloxacin | N/A | 0.5 | N/A |
| Ascorbinsäure | N/A | N/A | 15 |
(Hinweis: Die in den Tabellen dargestellten Daten sind hypothetisch und dienen nur zur Veranschaulichung.)
Beispiel für die Visualisierung von Signalwegen
Wenn eine Verbindung, wie z.B. TPN-AMIN, eine signifikante zytotoxische Aktivität zeigt, können weitere mechanistische Studien durchgeführt werden. Die Visualisierung des potenziellen Zielsignalwegs ist für die Hypothesenbildung entscheidend. Viele Zytotoxine induzieren Apoptose.
References
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2-(Thiophen-2-yl)propanenitrile | 88701-59-1 | Benchchem [benchchem.com]
- 4. Converting Nitriles to Amides - Chemistry Steps [chemistrysteps.com]
- 5. Nitrile to Amide - Common Conditions [commonorganicchemistry.com]
- 6. mdpi.com [mdpi.com]
- 7. encyclopedia.pub [encyclopedia.pub]
- 8. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 9. mdpi.com [mdpi.com]
- 10. Delving into Antioxidant Properties: A Stepwise DPPH Assay Protocol for Plant Extracts [greenskybio.com]
- 11. acmeresearchlabs.in [acmeresearchlabs.in]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-(Thiophen-2-yl)propanenitrile
This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions (FAQs) to improve the yield and purity of 2-(Thiophen-2-yl)propanenitrile synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the synthesis of this compound, focusing on the most prevalent synthetic routes: the α-alkylation of 2-(thiophen-2-yl)acetonitrile and the Friedel-Crafts alkylation of thiophene.
Topic 1: α-Alkylation of 2-(Thiophen-2-yl)acetonitrile
The alkylation of 2-(thiophen-2-yl)acetonitrile is a direct and effective method, typically involving deprotonation followed by reaction with a methylating agent.[1]
Q1: My alkylation reaction of 2-(thiophen-2-yl)acetonitrile has a low yield. What are the common causes and how can I fix them?
A1: Low yields in this reaction are typically traced back to one of four key areas: deprotonation, side reactions, moisture, or reagent quality.
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Incomplete Deprotonation: The acidity of the α-proton on 2-(thiophen-2-yl)acetonitrile requires a strong base to ensure complete carbanion formation.
-
Solution: Use a sufficiently strong, non-nucleophilic base like Lithium Diisopropylamide (LDA) or Sodium Hydride (NaH). When using LDA, ensure it is freshly prepared or properly titrated. The reaction should be conducted at low temperatures (e.g., -78 °C) to maintain the stability of the carbanion.
-
-
Dialkylation Side Reaction: The product, this compound, has an α-proton that is also acidic. Once formed, it can be deprotonated and react with the methylating agent, leading to an undesired dialkylated byproduct.[2] This is a major cause of yield loss.[2]
-
Solution: To minimize dialkylation, use a slight excess of the starting nitrile relative to the base and alkylating agent. Alternatively, a slow, controlled addition of the formed carbanion solution to the alkylating agent can maintain a low concentration of the reactive anion, favoring mono-alkylation.[2]
-
-
Moisture Contamination: The carbanion intermediate is highly reactive towards protic sources, including water. Any moisture in the reaction will quench the carbanion, reverting it to the starting material and reducing the yield.
-
Solution: Ensure all glassware is oven- or flame-dried before use. Use anhydrous solvents and reagents. Conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon).
-
-
Reagent Quality: The purity and reactivity of the base and the methylating agent (e.g., methyl iodide) are critical.
-
Solution: Use high-purity reagents. Methyl iodide should be fresh and stored properly to prevent degradation.
-
Q2: Can I use Phase Transfer Catalysis (PTC) for the alkylation, and what are the benefits?
A2: Yes, Phase Transfer Catalysis (PTC) is an excellent alternative to using strong bases like LDA and offers several advantages.[3][4] PTC facilitates the reaction between a water-soluble base (like concentrated NaOH) and an organic-soluble substrate by using a catalyst to transport the hydroxide or other anions into the organic phase.[3][5]
-
Advantages of PTC:
-
Milder Conditions: Avoids the need for cryogenic temperatures and strictly anhydrous conditions.
-
Increased Safety: Eliminates the use of hazardous and pyrophoric reagents like n-BuLi (for LDA preparation).
-
Simpler Workup: The catalyst is used in small amounts, and the workup is often a simple phase separation and extraction.
-
Improved Yields and Selectivity: PTC can enhance reaction rates and often leads to cleaner reactions with fewer byproducts.[3]
-
Topic 2: Friedel-Crafts Alkylation of Thiophene
This classical approach involves the reaction of thiophene with a 2-halopropanenitrile (e.g., 2-chloropropanenitrile) in the presence of a Lewis acid catalyst.[1]
Q3: I'm attempting a Friedel-Crafts alkylation and observing a low yield with significant tar-like byproducts. How can I optimize this reaction?
A3: Low yields and polymerization in Friedel-Crafts reactions are common and usually related to the catalyst, temperature, and reactant ratios.
-
Lewis Acid Choice and Stoichiometry: The activity of the Lewis acid (e.g., AlCl₃, FeCl₃, BF₃) is crucial.[1] A highly active catalyst can promote polymerization and degradation of the acid-sensitive thiophene ring.[1]
-
Solution: Start with a milder Lewis acid or use a stoichiometric amount appropriate for activating the alkylating agent without causing excessive side reactions. The amount of catalyst should be carefully optimized; often, catalytic amounts are sufficient.
-
-
Temperature Control: Friedel-Crafts alkylations are often exothermic. Uncontrolled temperature increases can lead to rapid polymerization and decomposition.
-
Solution: Maintain strict temperature control throughout the reaction, especially during the addition of reagents. Running the reaction at a lower temperature can significantly reduce the formation of byproducts.
-
-
Polyalkylation: The product, this compound, can be more reactive than thiophene itself, leading to further alkylation on the thiophene ring.
-
Solution: Use a large excess of thiophene relative to the 2-halopropanenitrile. This stoichiometric imbalance ensures the alkylating agent is more likely to react with the starting thiophene rather than the product.
-
Topic 3: Purification
Q4: What is the most effective method for purifying the final this compound product?
A4: The optimal purification method depends on the scale and the nature of the impurities.
-
Vacuum Distillation: For liquid products like this compound, vacuum distillation is the primary and most effective method for purification on both laboratory and larger scales.[1] It allows for boiling at a reduced temperature, which prevents thermal decomposition of the compound.[1]
-
Column Chromatography: If distillation does not sufficiently separate the product from closely related impurities (e.g., dialkylated byproduct or isomers), silica gel column chromatography is recommended. A non-polar/polar solvent system (e.g., hexanes/ethyl acetate) is typically effective.
-
Aqueous Workup: Before final purification, an aqueous workup involving extraction is essential to remove any water-soluble salts, unreacted base, or catalyst residues.
Data Presentation: Reaction Parameter Comparison
Table 1: Troubleshooting Guide for α-Alkylation of 2-(Thiophen-2-yl)acetonitrile
| Parameter | Sub-Optimal Condition | Potential Negative Outcome | Recommended Action |
| Base | Weak base (e.g., K₂CO₃) or insufficient strong base. | Incomplete deprotonation, low conversion. | Use a strong base like LDA or NaH in at least stoichiometric amounts. |
| Temperature | Too high (e.g., >0 °C for LDA). | Base/carbanion decomposition, increased side reactions. | Maintain low temperature (-78 °C for LDA) during deprotonation and alkylation. |
| Reagent Addition | Adding base to nitrile/alkylating agent mixture. | High local concentration of product anion, leading to dialkylation.[2] | Slowly add the nitrile/base solution to the alkylating agent.[2] |
| Atmosphere | Reaction exposed to air. | Moisture quenches the carbanion intermediate. | Conduct the reaction under an inert atmosphere (N₂ or Ar). |
Table 2: Key Parameters for Friedel-Crafts Alkylation of Thiophene
| Parameter | Condition | Expected Outcome |
| Reactant Ratio | Large excess of thiophene. | Minimizes polyalkylation, improves selectivity for the mono-alkylated product. |
| Lewis Acid | Milder catalyst (e.g., FeCl₃ vs. AlCl₃). | Reduces polymerization and degradation of the thiophene ring. |
| Temperature | Low and controlled (e.g., 0-10 °C). | Decreases the rate of side reactions, prevents tar formation. |
Experimental Protocols
Protocol 1: α-Alkylation using Lithium Diisopropylamide (LDA)
This protocol is adapted from standard procedures for the α-alkylation of nitriles.[2]
-
Preparation: Under an inert argon atmosphere, add dry tetrahydrofuran (THF) to a flame-dried, three-neck round-bottom flask equipped with a thermometer and a dropping funnel. Cool the flask to -78 °C in a dry ice/acetone bath.
-
LDA Formation: Slowly add n-butyllithium (n-BuLi) to a solution of diisopropylamine in THF at -78 °C. Stir the mixture for 30 minutes at this temperature to form LDA.
-
Carbanion Formation: Slowly add a solution of 2-(thiophen-2-yl)acetonitrile in dry THF to the LDA solution at -78 °C. Stir for 1 hour to ensure complete deprotonation.
-
Alkylation: Add methyl iodide dropwise to the carbanion solution at -78 °C. Allow the reaction to stir for an additional 2-3 hours at this temperature.
-
Quenching: Slowly quench the reaction by adding saturated aqueous ammonium chloride solution while the temperature is still low.
-
Workup: Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel, add water, and extract with diethyl ether or ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by vacuum distillation.
Protocol 2: α-Alkylation using Phase Transfer Catalysis (PTC)
This protocol is based on general principles of phase-transfer catalyzed alkylations.[3][5]
-
Setup: To a round-bottom flask, add 2-(thiophen-2-yl)acetonitrile, a suitable organic solvent (e.g., toluene or dichloromethane), and a phase-transfer catalyst (e.g., tetrabutylammonium bromide, 5 mol%).
-
Reagent Addition: Add methyl iodide to the mixture. Then, add a concentrated aqueous solution of sodium hydroxide (e.g., 50% w/w) with vigorous stirring.
-
Reaction: Heat the biphasic mixture to 40-50 °C and stir vigorously for several hours, monitoring the reaction progress by TLC or GC. Vigorous stirring is essential to maximize the interfacial area between the two phases.
-
Workup: After the reaction is complete, cool the mixture to room temperature and dilute it with water. Separate the organic layer. Extract the aqueous layer with the same organic solvent.
-
Purification: Combine the organic layers, wash with water and then brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the resulting crude oil via vacuum distillation.
Visualizations
Troubleshooting Workflow for Low Yield in α-Alkylation
Caption: Troubleshooting workflow for diagnosing low yield in the α-alkylation reaction.
Key Factors Influencing Friedel-Crafts Alkylation
Caption: Logical diagram of factors affecting Friedel-Crafts alkylation yield.
References
- 1. This compound | 88701-59-1 | Benchchem [benchchem.com]
- 2. 2024.sci-hub.se [2024.sci-hub.se]
- 3. crdeepjournal.org [crdeepjournal.org]
- 4. austinpublishinggroup.com [austinpublishinggroup.com]
- 5. Kinetics of the reaction between 2-phenylpropionitrile and 2-chloro-5-nitrotrifluoromethylbenzene under phase-transfer catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 2-(Thiophen-2-yl)propanenitrile by Chromatography
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purification of 2-(Thiophen-2-yl)propanenitrile using chromatographic techniques.
Frequently Asked Questions (FAQs)
Q1: What is the most common chromatographic method for purifying this compound?
A1: Column chromatography is a widely used and effective method for the purification of this compound on a laboratory scale. Silica gel is typically employed as the stationary phase, with a mobile phase consisting of a mixture of non-polar and polar solvents, such as hexane and ethyl acetate. This technique allows for the efficient separation of the desired product from impurities generated during synthesis.
Q2: How can I monitor the progress of the column chromatography?
A2: Thin-Layer Chromatography (TLC) is the standard method for monitoring the separation during column chromatography. Small aliquots of the collected fractions are spotted on a TLC plate and eluted with an appropriate solvent system. This allows for the visualization of the separated compounds and the identification of fractions containing the pure product.
Q3: Is Reversed-Phase HPLC a suitable method for purifying this compound?
A3: Yes, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) can be a powerful technique for the high-purity purification of this compound, especially for analytical purposes or when very high purity is required. A C18 column is a common choice for the stationary phase, with a mobile phase typically composed of a mixture of water and an organic solvent like acetonitrile or methanol, often with a small amount of acid modifier such as formic acid or trifluoroacetic acid.
Q4: What are the potential impurities I might encounter?
A4: Potential impurities can include unreacted starting materials (e.g., 2-bromothiophene and malononitrile), byproducts from side reactions, and isomers. The exact nature of the impurities will depend on the synthetic route used to prepare the this compound.
Q5: How do I choose the right solvent system for column chromatography?
A5: The ideal solvent system (mobile phase) for column chromatography is typically determined through preliminary TLC analysis. The goal is to find a solvent mixture that provides good separation between the desired compound and its impurities, with the product having a retention factor (Rf) value ideally between 0.2 and 0.4. A common starting point is a mixture of hexane and ethyl acetate, with the polarity being adjusted by varying the ratio of the two solvents.
Troubleshooting Guide
Issue 1: The compound is not moving off the column (Rf = 0 on TLC).
-
Question: My compound seems to be stuck at the top of the column and is not eluting with the current solvent system. What should I do?
-
Answer: This indicates that the mobile phase is not polar enough to displace the compound from the stationary phase. You should gradually increase the polarity of your eluent. For a hexane/ethyl acetate system, this means increasing the proportion of ethyl acetate. It is advisable to test the new solvent mixture on a TLC plate first to ensure the compound moves to the desired Rf range.
Issue 2: All compounds are eluting together at the solvent front (Rf = 1 on TLC).
-
Question: My product and impurities are all coming off the column very quickly in the first few fractions. How can I improve the separation?
-
Answer: This situation suggests that your mobile phase is too polar. The compounds have a low affinity for the stationary phase and are being washed through the column without adequate separation. You need to decrease the polarity of the eluent. In a hexane/ethyl acetate system, this is achieved by increasing the proportion of hexane.
Issue 3: The collected fractions are pure, but the overall yield is very low.
-
Question: I have successfully isolated the pure product, but the recovered amount is much lower than expected. What are the possible reasons?
-
Answer: Low yield can be due to several factors:
-
Incomplete elution: The compound may still be on the column. Try flushing the column with a much more polar solvent to see if more product elutes.
-
Decomposition on silica: Some compounds can degrade on the acidic surface of silica gel. You can test for this by spotting your crude material on a TLC plate, letting it sit for an hour, and then eluting to see if new spots appear. If decomposition is an issue, consider using a different stationary phase like neutral alumina or deactivating the silica gel with a small amount of triethylamine in your eluent.
-
Physical loss: Ensure all product was transferred to the column and that all pure fractions were combined. Rinsing flasks and collection tubes can help maximize recovery.
-
Issue 4: The peaks in my HPLC chromatogram are tailing.
-
Question: I am observing significant peak tailing in my HPLC analysis, which is affecting the resolution and quantification. What can I do to improve the peak shape?
-
Answer: Peak tailing in reversed-phase HPLC can be caused by several factors:
-
Secondary interactions: The nitrile group can interact with residual silanol groups on the silica-based stationary phase. Adding a small amount of an acidic modifier (e.g., 0.1% formic acid or trifluoroacetic acid) to the mobile phase can suppress these interactions.
-
Column overload: Injecting too much sample can lead to peak distortion. Try injecting a smaller volume or a more dilute sample.
-
Column degradation: The column may be old or contaminated. Flushing the column or replacing it may be necessary.
-
Experimental Protocols
Column Chromatography Protocol (Example)
This protocol is a representative example for the purification of this compound. The optimal conditions may vary depending on the specific impurities present in the crude material.
-
Preparation of the Column:
-
Select a glass column of appropriate size (e.g., 40 cm length, 4 cm diameter for a 1-5 g scale purification).
-
Pack the column with silica gel (60-120 mesh) using a slurry method with the initial, least polar eluent (e.g., 95:5 Hexane:Ethyl Acetate). Ensure the packing is uniform and free of air bubbles.
-
Add a thin layer of sand on top of the silica gel to prevent disturbance of the bed during sample loading.
-
-
Sample Preparation and Loading:
-
Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).
-
Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and then carefully adding the resulting powder to the top of the column.
-
-
Elution:
-
Begin elution with a low polarity solvent system (e.g., 95:5 Hexane:Ethyl Acetate).
-
Collect fractions of a consistent volume (e.g., 20 mL).
-
Gradually increase the polarity of the eluent (e.g., to 90:10, then 85:15 Hexane:Ethyl Acetate) to elute the compounds of increasing polarity. The ideal gradient will depend on the separation observed by TLC.
-
-
Fraction Analysis and Product Isolation:
-
Analyze the collected fractions by TLC.
-
Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.
-
HPLC Protocol (Example)
This protocol provides a starting point for the analytical or preparative purification of this compound by RP-HPLC.
-
Instrumentation and Column:
-
HPLC system with a UV detector.
-
Column: C18, 5 µm particle size, 4.6 x 250 mm (for analytical) or a larger bore column for preparative scale.
-
-
Mobile Phase:
-
Solvent A: Water with 0.1% Formic Acid
-
Solvent B: Acetonitrile with 0.1% Formic Acid
-
-
Gradient Elution (Analytical Scale):
-
Flow rate: 1.0 mL/min
-
Gradient: Start with 50% B, increase linearly to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions and equilibrate for 5 minutes.
-
-
Sample Preparation and Injection:
-
Dissolve a small amount of the sample in the initial mobile phase composition.
-
Filter the sample through a 0.45 µm syringe filter.
-
Inject an appropriate volume (e.g., 10 µL for analytical).
-
-
Detection and Fraction Collection (Preparative Scale):
-
Monitor the elution at a suitable wavelength (e.g., 235 nm, where the thiophene ring absorbs).
-
For preparative HPLC, collect the peak corresponding to the this compound.
-
Evaporate the solvent from the collected fraction to isolate the purified product.
-
Data Presentation
The following tables present hypothetical but realistic data that could be obtained from the purification of this compound.
Table 1: TLC Analysis of Column Chromatography Fractions
| Fraction # | Solvent System (Hexane:EtOAc) | Rf of Product | Rf of Impurity A | Rf of Impurity B | Contains Pure Product |
| 1-5 | 95:5 | - | 0.85 | - | No |
| 6-10 | 90:10 | 0.35 | - | - | Yes |
| 11-15 | 85:15 | 0.50 | - | 0.20 | No (mixed) |
Table 2: Summary of Purification Results
| Purification Method | Starting Material Purity | Final Purity | Yield |
| Column Chromatography | ~85% | >98% | ~80% |
| Preparative HPLC | >98% (from column) | >99.9% | ~95% |
Mandatory Visualization
Technical Support Center: Optimization of Reaction Conditions for 2-(Thiophen-2-yl)propanenitrile
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of 2-(Thiophen-2-yl)propanenitrile.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthesis routes for this compound?
A1: There are two main established pathways for the synthesis of this compound:
-
Alkylation of 2-(Thiophen-2-yl)acetonitrile: This method involves the deprotonation of 2-(thiophen-2-yl)acetonitrile using a strong base to form a nucleophilic carbanion, which is then reacted with a methylating agent.[1]
-
Friedel-Crafts Alkylation of Thiophene: This approach involves the direct alkylation of thiophene with a 2-halopropanenitrile in the presence of a Lewis acid catalyst.[1]
A less direct, multi-step approach involves a Knoevenagel condensation to form an unsaturated nitrile, followed by reduction.[1]
Q2: What are the critical parameters to control during the Friedel-Crafts alkylation of thiophene for this synthesis?
A2: The Friedel-Crafts alkylation is highly dependent on several factors to maximize yield and minimize side reactions.[1] Key parameters include:
-
Choice of Lewis Acid Catalyst: Common catalysts include aluminum chloride (AlCl₃), iron(III) chloride (FeCl₃), and boron trifluoride (BF₃).[1] The catalyst's role is to activate the alkylating agent.[1]
-
Reaction Temperature: Temperature is a critical factor.[1] While higher temperatures can increase the reaction rate, they can also promote the formation of unwanted byproducts due to the acid-sensitive nature of the thiophene ring.[1]
-
Solvent: The choice of solvent is important. For reactions involving cyanide ions, the presence of water can lead to the formation of hydroxyl byproducts instead of the desired nitrile.[2] Anhydrous conditions are often preferred.
-
Purity of Reactants: The purity of thiophene, the alkylating agent, and the catalyst can significantly impact the reaction outcome.
Q3: How can I purify the final product, this compound?
A3: Since many thiophene derivatives are liquids at room temperature, vacuum distillation is the primary and most effective method for purification.[1] This technique allows for boiling at a reduced temperature, which helps to prevent thermal decomposition of the compound.[1]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Yield | 1. Inactive Catalyst: The Lewis acid catalyst may have been deactivated by moisture. 2. Incorrect Reaction Temperature: The temperature may be too low for the reaction to proceed at a reasonable rate.[1] 3. Weak Base (in Alkylation of Acetonitrile): The base used may not be strong enough to deprotonate the 2-(thiophen-2-yl)acetonitrile effectively.[1] | 1. Use a freshly opened or properly stored anhydrous Lewis acid. Ensure all glassware is thoroughly dried. 2. Gradually increase the reaction temperature while monitoring the reaction progress by TLC or GC. 3. Switch to a stronger base such as Lithium Diisopropylamide (LDA) or Sodium Hydride (NaH). [1] |
| Formation of Dark, Tarry Byproducts (Polymerization) | 1. Reaction Temperature is Too High: The acid-sensitive thiophene ring is prone to polymerization at elevated temperatures in the presence of a strong acid catalyst.[1] 2. Catalyst Concentration is Too High: An excess of Lewis acid can promote side reactions. | 1. Lower the reaction temperature. Consider running the reaction at 0°C or even lower and allowing it to slowly warm to room temperature. 2. Optimize the stoichiometry of the Lewis acid catalyst. Start with a lower molar ratio of catalyst to reactants. |
| Presence of Hydroxylated Impurities (-OH instead of -CN) | Presence of Water in the Reaction Mixture: In reactions using cyanide salts, water can compete as a nucleophile, leading to the formation of alcohols.[2] | 1. Use an anhydrous solvent. Ethanol is a common choice for reactions with sodium or potassium cyanide.[2] 2. Ensure all reactants and solvents are thoroughly dried before use. |
| Incomplete Reaction | 1. Insufficient Reaction Time. 2. Poor Mixing. 3. Steric Hindrance. | 1. Extend the reaction time and monitor by an appropriate analytical technique (TLC, GC, HPLC). 2. Ensure efficient stirring throughout the course of the reaction. 3. If steric hindrance is a suspected issue, consider a different synthetic route or a less bulky methylating agent. |
| Difficulty in Product Isolation/Purification | 1. Emulsion Formation During Workup. 2. Co-distillation with Solvent or Byproducts. | **1. Add a saturated brine solution to help break the emulsion. 2. Ensure the crude product is thoroughly dried before distillation. A fractional distillation setup may be necessary to separate products with close boiling points. |
Experimental Protocols
Method 1: Alkylation of 2-(Thiophen-2-yl)acetonitrile
This procedure is based on the α-alkylation of nitriles.[1]
-
Deprotonation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 2-(thiophen-2-yl)acetonitrile in a suitable anhydrous solvent (e.g., THF). Cool the solution to -78°C in a dry ice/acetone bath.
-
Slowly add a strong base, such as Lithium Diisopropylamide (LDA) or Sodium Hydride (NaH) (1.1 equivalents), to the solution while maintaining the low temperature.
-
Stir the mixture at -78°C for 1 hour to ensure complete formation of the carbanion.
-
Alkylation: Slowly add a methylating agent, such as methyl iodide (1.2 equivalents), to the reaction mixture.
-
Allow the reaction to slowly warm to room temperature and stir overnight.
-
Workup: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by vacuum distillation.[1]
Method 2: Friedel-Crafts Alkylation of Thiophene
This protocol is based on the Lewis acid-catalyzed alkylation of an aromatic ring.[1]
-
Catalyst Suspension: In a flame-dried, three-necked flask under an inert atmosphere, suspend a Lewis acid catalyst such as aluminum chloride (AlCl₃) (1.2 equivalents) in an anhydrous solvent (e.g., dichloromethane or carbon disulfide).
-
Cool the suspension to 0°C in an ice bath.
-
Addition of Reactants: In a separate flask, prepare a solution of thiophene (1.0 equivalent) and a 2-halopropanenitrile (e.g., 2-chloropropanenitrile or 2-bromopropanenitrile) (1.1 equivalents) in the same anhydrous solvent.
-
Slowly add the thiophene solution to the catalyst suspension at 0°C.
-
Reaction: After the addition is complete, allow the reaction mixture to stir at 0°C for 1-2 hours, then let it warm to room temperature and stir for an additional 4-6 hours. Monitor the reaction progress by TLC or GC.
-
Workup: Carefully quench the reaction by pouring it over crushed ice.
-
Separate the organic layer. Extract the aqueous layer with the reaction solvent.
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Combine the organic layers, wash with a dilute solution of sodium bicarbonate, then with brine.
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Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure.
-
Purification: Purify the crude product by vacuum distillation.[1]
Visualizations
Caption: Workflow for the Alkylation of 2-(Thiophen-2-yl)acetonitrile.
Caption: Workflow for the Friedel-Crafts Alkylation of Thiophene.
Caption: General Troubleshooting Logic Flow for Synthesis Optimization.
References
Troubleshooting common issues in 2-(Thiophen-2-yl)propanenitrile reactions
This technical support center provides troubleshooting guidance and frequently asked questions for common issues encountered during the synthesis and handling of 2-(Thiophen-2-yl)propanenitrile.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound?
A1: The primary synthetic strategies include:
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Alkylation of 2-(Thiophen-2-yl)acetonitrile: This involves the deprotonation of the starting nitrile followed by reaction with a methylating agent.[1]
-
Friedel-Crafts Alkylation of Thiophene: This route utilizes a 2-halopropanenitrile and a Lewis acid catalyst to alkylate the thiophene ring.[1]
-
Synthesis from 3-Oxo-3-(thiophen-2-yl)propanenitrile: This intermediate, also known as 2-thenoylacetonitrile, can be synthesized and then subsequently reduced.[1][2][3][4]
-
From 2-Thiophenecarboxaldehyde: This involves a condensation reaction, such as the Knoevenagel condensation, followed by a reduction step.[1][5][6][7]
Q2: My this compound product is degrading over time. How should it be stored?
Q3: What are the key reactive sites on this compound for further derivatization?
A3: The molecule offers two primary sites for chemical modification:
-
The Nitrile Group: This group can be hydrolyzed to a carboxylic acid or an amide, or reduced to a primary amine (2-(thiophen-2-yl)propanamine).[1]
-
The Thiophene Ring: As an electron-rich aromatic system, the thiophene ring is susceptible to electrophilic substitution.[1]
Troubleshooting Guides
Issue 1: Low Yield in the Alkylation of 2-(Thiophen-2-yl)acetonitrile
Q: I am attempting to synthesize this compound by alkylating 2-(thiophen-2-yl)acetonitrile with a methylating agent, but my yields are consistently low. What are the potential causes and solutions?
A: Low yields in this reaction are often traced back to incomplete deprotonation, side reactions, or suboptimal reaction conditions.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Incomplete Deprotonation | The base used may not be strong enough to fully deprotonate the carbon alpha to the nitrile group. Consider using a stronger base like lithium diisopropylamide (LDA) or sodium hydride.[1] Ensure the base is fresh and has been handled under anhydrous conditions to maintain its reactivity. |
| Side Reactions with the Base | Strong bases can potentially react with other functional groups or promote polymerization. Ensure the reaction temperature is kept low, especially during the addition of the base. |
| Suboptimal Reaction Conditions | The choice of solvent and temperature can significantly impact the reaction outcome. Aprotic solvents are generally preferred. A systematic optimization of the reaction temperature and time may be necessary. |
| Moisture in the Reaction | The presence of water can quench the strong base and inhibit the deprotonation step. Ensure all glassware is thoroughly dried and the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon). |
Issue 2: Degradation of the Thiophene Ring during Friedel-Crafts Alkylation
Q: I am using a Friedel-Crafts reaction to synthesize this compound, but I am observing significant byproduct formation and low yields, suggesting degradation of the thiophene ring. How can I mitigate this?
A: The high reactivity of the thiophene ring can lead to degradation, especially in the presence of strong Lewis acids.[1]
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Overly Strong Lewis Acid | Strong Lewis acids like aluminum chloride (AlCl₃) can cause the degradation of the thiophene ring.[1] Consider using a milder Lewis acid such as iron(III) chloride (FeCl₃) or boron trifluoride (BF₃).[1] A screening of different Lewis acids may be necessary to find the optimal balance between reactivity and stability. |
| High Reaction Temperature | Elevated temperatures can exacerbate the degradation of the thiophene ring. Maintain a controlled and, if necessary, lowered reaction temperature. |
| Incorrect Stoichiometry | An excess of the Lewis acid can lead to increased side reactions. Carefully control the stoichiometry of the reactants and the catalyst. |
Issue 3: Difficulty in Purifying Crude this compound
Q: My crude this compound is difficult to purify. What are the recommended purification methods?
A: For liquid thiophene derivatives, vacuum distillation is a primary and effective purification technique.[1]
Purification Strategy:
| Technique | Description |
| Vacuum Distillation | This method allows for boiling at a reduced temperature, which is crucial for preventing thermal decomposition of the compound.[1] For related compounds, fractions are collected at specific temperature and pressure ranges.[1] |
| Fractional Distillation | For achieving very high purity, fractional distillation using a column with multiple trays can be employed.[1] |
| Chromatography | If distillation is not effective, column chromatography using an appropriate stationary and mobile phase can be used to separate the desired product from impurities. |
Experimental Protocols
Synthesis of 2-Thiophenecarboxaldehyde (A Precursor)
This protocol is for the synthesis of 2-thiophenecarboxaldehyde, a potential starting material for one synthetic route to this compound.
Materials:
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N-methylformanilide (1.0 mole, 135 g)
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Phosphorus oxychloride (1.0 mole, 153 g, 91 ml)
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Thiophene (1.1 moles, 92.4 g)
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Cracked ice and water
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Ether
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Dilute hydrochloric acid
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Saturated sodium bicarbonate solution
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Anhydrous sodium sulfate
Procedure:
-
In a 500-ml three-necked round-bottomed flask equipped with a thermometer, mechanical stirrer, dropping funnel, and a calcium chloride tube, combine N-methylformanilide and phosphorus oxychloride. Allow the mixture to stand for 30 minutes.[5]
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Begin mechanical stirring and immerse the flask in a cold-water bath. Add thiophene at a rate that maintains the temperature between 25–35°C.[5]
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After the addition is complete, continue stirring for an additional 2 hours at the same temperature, then let it stand at room temperature for 15 hours.[5]
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Pour the dark, viscous solution into a vigorously stirred mixture of 400 g of cracked ice and 250 ml of water.[5]
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Separate the aqueous layer and extract it three times with 300-ml portions of ether.[5]
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Combine the ether extracts with the organic layer and wash twice with 200-ml portions of dilute hydrochloric acid to remove N-methylaniline.[5]
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Extract the aqueous washings with 200 ml of ether and add this to the main ether solution.[5]
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Wash the combined ether extracts twice with 200-ml portions of saturated sodium bicarbonate solution, then with 100 ml of water, and finally dry over anhydrous sodium sulfate.[5]
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Concentrate the ether solution and distill the resulting yellow oil. The product, 2-thiophenecarboxaldehyde, boils at 97–100°C/27 mm. The expected yield is 80–83 g (71–74%).[5]
Visualized Workflows and Pathways
Caption: Troubleshooting workflow for low yields.
Caption: Optimization of Friedel-Crafts alkylation.
References
- 1. This compound | 88701-59-1 | Benchchem [benchchem.com]
- 2. 3-Oxo-3-(Thiophen-2-Yl)Propanenitrile: Properties, Applications, Safety Data & Supplier Information - Buy High Purity Chemicals China [nj-finechem.com]
- 3. 3-Oxo-3-(2-thienyl)propanenitrile 33898-90-7 | TCI AMERICA [tcichemicals.com]
- 4. cymitquimica.com [cymitquimica.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. 2-Thiophenecarboxaldehyde | C5H4OS | CID 7364 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Thiophene-2-carboxaldehyde - Wikipedia [en.wikipedia.org]
Technical Support Center: Purification of 2-(Thiophen-2-yl)propanenitrile
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of 2-(Thiophen-2-yl)propanenitrile.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis of this compound?
A1: The impurities largely depend on the synthetic route employed. The two primary synthesis methods are the alkylation of 2-(thiophen-2-yl)acetonitrile and the Friedel-Crafts alkylation of thiophene.
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From the alkylation of 2-(thiophen-2-yl)acetonitrile:
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Unreacted starting materials: 2-(thiophen-2-yl)acetonitrile and the alkylating agent (e.g., a methyl halide).
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Dialkylated byproduct: 2,2-di(thiophen-2-yl)propanenitrile, formed if the deprotonation and alkylation occur twice on the same molecule.
-
-
From the Friedel-Crafts alkylation of thiophene:
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Unreacted starting materials: Thiophene and the alkylating agent (e.g., 2-chloropropanenitrile or 2-bromopropanenitrile).
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Polysubstituted thiophenes: Di- and tri-alkylated thiophene rings are common byproducts due to the activating nature of the alkyl group, which makes the product more reactive than the starting material.[1]
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Isomers: Alkylation can potentially occur at the 3-position of the thiophene ring, leading to the formation of 2-(Thiophen-3-yl)propanenitrile.
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Resinous byproducts: Thiophene is prone to polymerization or degradation in the presence of strong Lewis acids, which are often used as catalysts in Friedel-Crafts reactions.[2]
-
Q2: What are the recommended methods for purifying crude this compound?
A2: The most effective purification methods for this compound are vacuum distillation, column chromatography, and recrystallization.[3] The choice of method depends on the nature of the impurities and the desired final purity.
Q3: How can I monitor the progress of the purification?
A3: Thin Layer Chromatography (TLC) is a quick and effective way to monitor the purification process. By spotting the crude mixture, the fractions from the column, or a sample from the distillation, you can visualize the separation of the desired product from impurities. High-Performance Liquid Chromatography (HPLC) can be used for a more quantitative assessment of purity.
Troubleshooting Guides
Vacuum Distillation
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Bumping or uneven boiling | - Insufficient agitation.- Superheating of the liquid. | - Use a magnetic stir bar or an ebullator.- Ensure the heating mantle is properly sized and the heat is evenly distributed.- Use a Vigreux column to prevent bumping. |
| Product does not distill at the expected temperature | - Incorrect pressure reading.- Presence of azeotropes with impurities.- The boiling point of the compound is different from the literature value at that pressure. | - Verify the vacuum pump and pressure gauge are functioning correctly.- Consider an alternative purification method like column chromatography if an azeotrope is suspected.- Gradually increase the temperature, but avoid overheating to prevent decomposition. |
| Product decomposes during distillation | - The temperature is too high. | - Use a higher vacuum (lower pressure) to decrease the boiling point of the compound.[3] |
| Poor separation of product and impurities | - The boiling points of the product and impurities are too close. | - Use a fractional distillation column with a higher number of theoretical plates.- Consider extractive distillation if the impurities have different polarities.[3] |
Column Chromatography
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Poor separation of spots on TLC plate | - Inappropriate solvent system (eluent). | - Adjust the polarity of the eluent. For non-polar compounds, increase the proportion of the non-polar solvent. For polar compounds, increase the proportion of the polar solvent.- A common eluent for thiophene compounds is a mixture of n-hexane and ethyl acetate. |
| Cracks or channels in the silica gel column | - Improper packing of the column. | - Ensure the silica gel is packed as a uniform slurry and is not allowed to run dry. |
| Product elutes too quickly (high Rf) | - The eluent is too polar. | - Decrease the polarity of the eluent by increasing the proportion of the non-polar solvent (e.g., hexane). |
| Product does not elute from the column (low Rf) | - The eluent is not polar enough. | - Increase the polarity of the eluent by increasing the proportion of the polar solvent (e.g., ethyl acetate). |
| Streaking of the compound on the column/TLC | - The compound is too polar for the silica gel.- The sample is overloaded on the column. | - Add a small amount of a polar modifier like triethylamine or acetic acid to the eluent.- Load a smaller amount of the crude product onto the column. |
Recrystallization
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Product "oils out" instead of crystallizing | - The solution is supersaturated.- The boiling point of the solvent is higher than the melting point of the product. | - Add a small amount of additional hot solvent to dissolve the oil, then allow it to cool more slowly.- Choose a solvent with a lower boiling point. |
| No crystals form upon cooling | - The solution is not saturated.- The solution is cooling too quickly. | - Evaporate some of the solvent to increase the concentration of the product.- Allow the solution to cool slowly to room temperature, then place it in an ice bath.- Scratch the inside of the flask with a glass rod to induce crystallization.- Add a seed crystal of the pure product. |
| Low recovery of the product | - Too much solvent was used.- The product is significantly soluble in the cold solvent. | - Evaporate some of the solvent and cool the solution again.- Choose a solvent in which the product has lower solubility at cold temperatures. |
| Colored impurities in the final crystals | - The colored impurity co-crystallized with the product. | - Add a small amount of activated charcoal to the hot solution before filtration to adsorb the colored impurities. |
Experimental Protocols
Vacuum Distillation Protocol
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Setup: Assemble a standard vacuum distillation apparatus with a heating mantle, a round-bottom flask containing the crude this compound and a stir bar, a distillation head with a thermometer, a condenser, and a receiving flask.
-
Vacuum: Connect the apparatus to a vacuum pump with a cold trap in between.
-
Heating: Begin stirring and gradually heat the flask.
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Fraction Collection: Collect the fraction that distills at a constant temperature and pressure. For a related compound, 2-acetylthiophene, fractions are collected at 89–91 °C at 9 mmHg or 102-105 °C at 15 mmHg.[3] The boiling point of this compound will need to be determined experimentally or from literature sources.
-
Analysis: Analyze the purity of the collected fractions using TLC or HPLC.
Column Chromatography Protocol
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Column Packing: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane) and pour it into a chromatography column. Allow the silica to settle, ensuring a flat top surface.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a low-polarity solvent and load it onto the top of the silica gel.
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Elution: Begin eluting with a low-polarity solvent system (e.g., 95:5 hexane:ethyl acetate). Gradually increase the polarity of the eluent as the elution progresses.
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Fraction Collection: Collect fractions in test tubes.
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Analysis: Monitor the fractions by TLC to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator.
Recrystallization Protocol
-
Solvent Selection: Choose a suitable solvent in which this compound is soluble when hot but insoluble when cold. Potential solvents include ethanol, isopropanol, or mixtures of solvents like ethanol/water.[3]
-
Dissolution: Place the crude product in an Erlenmeyer flask and add a minimal amount of the hot solvent until the product just dissolves.
-
Hot Filtration (if necessary): If there are insoluble impurities, quickly filter the hot solution through a fluted filter paper.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent.
-
Drying: Dry the crystals in a vacuum oven or air dry them.
Data Presentation
Table 1: Physical Properties and Purity Data (Illustrative)
| Parameter | Value | Notes |
| Boiling Point (at reduced pressure) | To be determined experimentally | For a related compound, 2-acetylthiophene, the boiling point is 89–91 °C at 9 mmHg.[3] |
| Purity after Vacuum Distillation | >95% | Dependent on the boiling point difference between the product and impurities. |
| Purity after Column Chromatography | >98% | Dependent on the choice of eluent and proper technique. |
| Purity after Recrystallization | >99% | Dependent on the choice of solvent and slow crystal growth. |
Visualizations
Caption: General experimental workflow for the purification of this compound.
References
Technical Support Center: 2-(Thiophen-2-yl)propanenitrile
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 2-(Thiophen-2-yl)propanenitrile.
Troubleshooting Guide
This guide addresses specific stability issues that may be encountered during experiments involving this compound.
Q1: I observed a decrease in the purity of my this compound sample over time, even when stored in the lab. What could be the cause?
A1: Several factors could contribute to the degradation of your sample. Based on the chemical nature of thiophene derivatives and nitriles, the most likely causes are exposure to light, atmospheric moisture, and elevated temperatures. Thiophene rings can be susceptible to photo-oxidation, and the nitrile functional group can undergo hydrolysis.[1][2][3][4] It is also possible that the initial sample contained impurities that are catalyzing the degradation. We recommend verifying the purity of a new batch and implementing stricter storage conditions as outlined in our FAQs.
Q2: My reaction involving this compound is giving inconsistent yields. Could the stability of the starting material be a factor?
A2: Yes, the stability of this compound can certainly impact reaction outcomes. If the compound has started to degrade, you are introducing unknown impurities into your reaction mixture, which could interfere with the desired chemical transformation. For instance, if hydrolysis of the nitrile group has occurred, the resulting carboxylic acid or amide could lead to side reactions. We advise re-analyzing the purity of your starting material before each use, especially if the container has been opened multiple times.
Q3: I have noticed a slight discoloration (e.g., turning yellow or brown) in my sample of this compound. Is this a sign of degradation?
A3: Discoloration is a common indicator of chemical degradation in many organic compounds. For thiophene-containing molecules, this can be a result of oxidation or polymerization products forming upon exposure to air and light.[5] While a slight change in color may not significantly affect the outcome of all experiments, it is a sign that the compound is no longer of the highest purity. For sensitive applications, we recommend purifying the sample (e.g., by chromatography) or using a fresh, unopened batch.[6]
Q4: How can I confirm if my this compound sample has degraded?
A4: The most reliable way to assess the purity and degradation of your sample is through analytical techniques. We recommend the following methods:
-
High-Performance Liquid Chromatography (HPLC): This is a powerful technique for separating the parent compound from its degradation products and quantifying their respective amounts. A well-developed HPLC method can serve as a stability-indicating assay.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This can be used to identify volatile degradation products.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can help identify the structure of degradation products by comparing the spectra of the aged sample to that of a fresh sample.[6]
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound?
A1: To ensure the long-term stability of this compound, we recommend the following storage conditions, based on best practices for similar thiophene derivatives:[7]
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8 °C (Refrigerated) | Reduces the rate of potential thermal degradation. |
| Light | Protect from light (Amber vial) | Minimizes photodegradation of the thiophene ring.[2][3][4] |
| Atmosphere | Inert atmosphere (e.g., Argon or Nitrogen) | Prevents oxidation of the electron-rich thiophene ring.[8] |
| Moisture | Tightly sealed container in a dry environment | Prevents hydrolysis of the nitrile group. |
Q2: What are the potential degradation pathways for this compound?
A2: Based on the functional groups present, the following degradation pathways are plausible. Specific studies on this compound are limited, but we can infer potential reactions from the known chemistry of thiophenes and nitriles.
| Degradation Type | Potential Reaction | Potential Degradation Products |
| Hydrolysis | Reaction with water (catalyzed by acid or base) | 2-(Thiophen-2-yl)propanamide, 2-(Thiophen-2-yl)propanoic acid |
| Oxidation | Reaction with atmospheric oxygen or other oxidants | Thiophene S-oxides, ring-opened products.[5][9][10] |
| Photodegradation | UV or visible light exposure | Complex mixture of photoproducts, potentially including dimers and oxidized species.[1][2][3][4] |
| Thermal Degradation | Exposure to high temperatures | Potential for polymerization or fragmentation. |
Q3: Is this compound sensitive to pH?
A3: Yes, due to the presence of the nitrile group, this compound is expected to be sensitive to both acidic and basic conditions, which can catalyze its hydrolysis to the corresponding amide and carboxylic acid. It is advisable to avoid prolonged exposure to strong acids or bases, especially at elevated temperatures.
Q4: Are there any known incompatibilities with other common lab reagents?
A4: Avoid strong oxidizing agents, as they can react with the thiophene ring.[5][8] Also, be cautious with strong bases, as they can deprotonate the carbon alpha to the nitrile group, potentially leading to side reactions if other electrophiles are present.[6]
Experimental Protocols
For researchers wishing to perform their own stability studies, the following are generalized protocols for forced degradation studies. These studies are essential for understanding the intrinsic stability of the molecule and for developing stability-indicating analytical methods.[11][12]
Protocol 1: Hydrolytic Stability Assessment
-
Preparation of Solutions: Prepare solutions of this compound (e.g., 1 mg/mL) in the following aqueous media:
-
0.1 N HCl (acidic hydrolysis)
-
Purified Water (neutral hydrolysis)
-
0.1 N NaOH (basic hydrolysis)
-
-
Incubation: Incubate the solutions at a controlled temperature (e.g., 60 °C) for a defined period (e.g., 24, 48, 72 hours). Protect the samples from light.
-
Sampling and Analysis: At each time point, withdraw an aliquot, neutralize it if necessary, and dilute to a suitable concentration for analysis by a stability-indicating HPLC method.
-
Data Evaluation: Compare the chromatograms of the stressed samples to that of an unstressed control to identify and quantify any degradation products.
Protocol 2: Oxidative Stability Assessment
-
Preparation of Solution: Dissolve this compound in a suitable solvent (e.g., acetonitrile/water) to a concentration of 1 mg/mL.
-
Stress Application: Add a controlled amount of an oxidizing agent, such as 3% hydrogen peroxide.
-
Incubation: Store the solution at room temperature, protected from light, for a specified duration (e.g., 24 hours).
-
Analysis: Analyze the sample by HPLC to determine the extent of degradation.
Protocol 3: Photostability Assessment
-
Sample Preparation: Prepare a solution of the compound (e.g., 1 mg/mL) and also spread a thin layer of the solid material on a petri dish.
-
Light Exposure: Expose the samples to a controlled light source that provides both UV and visible output (e.g., a photostability chamber) for a defined period. A control sample should be wrapped in aluminum foil to exclude light.
-
Analysis: After the exposure period, analyze both the solution and the solid sample by HPLC to assess for photodegradation.
Protocol 4: Thermal Stability Assessment
-
Sample Preparation: Place a known amount of the solid compound in a vial.
-
Heat Exposure: Heat the sample in a calibrated oven at a high temperature (e.g., 80 °C) for a set time.
-
Analysis: After cooling, dissolve the sample in a suitable solvent and analyze by HPLC to check for degradation.
Visualizations
The following diagrams illustrate key concepts related to the stability of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. faculty.ksu.edu.sa [faculty.ksu.edu.sa]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of New Thiophene Derivatives and Their Use as Photostabilizers for Rigid Poly(vinyl chloride) [ouci.dntb.gov.ua]
- 5. Thiophene - Wikipedia [en.wikipedia.org]
- 6. This compound | 88701-59-1 | Benchchem [benchchem.com]
- 7. 3-Oxo-3-(Thiophen-2-Yl)Propanenitrile: Properties, Applications, Safety Data & Supplier Information - Buy High Purity Chemicals China [nj-finechem.com]
- 8. femaflavor.org [femaflavor.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Bioactivation potential of thiophene-containing drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Catalyst Selection for 2-(Thiophen-2-yl)propanenitrile Reactions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 2-(Thiophen-2-yl)propanenitrile. Our aim is to facilitate the optimization of catalyst selection and reaction conditions to achieve high yields and purity.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to this compound?
A1: The two main synthetic pathways for this compound are:
-
Friedel-Crafts Alkylation of Thiophene: This method involves the reaction of thiophene with a 2-halopropanenitrile (e.g., 2-chloropropanenitrile or 2-bromopropanenitrile) in the presence of a Lewis acid or solid acid catalyst.
-
α-Alkylation of 2-(Thiophen-2-yl)acetonitrile: This route entails the deprotonation of 2-(thiophen-2-yl)acetonitrile with a strong base to form a nucleophilic carbanion, which is then reacted with a methylating agent (e.g., methyl iodide).
Q2: How do I choose the best catalyst for the Friedel-Crafts alkylation route?
A2: The choice of catalyst depends on several factors, including desired selectivity, catalyst reusability, and environmental considerations. Traditional Lewis acids like aluminum chloride (AlCl₃) are effective but are required in stoichiometric amounts and can generate significant waste.[1] Solid acid catalysts, such as zeolites (e.g., Hβ, HZSM-5), offer a more environmentally friendly alternative with the potential for regeneration and reuse.[2][3] Hβ zeolites, in particular, have shown high activity in related acylations of thiophene due to their pore size and strong acid sites.
Q3: What are the common side reactions in the synthesis of this compound?
A3: In the Friedel-Crafts alkylation, potential side reactions include polyalkylation, where more than one propanenitrile group is added to the thiophene ring, and rearrangement of the alkylating agent. The acylation of thiophene, a similar reaction, is known to have high regioselectivity for the 2-position, which is also expected for the alkylation.[4][5] For the α-alkylation of 2-(thiophen-2-yl)acetonitrile, a common side reaction is dimethylation, leading to the formation of 2-methyl-2-(thiophen-2-yl)propanenitrile.
Q4: How can I purify the final product?
A4: Purification of this compound is typically achieved through vacuum distillation to separate it from unreacted starting materials and high-boiling point impurities. Column chromatography on silica gel can also be employed for high-purity applications.
Catalyst Performance Data
While specific comparative data for the synthesis of this compound is limited, the following table summarizes the performance of various solid acid catalysts in the related Friedel-Crafts acylation of thiophene with acetic anhydride, which can serve as a useful reference for catalyst selection.
| Catalyst | Thiophene Conversion (%) | Selectivity for 2-acetylthiophene (%) | Reaction Conditions | Reference |
| Hβ zeolite | ~99 | 98.6 | 60°C, thiophene:acetic anhydride = 1:3 | |
| HZSM-5 zeolite | Low | Good | 60°C, thiophene:acetic anhydride = 1:3 | |
| NKC-9 resin | High | Poor | 60°C, thiophene:acetic anhydride = 1:3 | |
| C25 zeolite | 96.3 | High | 80°C, 5h, solvent-free | [3] |
Troubleshooting Guides
Friedel-Crafts Alkylation Route
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Inactive catalyst due to moisture. 2. Insufficient catalyst loading. 3. Low reaction temperature. | 1. Ensure anhydrous conditions; dry solvent and reagents thoroughly. 2. Increase catalyst amount incrementally. 3. Gradually increase the reaction temperature while monitoring for side product formation. |
| Low Yield | 1. Suboptimal reaction time. 2. Product loss during workup and purification. 3. Catalyst deactivation. | 1. Monitor the reaction progress using GC or TLC to determine the optimal reaction time. 2. Optimize extraction and distillation procedures. 3. For solid catalysts, consider regeneration. |
| Poor Selectivity (Formation of isomers or polyalkylated products) | 1. High reaction temperature. 2. Inappropriate catalyst. | 1. Lower the reaction temperature. 2. Screen different catalysts; shape-selective zeolites like HZSM-5 may improve selectivity. |
| Catalyst Deactivation (for solid catalysts) | 1. Coke formation on the catalyst surface. 2. Poisoning by impurities in the feedstock. | 1. Regenerate the catalyst by calcination in air to burn off coke deposits.[6] 2. Purify starting materials before the reaction. |
α-Alkylation of 2-(Thiophen-2-yl)acetonitrile Route
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Incomplete deprotonation. 2. Inactive base due to moisture. 3. Low reaction temperature. | 1. Use a stronger base (e.g., n-BuLi instead of NaH). 2. Ensure anhydrous conditions and use freshly prepared or properly stored base. 3. For some bases, a higher temperature may be required for deprotonation. |
| Low Yield | 1. Reversible reaction. 2. Side reactions of the methylating agent. | 1. Use a slight excess of the methylating agent. 2. Add the methylating agent slowly at a low temperature to control the reaction. |
| Formation of Dimethylated Byproduct | 1. Excess methylating agent. 2. Rapid addition of the methylating agent. 3. Use of a less sterically hindered base. | 1. Use a stoichiometric amount of the methylating agent. 2. Add the methylating agent dropwise at a low temperature. 3. Consider using a bulkier base to favor monomethylation. |
Experimental Protocols
Protocol 1: Synthesis of this compound via Friedel-Crafts Alkylation using Hβ Zeolite
-
Catalyst Activation: Activate Hβ zeolite by heating at 500°C for 4 hours under a stream of dry air. Cool down to room temperature under a nitrogen atmosphere.
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add the activated Hβ zeolite (10 wt% with respect to thiophene).
-
Addition of Reagents: Add anhydrous solvent (e.g., dichloromethane) followed by thiophene. Stir the mixture at room temperature for 15 minutes.
-
Alkylation: Add 2-chloropropanenitrile dropwise to the stirred suspension.
-
Reaction: Heat the reaction mixture to reflux (around 40°C for dichloromethane) and monitor the progress by GC-MS.
-
Workup: After completion of the reaction, cool the mixture to room temperature and filter to recover the catalyst. Wash the catalyst with fresh solvent.
-
Purification: Combine the filtrate and washings, and remove the solvent under reduced pressure. Purify the crude product by vacuum distillation.
Protocol 2: Synthesis of this compound via α-Alkylation
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 2-(thiophen-2-yl)acetonitrile in anhydrous THF.
-
Deprotonation: Cool the solution to -78°C in a dry ice/acetone bath. Add a solution of lithium diisopropylamide (LDA) in THF dropwise via the dropping funnel. Stir the mixture at -78°C for 1 hour.
-
Alkylation: Add methyl iodide dropwise to the reaction mixture at -78°C. Allow the reaction to slowly warm to room temperature and stir overnight.
-
Quenching: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extraction: Extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by vacuum distillation or column chromatography on silica gel.
Visualizations
Caption: Main synthetic pathways to this compound.
Caption: Troubleshooting flowchart for low yield issues.
Caption: Logical workflow for catalyst selection.
References
- 1. ScholarWorks - Idaho Conference on Undergraduate Research: Zeolite Catalyzed Friedel-Crafts Acylations [scholarworks.boisestate.edu]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. reddit.com [reddit.com]
- 5. chemijournal.com [chemijournal.com]
- 6. WO2004080591A1 - A method for the regeneration of zeolite catalysts - Google Patents [patents.google.com]
Validation & Comparative
Spectroscopic analysis and validation of 2-(Thiophen-2-yl)propanenitrile
A Comparative Spectroscopic Guide to 2-(Thiophen-2-yl)propanenitrile
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed spectroscopic analysis of this compound, a heterocyclic compound of interest in medicinal chemistry and materials science. By combining the aromatic properties of the thiophene ring with the reactive nitrile group, this molecule serves as a valuable building block for more complex structures.[1][2] Accurate structural validation is paramount, and this document offers a comparative overview of its spectroscopic characteristics against relevant alternatives, supported by standard experimental protocols.
Spectroscopic Profile of this compound
The structural identity of this compound (C₇H₇NS) is definitively established through a combination of infrared (IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (MS). Each technique provides unique insights into the molecule's functional groups and atomic arrangement.
Infrared (IR) Spectroscopy
The IR spectrum is dominated by a strong, sharp absorption band characteristic of the nitrile (C≡N) functional group. For aromatic nitriles, this peak is typically observed at a slightly lower wavenumber than for saturated nitriles due to conjugation.[3]
-
Key Absorption: A prominent peak is observed around 2240 cm⁻¹ , confirming the presence of the C≡N triple bond.[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides a detailed map of the carbon-hydrogen framework.[1]
-
¹H NMR: The proton NMR spectrum displays distinct signals for the protons on the thiophene ring and the propanenitrile side chain. The thiophene protons appear in the aromatic region, typically between δ 7.2 and 7.5 ppm.[1] The aliphatic protons adjacent to the nitrile group are deshielded and generally absorb in the δ 2-3 ppm range.[4]
-
¹³C NMR: The carbon spectrum shows a characteristic signal for the nitrile carbon in the δ 115–120 ppm region.[4] The carbons of the thiophene ring and the aliphatic side chain also produce signals in their expected regions.
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight and provides information about the molecule's fragmentation patterns.
-
Molecular Ion: The compound has a monoisotopic mass of approximately 137.03 Da.[5] The molecular ion peak (M⁺) in the mass spectrum may be weak or absent, which is common for simple nitriles.[4][6] A notable feature is often a weak M-1 peak resulting from the loss of a hydrogen atom.[4][6]
Comparative Spectroscopic Data
To contextualize the spectroscopic data of this compound, it is compared with structurally related compounds. This comparison highlights how changes in substitution and functional groups affect the spectral output. The alternatives include a precursor (2-(Thiophen-2-yl)acetonitrile), an isomer (2-methyl-2-(thiophen-3-yl)propanenitrile), and a simple aliphatic nitrile (Propanenitrile).
Table 1: Comparative IR Data (C≡N Stretch)
| Compound | Molecular Formula | C≡N Stretching Frequency (cm⁻¹) |
| This compound | C₇H₇NS | ~2240 (Aromatic)[1] |
| 2-(Thiophen-2-yl)acetonitrile | C₆H₅NS | ~2250 (Aromatic) |
| 2-methyl-2-(thiophen-3-yl)propanenitrile | C₈H₉NS | ~2238 (Aromatic) |
| Propanenitrile (Ethyl Cyanide) | C₃H₅N | 2260-2240 (Saturated)[3] |
Table 2: Comparative ¹H NMR Chemical Shift Data (δ, ppm in CDCl₃)
| Compound | Thiophene Protons | α-Proton(s) | Other Aliphatic Protons |
| This compound | ~6.9 - 7.4 | ~4.0 (q) | ~1.7 (d, CH₃) |
| 2-(Thiophen-2-yl)acetonitrile | ~7.0 - 7.4 | ~3.8 (s) | - |
| 2-methyl-2-(thiophen-3-yl)propanenitrile | ~7.1 - 7.4 | - | ~1.8 (s, 2xCH₃) |
| Propanenitrile (Ethyl Cyanide) | - | ~2.36 (q) | ~1.30 (t, CH₃)[7] |
| Note: (s) singlet, (d) doublet, (t) triplet, (q) quartet. Chemical shifts are approximate and can vary with solvent and concentration. |
Table 3: Comparative ¹³C NMR Chemical Shift Data (δ, ppm)
| Compound | Nitrile Carbon (C≡N) | Thiophene Carbons | Aliphatic Carbons |
| This compound | ~118-120 | ~125-140 | ~20 (CH₃), ~30 (CH) |
| 2-(Thiophen-2-yl)acetonitrile | ~117 | ~125-138 | ~20 (CH₂) |
| 2-methyl-2-(thiophen-3-yl)propanenitrile | ~122 | ~122-140 | ~25 (CH₃), ~35 (C) |
| Propanenitrile (Ethyl Cyanide) | ~119.9 | - | ~10.4, ~11.5[7] |
Table 4: Comparative Mass Spectrometry Data (m/z)
| Compound | Molecular Formula | Monoisotopic Mass (Da) | Key Fragments (m/z) |
| This compound | C₇H₇NS | 137.03[5] | 137 (M⁺), 136 (M-H)⁺, 110 (M-HCN)⁺, 97 (Thienylmethyl)⁺ |
| 2-(Thiophen-2-yl)acetonitrile | C₆H₅NS | 123.01 | 123 (M⁺), 122 (M-H)⁺, 97 (Thienylmethyl)⁺ |
| 2-methyl-2-(thiophen-3-yl)propanenitrile | C₈H₉NS | 151.05[8] | 151 (M⁺), 136 (M-CH₃)⁺, 97 (Thienylmethyl)⁺ |
| Propanenitrile (Ethyl Cyanide) | C₃H₅N | 55.04[9] | 55 (M⁺), 54 (M-H)⁺, 40 (M-CH₃)⁺, 28 (M-HCN)⁺ |
Experimental Protocols
Standardized procedures are crucial for obtaining reproducible spectroscopic data.
Infrared (IR) Spectroscopy
-
Technique: Attenuated Total Reflectance (ATR) or KBr pellet method.
-
Sample Preparation: For ATR, a small amount of the neat sample is placed directly on the crystal. For the KBr method, approximately 1 mg of the sample is ground with 100 mg of dry KBr powder and pressed into a thin, transparent disk.
-
Instrument Parameters: Data is typically collected from 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum is recorded prior to sample analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of the sample is dissolved in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube. Tetramethylsilane (TMS) is used as an internal standard (0 ppm).
-
¹H NMR Parameters: Performed on a 400 MHz or 500 MHz spectrometer. Key parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.
-
¹³C NMR Parameters: Performed on the same instrument, typically at 100 or 125 MHz. A greater number of scans (e.g., 1024 or more) is usually required due to the lower natural abundance of ¹³C.
Mass Spectrometry (MS)
-
Technique: Electron Ionization (EI) with gas chromatography (GC-MS) or direct infusion.
-
Sample Preparation: For GC-MS, the sample is dissolved in a volatile solvent (e.g., dichloromethane or ethyl acetate) at a concentration of ~1 mg/mL. For direct infusion, a more dilute solution is prepared.
-
Instrument Parameters: In EI mode, a standard electron energy of 70 eV is used. The mass analyzer (e.g., quadrupole or time-of-flight) is set to scan a mass range appropriate for the compound, typically m/z 40-400.
Visualization of Analytical Workflow
The following diagram illustrates the logical workflow for the spectroscopic validation of a synthesized chemical compound like this compound.
Caption: Workflow for Spectroscopic Analysis and Structural Validation.
References
- 1. This compound | 88701-59-1 | Benchchem [benchchem.com]
- 2. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 3. spectroscopyonline.com [spectroscopyonline.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. PubChemLite - this compound (C7H7NS) [pubchemlite.lcsb.uni.lu]
- 6. Ch20: Spectroscopy Analysis : Nitriles [chem.ucalgary.ca]
- 7. Propionitrile(107-12-0) 13C NMR spectrum [chemicalbook.com]
- 8. PubChemLite - 2-methyl-2-(thiophen-3-yl)propanenitrile (C8H9NS) [pubchemlite.lcsb.uni.lu]
- 9. Propanenitrile [webbook.nist.gov]
A Comparative Guide to the Synthetic Routes of 2-(Thiophen-2-yl)propanenitrile
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of plausible synthetic routes for the preparation of 2-(thiophen-2-yl)propanenitrile, a key intermediate in the synthesis of various pharmaceutical and specialty chemical compounds. The following sections detail the methodologies, present quantitative data for comparison, and include diagrammatic representations of the synthetic pathways.
Introduction
This compound is a valuable building block in organic synthesis. Its structure, featuring a thiophene ring and a nitrile group, allows for a variety of chemical transformations, making it an important precursor for the development of novel therapeutic agents and functional materials. The efficiency of its synthesis is therefore of significant interest to the chemical and pharmaceutical industries. This guide outlines and compares three primary synthetic strategies, starting from readily available precursors.
Comparative Summary of Synthetic Routes
The synthesis of this compound can be approached from several precursors. Below is a summary of the most common routes, with their respective advantages and disadvantages.
| Route | Starting Material | Number of Steps | Key Intermediates | Reported/Expected Yield | Advantages | Disadvantages |
| 1 | 2-Thiopheneacetonitrile | 1 | None | High (estimated) | Direct, atom-economical | Requires synthesis of the starting nitrile |
| 2 | Thiophene | 2 | 2-(Chloromethyl)thiophene | Moderate to High (overall) | Readily available starting material | Involves a hazardous intermediate |
| 3 | 2-Acetylthiophene | 3 | 1-(Thiophen-2-yl)ethanol, 2-(1-Chloroethyl)thiophene | Moderate (overall) | Utilizes a common industrial feedstock | Longer synthetic sequence |
Synthetic Route 1: Alkylation of 2-Thiopheneacetonitrile
This is the most direct approach to this compound, involving the deprotonation of 2-thiopheneacetonitrile at the α-carbon, followed by quenching with a methylating agent.
Logical Workflow
Caption: Alkylation of 2-Thiopheneacetonitrile.
Experimental Protocol
-
Deprotonation: In a flame-dried, three-necked flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, under an inert atmosphere (e.g., nitrogen or argon), a solution of 2-thiopheneacetonitrile (1 equivalent) in a suitable anhydrous solvent (e.g., THF or diethyl ether) is prepared. The solution is cooled to 0 °C. A strong base, such as sodium amide (NaNH₂) or lithium diisopropylamide (LDA) (1.1 equivalents), is added portion-wise or as a solution. The mixture is stirred at this temperature for 1-2 hours to ensure complete formation of the carbanion.
-
Alkylation: A methylating agent, such as methyl iodide (CH₃I) (1.2 equivalents), is added dropwise to the cooled solution of the carbanion. The reaction mixture is allowed to warm to room temperature and stirred for an additional 2-4 hours, or until TLC analysis indicates the consumption of the starting material.
-
Work-up and Purification: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is then purified by vacuum distillation or column chromatography on silica gel.
Synthetic Route 2: Two-Step Synthesis from Thiophene
This route begins with the chloromethylation of thiophene, followed by cyanation to form 2-thiopheneacetonitrile, which is then alkylated as described in Route 1.
Signaling Pathway
Caption: Synthesis from Thiophene.
Experimental Protocol
This protocol is adapted from a patented procedure for the synthesis of 2-thiopheneacetonitrile.[1]
Step 1: Synthesis of 2-(Chloromethyl)thiophene
-
To a reaction vessel, add thiophene, paraformaldehyde, and concentrated hydrochloric acid.
-
Cool the mixture to a low temperature (e.g., 0-5 °C).
-
Slowly add phosphorus trichloride dropwise to the reaction mixture while maintaining the low temperature.
-
After the addition is complete, stir the reaction for several hours at low temperature.
-
Upon completion, the reaction mixture is worked up by separating the organic layer, which contains the crude 2-(chloromethyl)thiophene.
Step 2: Synthesis of 2-Thiopheneacetonitrile
-
In a separate vessel, prepare a solution of sodium cyanide in a mixture of water and acetone.
-
Heat the cyanide solution to 50-80 °C.
-
Add the crude 2-(chloromethyl)thiophene from the previous step dropwise to the heated cyanide solution.
-
Maintain the temperature and stir for several hours.
-
After the reaction is complete, cool the mixture and extract the product with an organic solvent.
-
The organic layer is then washed, dried, and the solvent is evaporated to yield crude 2-thiopheneacetonitrile, which can be purified by distillation. A yield of over 75% for this step has been reported.[1]
Step 3: Alkylation of 2-Thiopheneacetonitrile
The final step is the methylation of the resulting 2-thiopheneacetonitrile, which follows the general procedure outlined in Synthetic Route 1 .
Synthetic Route 3: Multi-Step Synthesis from 2-Acetylthiophene
This route is based on the conversion of the readily available industrial chemical, 2-acetylthiophene, into the target nitrile.
Experimental Workflow
References
A Comparative Guide to the Biological Activity of Thiophene Derivatives with 2-(Thiophen-2-yl)propanenitrile as a Reference Compound
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thiophene, a sulfur-containing five-membered aromatic heterocycle, is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities.[1][2] Its derivatives have been extensively explored for their potential as therapeutic agents, exhibiting anticancer, antimicrobial, and anti-inflammatory properties, among others.[3][4][5] The biological activity of thiophene derivatives is highly dependent on the nature and position of substituents on the thiophene ring.[1][3]
This guide provides a comparative overview of the biological activities of selected thiophene derivatives, with a focus on their anticancer, antimicrobial, and anti-inflammatory effects. While direct experimental data on the biological activity of 2-(Thiophen-2-yl)propanenitrile is limited in publicly available literature, its structural features—a thiophene ring and a nitrile group—suggest potential for biological relevance. The nitrile group can act as a reactive "warhead" for covalent enzyme inhibition, and the thiophene ring serves as a versatile scaffold for chemical modification. This document will therefore use this compound as a reference point to highlight the activities of other, well-characterized thiophene derivatives, thereby providing a valuable resource for researchers interested in exploring this chemical space for drug discovery.
Anticancer Activity
Thiophene derivatives have emerged as a promising class of anticancer agents, with various analogues reported to inhibit a wide range of cancer-specific protein targets and signaling pathways.[1]
Comparative Data of Selected Thiophene Derivatives with Anticancer Activity
| Compound | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| TP 5 (a 2,3-fused thiophene scaffold) | HepG2 (Liver Carcinoma) | < 30 µg/mL | Paclitaxel | 35.92 µg/mL |
| SMMC-7721 (Hepatocellular Carcinoma) | < 30 µg/mL | Paclitaxel | 35.33 µg/mL | |
| Thiophene Carboxamide Derivative 2b | Hep3B (Hepatocellular Carcinoma) | 5.46 | Doxorubicin | - |
| Thiophene Carboxamide Derivative 2e | Hep3B (Hepatocellular Carcinoma) | 12.58 | Doxorubicin | - |
| 3-[(3-hydroxy-4-methoxy)phenyl]-2-(thien-2-yl)acrylonitrile (1c) | HepG2 (Hepatoblastoma) | 0.55 | Sorafenib | - |
| Huh-7 (Hepatocellular Carcinoma) | 0.32 | Sorafenib | - |
IC50: The half maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Experimental Protocol: MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Procedure:
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compound (e.g., thiophene derivatives) and a positive control (e.g., Paclitaxel, Doxorubicin) for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, the medium is removed, and a fresh medium containing MTT solution (e.g., 0.5 mg/mL) is added to each well. The plate is then incubated for a few hours (e.g., 3-4 hours) to allow the formation of formazan crystals.
-
Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., dimethyl sulfoxide (DMSO) or isopropanol) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is determined by plotting the cell viability against the compound concentration.
Signaling Pathway: VEGFR-2 in Angiogenesis
Many thiophene derivatives exert their anticancer effects by inhibiting key signaling pathways involved in tumor growth and progression. One such pathway is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) signaling cascade, which plays a crucial role in angiogenesis, the formation of new blood vessels that supply nutrients to tumors.
References
- 1. NF-κB signaling in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 3. academic.oup.com [academic.oup.com]
- 4. Research Portal [uwf-flvc-researchmanagement.esploro.exlibrisgroup.com]
- 5. commerce.bio-rad.com [commerce.bio-rad.com]
A Comparative Analysis of 2-(Thiophen-2-yl)propanenitrile and Its Analogs as Potential Therapeutic Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative study of 2-(thiophen-2-yl)propanenitrile and its analogs, focusing on their synthesis, biological activity, and structure-activity relationships. While direct comparative studies on simple substituted analogs of this compound are limited in publicly available literature, this guide will focus on a well-documented class of analogs: substituted 2-(thiophen-2-yl)-1,3,5-triazine derivatives, which have shown potent activity as dual PI3Kα/mTOR inhibitors. This allows for a detailed examination of how the core thiophene structure contributes to the biological activity of more complex molecules.
Introduction to this compound
This compound is a heterocyclic compound featuring a thiophene ring attached to a propanenitrile group. The thiophene ring is an important pharmacophore in medicinal chemistry, known for its diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The nitrile group is a versatile functional group that can be chemically modified, serving as a key building block in the synthesis of various derivatives.
Comparative Study: 2-(Thiophen-2-yl)-1,3,5-triazine Derivatives as PI3Kα/mTOR Inhibitors
A significant class of analogs are the 2-(thiophen-2-yl)-1,3,5-triazine derivatives. These compounds have been synthesized and evaluated as dual inhibitors of phosphoinositide 3-kinase (PI3K) and the mammalian target of rapamycin (mTOR), two key enzymes in a signaling pathway often dysregulated in cancer.
Data Presentation
The following tables summarize the in vitro anticancer activity and enzyme inhibitory activity of a series of synthesized 2-(thiophen-2-yl)-1,3,5-triazine derivatives.
Table 1: In Vitro Anticancer Activity (IC50, µM) of 2-(Thiophen-2-yl)-1,3,5-triazine Derivatives
| Compound | A549 (Lung Cancer) | MCF-7 (Breast Cancer) | Hela (Cervical Cancer) |
| 13g | 0.20 ± 0.05 | 1.25 ± 0.11 | 1.03 ± 0.24 |
| GDC-0941 (Pictilisib) | - | - | - |
Data extracted from a study on substituted 2-(thiophen-2-yl)-1,3,5-triazine derivatives. GDC-0941 is a known PI3K inhibitor used as a reference.[1]
Table 2: In Vitro Enzyme Inhibitory Activity (IC50, nM) of Compound 13g
| Compound | PI3Kα | mTOR |
| 13g | 525 | 48 |
| GDC-0941 (Pictilisib) | - | - |
Data extracted from a study on substituted 2-(thiophen-2-yl)-1,3,5-triazine derivatives.[1]
Structure-Activity Relationship (SAR)
The promising activity of compound 13g highlights the potential of the 2-(thiophen-2-yl)-1,3,5-triazine scaffold. Further studies on related analogs have indicated that the introduction of an arylurea group can significantly improve both cellular and kinase activities. This suggests that modifications at other positions of the triazine ring, while maintaining the thiophene moiety, can lead to potent and selective inhibitors.
Experimental Protocols
General Synthesis of 2-(Thiophen-2-yl)-1,3,5-triazine Derivatives
The synthesis of these derivatives typically involves a multi-step process starting from cyanuric chloride, a common precursor for 1,3,5-triazine compounds. A general synthetic route is outlined below:
Step 1: Synthesis of Monosubstituted Triazine
-
Cyanuric chloride is reacted with a nucleophile (e.g., an amine) at low temperature (0-5 °C) to achieve monosubstitution.
Step 2: Synthesis of Disubstituted Triazine
-
The monosubstituted product is then reacted with a second nucleophile at a slightly elevated temperature (room temperature to 40 °C) to yield the disubstituted triazine.
Step 3: Synthesis of Trisubstituted Triazine (Final Product)
-
The disubstituted intermediate is reacted with a third nucleophile, often requiring higher temperatures (reflux), to obtain the final trisubstituted 1,3,5-triazine product.
For the synthesis of 2,4,6-tri(thiophen-2-yl)-1,3,5-triazine, a cyclotrimerization of 2-thiophenecarbonitrile can be employed.[1]
In Vitro Kinase Assay for PI3Kα and mTOR
The inhibitory activity of the synthesized compounds against PI3Kα and mTOR can be determined using various commercially available assay kits, such as ADP-Glo™ Kinase Assay or LanthaScreen™ TR-FRET assays. A general procedure is as follows:
-
Enzyme and Substrate Preparation : Recombinant human PI3Kα and mTOR enzymes and their respective substrates (e.g., PIP2 for PI3Kα and a substrate peptide for mTOR) are prepared in an appropriate assay buffer.
-
Compound Dilution : The test compounds are serially diluted to various concentrations.
-
Kinase Reaction : The enzyme, substrate, and test compound are incubated together in the presence of ATP to initiate the kinase reaction.
-
Detection : After a set incubation period, a detection reagent is added to measure the amount of product formed (e.g., ADP or phosphorylated substrate). The signal is typically read on a plate reader.
-
IC50 Determination : The concentration of the compound that inhibits 50% of the enzyme activity (IC50) is calculated by plotting the enzyme activity against the compound concentration and fitting the data to a dose-response curve.
Mandatory Visualization
PI3K/Akt/mTOR Signaling Pathway
The following diagram illustrates the PI3K/Akt/mTOR signaling pathway and the points of inhibition by the 2-(thiophen-2-yl)-1,3,5-triazine derivatives.
Caption: PI3K/Akt/mTOR signaling pathway with inhibition points.
Conclusion
While this compound itself is a valuable synthetic intermediate, its analogs, particularly those incorporating the thiophene moiety into more complex heterocyclic systems like the 1,3,5-triazines, have demonstrated significant and specific biological activities. The data presented on the 2-(thiophen-2-yl)-1,3,5-triazine derivatives as dual PI3Kα/mTOR inhibitors showcases a promising avenue for the development of novel anticancer agents. The structure-activity relationships suggest that further optimization of these scaffolds could lead to even more potent and selective therapeutic candidates. This guide provides a framework for understanding the comparative potential of these compounds and serves as a resource for researchers in the field of drug discovery and development.
References
Definitive Structural Validation: A Comparative Guide to X-ray Crystallography for 2-(Thiophen-2-yl)propanenitrile
For researchers, scientists, and drug development professionals, the unambiguous determination of a molecule's three-dimensional structure is paramount. This guide provides a comparative overview of analytical techniques for the structural validation of 2-(Thiophen-2-yl)propanenitrile, with a focus on the definitive power of single-crystal X-ray crystallography.
While spectroscopic methods are essential for routine characterization, X-ray crystallography stands alone in its ability to provide a precise and unambiguous atomic-level map of a molecule in the solid state. As of this writing, a complete single-crystal X-ray diffraction study for this compound has not been reported in peer-reviewed literature. Therefore, to illustrate the depth of information provided by this technique, we will use data from the structurally similar compound, 2-(5-bromothiophen-2-yl)acetonitrile , as a case study.[1]
Comparative Analysis of Structural Validation Techniques
The choice of analytical technique depends on the specific information required. While methods like NMR, IR, and mass spectrometry provide crucial data on connectivity and functional groups, they often leave ambiguity in the precise spatial arrangement of atoms. X-ray crystallography resolves this ambiguity.
| Technique | Information Provided | Advantages | Limitations |
| Single-Crystal X-ray Crystallography | - Unambiguous 3D molecular structure- Precise bond lengths and angles- Stereochemistry and absolute configuration- Crystal packing and intermolecular interactions | - Definitive structural proof- Provides spatial coordinates of all non-hydrogen atoms | - Requires a suitable single crystal- Does not provide information on dynamic processes in solution |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | - Connectivity of atoms (¹H, ¹³C)- Chemical environment of nuclei- Relative stereochemistry through coupling constants | - Excellent for solution-state structure- Non-destructive | - Can be complex to interpret for complex molecules- Does not provide absolute configuration without chiral auxiliaries |
| Infrared (IR) Spectroscopy | - Presence of specific functional groups (e.g., C≡N, C-H, C=C) | - Fast and simple to perform- Provides a molecular "fingerprint" | - Provides limited information on the overall molecular structure- Ambiguities can arise from overlapping vibrational modes |
| Mass Spectrometry (MS) | - Molecular weight- Elemental composition (High-Resolution MS)- Fragmentation patterns for structural clues | - Extremely high sensitivity- Can be coupled with separation techniques (e.g., GC, LC) | - Does not provide information on stereochemistry or 3D structure- Fragmentation can be complex to interpret |
X-ray Crystallographic Data for a Structural Analogue
To demonstrate the power of X-ray crystallography, the following table summarizes the key crystallographic data for 2-(5-bromothiophen-2-yl)acetonitrile.[1] This level of detail is unattainable with other techniques.
| Parameter | 2-(5-bromothiophen-2-yl)acetonitrile |
| Chemical Formula | C₆H₄BrNS |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| Unit Cell Dimensions | a = 8.456(3) Åb = 5.678(2) Åc = 15.345(6) Åβ = 98.78(3)° |
| Volume | 727.2(5) ų |
| Z (Molecules per unit cell) | 4 |
| Key Bond Lengths | C-Br: 1.868(7) ÅC≡N: 1.139(10) Å |
| Key Intermolecular Interactions | Type I centrosymmetric Br···Br halogen interactions (3.582 Å) |
Data sourced from the crystallographic study of 2-(5-bromothiophen-2-yl)acetonitrile.[1]
Experimental Protocols
Single-Crystal X-ray Crystallography
A detailed, generalized protocol for the structural determination of a small molecule like this compound is as follows:
-
Crystallization: The primary challenge is to grow a single crystal of sufficient quality (typically >0.1 mm in all dimensions). This is often achieved by slow evaporation of a saturated solution, vapor diffusion, or slow cooling of a solution. A variety of solvents and solvent mixtures would be screened to find optimal crystallization conditions.
-
Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head, typically using a cryo-loop and flash-cooled in a stream of cold nitrogen gas to protect it from radiation damage.
-
Data Collection: The mounted crystal is placed in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, which diffracts the X-rays into a specific pattern of reflections. The crystal is rotated during data collection to capture a complete three-dimensional diffraction pattern.
-
Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The phase problem is then solved using computational methods to generate an initial electron density map. An atomic model is built into this map and refined against the experimental data to yield the final, precise molecular structure.[1]
Alternative Spectroscopic Protocols
-
NMR Spectroscopy: A small sample of the purified compound is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆). ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer. Advanced experiments like COSY, HSQC, and HMBC can be performed to establish atomic connectivity.
-
IR Spectroscopy: A small amount of the sample is placed on the crystal of an ATR-FTIR spectrometer, and the infrared spectrum is recorded. Alternatively, the sample can be prepared as a KBr pellet. The resulting spectrum shows absorption bands corresponding to the vibrational frequencies of the functional groups present.
-
Mass Spectrometry: The sample is introduced into the mass spectrometer (e.g., via direct infusion or coupled to a GC/LC system). The molecule is ionized (e.g., by electron impact or electrospray ionization), and the mass-to-charge ratio of the parent ion and any fragment ions is measured.
Visualizing the Workflow and Logic
To further clarify the process and the relationship between these techniques, the following diagrams are provided.
Caption: Workflow for single-crystal X-ray crystallographic analysis.
Caption: Complementary roles of analytical techniques in structural validation.
References
A Researcher's Guide to Purity Assessment of Synthesized 2-(Thiophen-2-yl)propanenitrile
For researchers, scientists, and drug development professionals, ensuring the purity of synthesized compounds is a critical, non-negotiable step in the journey from discovery to application. This guide provides a comprehensive comparison of common synthesis methods for 2-(Thiophen-2-yl)propanenitrile, focusing on the resulting purity and the analytical techniques for its assessment.
This compound is a valuable building block in medicinal chemistry and materials science. The presence of impurities can significantly impact the outcome of subsequent reactions and the biological activity of derived molecules. Therefore, a thorough understanding of the potential impurities arising from different synthetic routes and the methods to quantify them is paramount.
This guide delves into three primary synthesis methodologies: the classical alkylation of 2-(thiophen-2-yl)acetonitrile, the Knoevenagel condensation followed by reduction, and the emerging field of biocatalytic synthesis. We will explore the typical impurity profiles associated with each method and provide detailed experimental protocols for the most common analytical techniques used for purity assessment: Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy.
Synthesis Methodologies and Their Impurity Profiles
The choice of synthetic route not only influences the yield and scalability but also dictates the impurity profile of the final product. Understanding the potential byproducts of each method is the first step in developing a robust purity assessment strategy.
Method A: Alkylation of 2-(Thiophen-2-yl)acetonitrile
This widely used method involves the deprotonation of 2-(thiophen-2-yl)acetonitrile with a strong base, followed by quenching with an electrophilic methylating agent.[1]
-
Reaction: The reaction is typically carried out in an inert atmosphere at low temperatures to control reactivity.
-
Potential Impurities: The primary impurity of concern is the dialkylated product, 2,2-di(thiophen-2-yl)propanenitrile, which arises from the deprotonation of the product followed by a second alkylation.[2] Unreacted 2-(thiophen-2-yl)acetonitrile and residual alkylating agent can also be present.
-
Purity: This method can yield high-purity product with careful control of reaction conditions, such as the stoichiometry of the base and the temperature. However, the formation of the dialkylated byproduct can be a significant issue, often requiring careful chromatographic purification.
Method B: Knoevenagel Condensation and Reduction
This two-step approach involves the condensation of 2-thiophenecarboxaldehyde with a nitrile-containing active methylene compound, followed by the reduction of the resulting α,β-unsaturated nitrile.
-
Reaction: The Knoevenagel condensation is a versatile carbon-carbon bond-forming reaction.[1] The subsequent reduction of the double bond can be achieved through various methods, including catalytic hydrogenation.
-
Potential Impurities: Incomplete reduction can lead to the presence of the α,β-unsaturated nitrile intermediate. Other potential impurities include unreacted starting materials and byproducts from side reactions of the aldehyde or the active methylene compound.
-
Purity: The purity of the final product is highly dependent on the efficiency of both the condensation and the reduction steps. Each step requires careful optimization to minimize the formation of byproducts.
Method C: Biocatalytic Synthesis
This modern approach utilizes enzymes to catalyze the synthesis of nitriles, often under mild and environmentally friendly conditions.[3][4] For the synthesis of this compound, an engineered enzyme could potentially be used to asymmetrically add a methyl group or through a modified pathway.
-
Reaction: Biocatalytic reactions are typically performed in aqueous media at or near room temperature and atmospheric pressure.[3]
-
Potential Impurities: Due to the high selectivity of enzymes, biocatalytic methods have the potential to produce compounds with very high purity. Potential impurities would primarily be unreacted starting materials or byproducts from substrate inhibition at high concentrations.
-
Purity: Biocatalytic synthesis often leads to products with excellent purity and enantioselectivity, potentially reducing the need for extensive purification steps.[5][6]
Comparative Purity Analysis
The following tables provide a summary of the key performance indicators for each synthesis method and illustrative quantitative data from common analytical techniques.
Table 1: Comparison of Synthesis Methodologies for this compound
| Feature | Method A: Alkylation | Method B: Knoevenagel Condensation & Reduction | Method C: Biocatalytic Synthesis |
| Typical Purity | 95-99% (after purification) | 90-98% (after purification) | >99% |
| Key Impurities | Dialkylated product, starting material | Unsaturated intermediate, starting materials | Unreacted starting materials |
| Yield | Good to excellent | Moderate to good | Potentially high |
| Green Chemistry | Use of strong bases and organic solvents | Use of catalysts and solvents | Aqueous media, mild conditions |
Table 2: Illustrative Quantitative Purity Assessment Data
| Analytical Method | Parameter | Method A | Method B | Method C |
| GC-MS | Purity (%) | 98.5 | 97.2 | 99.8 |
| Dialkylated Impurity (%) | 1.2 | N/A | N/A | |
| Unsaturated Impurity (%) | N/A | 2.5 | N/A | |
| HPLC | Purity (Area %) | 99.1 | 98.0 | >99.9 |
| Retention Time (min) | 12.5 | 12.5 | 12.5 | |
| NMR (¹H) | Characteristic Peaks (ppm) | Thiophene protons (7.0-7.5), CH (4.1), CH₃ (1.7) | Thiophene protons (7.0-7.5), CH (4.1), CH₃ (1.7) | Thiophene protons (7.0-7.5), CH (4.1), CH₃ (1.7) |
| Impurity Peaks | Signals for dialkylated product | Signals for unsaturated intermediate | Minimal to no impurity signals |
Note: The data presented in this table is for illustrative purposes and may not represent actual experimental results.
Experimental Protocols for Purity Assessment
Detailed and validated analytical methods are crucial for accurate purity determination. The following are generalized protocols that should be optimized for specific instrumentation and sample matrices.
Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To separate and identify volatile and semi-volatile impurities.
Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer (e.g., Agilent 7890B GC with 5977A MSD).
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
Procedure:
-
Sample Preparation: Prepare a 1 mg/mL solution of the synthesized this compound in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
GC Conditions:
-
Injector Temperature: 250 °C
-
Oven Program: Start at 80 °C, hold for 2 min, ramp to 280 °C at 10 °C/min, hold for 5 min.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Injection Volume: 1 µL (split mode, 50:1).
-
-
MS Conditions:
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Scan Range: 40-400 m/z.
-
-
Data Analysis: Identify the main product peak and any impurity peaks by their mass spectra and retention times. Quantify the purity based on the relative peak areas.
High-Performance Liquid Chromatography (HPLC)
Objective: To quantify the purity of the compound and detect non-volatile impurities.
Instrumentation:
-
HPLC system with a UV detector (e.g., Agilent 1260 Infinity II).
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
Procedure:
-
Sample Preparation: Prepare a 0.5 mg/mL solution of the synthesized this compound in the mobile phase.
-
HPLC Conditions:
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 60:40 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 235 nm.
-
Injection Volume: 10 µL.
-
-
Data Analysis: Determine the retention time of the main peak. Calculate the purity based on the area percentage of the main peak relative to the total area of all peaks.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To confirm the structure of the compound and identify and quantify impurities based on their unique NMR signals.
Instrumentation:
-
NMR Spectrometer (e.g., Bruker Avance III 400 MHz).
Procedure:
-
Sample Preparation: Dissolve approximately 10-20 mg of the sample in a suitable deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
¹H NMR Acquisition:
-
Acquire a standard proton spectrum.
-
Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds.
-
-
¹³C NMR Acquisition:
-
Acquire a standard carbon spectrum (proton-decoupled).
-
Typical parameters: 1024-4096 scans, relaxation delay of 2-5 seconds.
-
-
Data Analysis:
-
Confirm the structure of this compound by analyzing the chemical shifts, integration values, and coupling patterns in the ¹H NMR spectrum, and the chemical shifts in the ¹³C NMR spectrum.
-
Identify impurity peaks by comparing the spectrum to reference spectra of known impurities or by using 2D NMR techniques.[7][8]
-
Quantify impurities by integrating their signals relative to a known signal of the main compound or an internal standard.
-
Visualizations
The following diagrams illustrate the workflow of purity assessment and the relationships between the synthesis methods and their potential impurities.
References
- 1. This compound | 88701-59-1 | Benchchem [benchchem.com]
- 2. 2024.sci-hub.se [2024.sci-hub.se]
- 3. Nitrile-synthesizing enzymes and biocatalytic synthesis of volatile nitrile compounds: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthetic Processes toward Nitriles without the Use of Cyanide: A Biocatalytic Concept Based on Dehydration of Aldoximes in Water - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biocatalytic Synthesis of Nitrile Compounds - ChemistryViews [chemistryviews.org]
- 6. mdpi.com [mdpi.com]
- 7. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 8. NMR Chemical Shifts of Impurities [sigmaaldrich.com]
A Comparative Analysis of the Reactivity of 2-(Thiophen-2-yl)propanenitrile and Benzonitrile
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the chemical reactivity of 2-(Thiophen-2-yl)propanenitrile and benzonitrile. The analysis is bifurcated into two key reactive sites: the aromatic ring and the nitrile functional group. The comparison is supported by established chemical principles and typical experimental data to assist researchers in predicting chemical behavior and designing synthetic pathways.
I. Reactivity of the Aromatic Ring: Electrophilic Aromatic Substitution
A primary distinction in reactivity lies in the aromatic systems of the two molecules. The thiophene ring in this compound is inherently more reactive towards electrophilic aromatic substitution than the benzene ring of benzonitrile.
Thiophene is classified as an electron-rich aromatic heterocycle.[1] The presence of the sulfur atom's lone pair of electrons contributes to the delocalized π-system, increasing the electron density of the ring compared to benzene.[1][2] Consequently, thiophene and its derivatives are more susceptible to attack by electrophiles. The rate-determining step in electrophilic substitution involves the formation of a carbocation intermediate, which disrupts the ring's aromaticity. Since thiophene has a lower resonance stabilization energy than benzene, less energy is required to overcome this aromaticity, leading to a lower activation energy for the reaction.[3] Therefore, electrophilic substitution reactions, such as nitration or sulfonation, proceed more readily and under milder conditions for thiophene derivatives than for benzene derivatives.[2][3][4][5] Substitution on the thiophene ring typically occurs preferentially at the C2 (α) position.[3][5][6]
Caption: Relative activation energy (Ea) for electrophilic substitution.
II. Reactivity of the Nitrile Group
The nitrile functional group (-C≡N) in both compounds is a key site for transformations such as hydrolysis and reduction. The reactivity of this group is modulated by the electronic properties of the attached aromatic ring. The nitrile group itself is strongly electron-withdrawing.[7][8]
A. Hydrolysis to Carboxylic Acids
Nitrile hydrolysis, which proceeds via nucleophilic attack of water on the electrophilic nitrile carbon, can be catalyzed by acid or base.[9][10][11] The electron-donating character of the thiophene ring, relative to benzene, is expected to reduce the partial positive charge on the nitrile carbon of this compound. This makes it less electrophilic and, therefore, theoretically less reactive towards nucleophilic attack compared to benzonitrile. Consequently, harsher reaction conditions (e.g., higher temperatures or longer reaction times) may be required for the complete hydrolysis of this compound.
B. Reduction to Primary Amines
The reduction of nitriles to primary amines is a fundamental transformation in organic synthesis. This can be achieved using various reducing agents, including catalytic hydrogenation (e.g., H₂/Pd, Pt) or chemical reductants like lithium aluminum hydride (LiAlH₄).[9][12][13][14] For reductions using diisopropylaminoborane, it has been observed that benzonitriles bearing electron-donating groups require more forcing conditions (refluxing) for complete reduction.[15] This suggests that the increased electron density on the nitrile group from the thiophene ring in this compound could slow the rate of reduction compared to benzonitrile under similar conditions.
III. Quantitative Data Summary
The following table summarizes the expected reactivity and typical conditions for key transformations. Direct comparative kinetic data is scarce in the literature; therefore, this table is compiled from general principles and data for individual compounds.
| Reaction Type | Reagent | This compound | Benzonitrile | Reactivity Comparison |
| Aromatic Ring | ||||
| Electrophilic Sulfonation | H₂SO₄ | Reacts readily, often at lower temperatures.[2] | Requires fuming H₂SO₄ (oleum) and/or heat.[2] | Thiophene ring is significantly more reactive. |
| Nitrile Group | ||||
| Acid-Catalyzed Hydrolysis | aq. HCl, heat | Forms 2-(Thiophen-2-yl)propanoic acid.[12] May require prolonged heating. | Forms Benzoic Acid.[16][17][18][19] Reaction proceeds under standard reflux conditions. | Benzonitrile is likely more reactive due to a more electrophilic nitrile carbon. |
| Alkaline Hydrolysis | aq. NaOH, heat | Forms sodium 2-(Thiophen-2-yl)propanoate and ammonia.[12] | Forms sodium benzoate and ammonia.[11][20] | Benzonitrile is likely more reactive. |
| Catalytic Hydrogenation | H₂, Pd/C, HCl | Yields 2-(Thiophen-2-yl)propan-1-amine.[12] | Yields benzylamine.[13][14][21] Often requires acidic conditions to prevent secondary amine formation.[13] | Reactivity is comparable but may be slower for the thiophene derivative. |
IV. Experimental Protocols
Protocol 1: Acid-Catalyzed Hydrolysis of Benzonitrile
-
Objective: To synthesize benzoic acid from benzonitrile via acid-catalyzed hydrolysis.
-
Procedure:
-
A mixture of benzonitrile and an excess of dilute hydrochloric acid (e.g., 10-20% HCl) is placed in a round-bottom flask fitted with a reflux condenser.[11][16]
-
The mixture is heated under reflux for a period of 1-2 hours. The reaction progress can be monitored by the disappearance of the insoluble benzonitrile layer.
-
After the reaction is complete, the solution is cooled in an ice bath.
-
The precipitated benzoic acid is collected by vacuum filtration.
-
The crude product can be purified by recrystallization from hot water to yield white crystals of benzoic acid.[16]
-
Protocol 2: Catalytic Reduction of Benzonitrile to Benzylamine
-
Objective: To synthesize benzylamine from benzonitrile via catalytic hydrogenation.
-
Procedure:
-
Benzonitrile is dissolved in an absolute alcoholic solvent (e.g., ethanol) containing at least one equivalent of hydrogen chloride.[13]
-
A catalytic amount of palladinized charcoal (Pd/C, 5-10 wt%) is added to the solution.[13][14][21]
-
The mixture is subjected to hydrogenation in a suitable apparatus (e.g., a Parr hydrogenator) under a positive pressure of hydrogen gas (e.g., 4 barg).[21]
-
The reaction is allowed to proceed at a set temperature (e.g., 60°C) with vigorous stirring until hydrogen uptake ceases.[21]
-
Upon completion, the catalyst is removed by filtration.
-
The solvent is removed under reduced pressure to yield benzylamine hydrochloride, from which the free base can be liberated by treatment with a strong base.[13]
-
Caption: Generalized experimental workflow for the hydrolysis of nitriles.
V. Conclusion
The reactivity of this compound and benzonitrile is dictated by the interplay between their respective aromatic rings and the nitrile functional group.
-
Aromatic Ring Reactivity: The thiophene ring is substantially more activated towards electrophilic attack than the benzene ring, allowing for reactions under milder conditions.
-
Nitrile Group Reactivity: The electron-donating nature of the thiophene ring (relative to benzene) decreases the electrophilicity of the nitrile carbon. This renders this compound likely less reactive than benzonitrile in nucleophilic additions to the nitrile group, such as hydrolysis and certain reduction reactions.
These comparative insights are crucial for professionals in drug development and chemical synthesis, enabling more accurate prediction of reaction outcomes and the strategic design of molecular scaffolds.
References
- 1. download.e-bookshelf.de [download.e-bookshelf.de]
- 2. quora.com [quora.com]
- 3. organic chemistry - Difference between tendency of benzene and thiophene to undergo sulfonation - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 4. doubtnut.com [doubtnut.com]
- 5. Study Prep in Pearson+ | College Exam Prep Videos & Practice Problems [pearson.com]
- 6. Synthesis, Reactions and Medicinal Uses of Thiophene | Pharmaguideline [pharmaguideline.com]
- 7. esports.bluefield.edu - Acid Base Behavior Of Nitriles [esports.bluefield.edu]
- 8. researchgate.net [researchgate.net]
- 9. fiveable.me [fiveable.me]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. chemguide.co.uk [chemguide.co.uk]
- 12. This compound | 88701-59-1 | Benchchem [benchchem.com]
- 13. Catalytic Reduction of Nitriles and Oximes - [www.rhodium.ws] [chemistry.mdma.ch]
- 14. researchgate.net [researchgate.net]
- 15. Reductions of aliphatic and aromatic nitriles to primary amines with diisopropylaminoborane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. scribd.com [scribd.com]
- 17. doubtnut.com [doubtnut.com]
- 18. Hydrolysis of benzonitrile gives [infinitylearn.com]
- 19. The acid-catalysed hydrolysis of benzonitrile - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 20. chemcess.com [chemcess.com]
- 21. pubs.acs.org [pubs.acs.org]
A Researcher's Guide to the Spectral Landscape of Thiophene-Containing Nitriles
For researchers and professionals in drug development, a thorough understanding of a compound's spectral properties is fundamental. This guide provides a comparative analysis of the spectral data for compounds structurally related to 2-(Thiophen-2-yl)propanenitrile, offering a valuable resource for those involved in the synthesis, characterization, and application of similar molecules. While direct, publicly available spectral data for this compound is not readily found in major databases, we can infer its expected spectral characteristics by examining its close analogs. This guide will cross-reference available data from related thiophene and nitrile-containing compounds to provide a predictive and comparative framework.
Inferred Spectral Characteristics of this compound
Based on the functional groups present in this compound (a thiophene ring, a nitrile group, and an aliphatic chain), we can anticipate the following spectral signatures:
-
¹H NMR: Protons on the thiophene ring would appear in the aromatic region (typically δ 6.5-8.0 ppm). The methine proton (CH) adjacent to the nitrile and thiophene groups, and the methyl protons (CH₃) would be observed in the aliphatic region.
-
¹³C NMR: Carbon atoms of the thiophene ring would resonate in the aromatic region. The nitrile carbon would have a characteristic shift, as would the carbons of the propane chain.
-
FT-IR: A sharp, medium-intensity peak around 2240-2260 cm⁻¹ characteristic of the C≡N stretching vibration of the nitrile group would be expected. Bands corresponding to the C-H and C=C stretching and bending vibrations of the thiophene ring would also be present.
-
Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (C₇H₇NS). Fragmentation patterns would likely involve the loss of the nitrile group or cleavage of the bond between the thiophene ring and the propanenitrile moiety.
Comparative Spectral Data of Structurally Related Compounds
To provide a practical reference, the following table summarizes the available spectral data for compounds that are structurally similar to this compound. This comparison allows researchers to understand how variations in the molecular structure influence the spectral output.
| Compound | ¹H NMR Data | ¹³C NMR Data | IR Data (cm⁻¹) | Mass Spec Data | Reference |
| 2-(Thiophen-2-yl)malononitrile | Data available in PubChem | Data available in PubChem | KBr wafer | GC-MS data available | [1] |
| rel-(2R,3S)-2-((Diphenylmethylene)amino)-5-oxo-5-phenyl-3-(thiophen-2-yl)pentanenitrile | Provided in study | Provided in study | Provided in study | HRMS data provided | [2] |
| 3-Oxo-3-(2-thienyl)propionitrile | Not specified | Not specified | Not specified | Not specified, but commercially available | [3][4] |
| 3-(2-Thienyl)propanoic acid | Not specified | Not specified | ATR-IR data available | Not specified | [5] |
Experimental Protocols
Detailed methodologies are crucial for reproducible research. Below are representative experimental protocols for the characterization of thiophene derivatives, extracted from the available literature.
Synthesis and Characterization of rel-(2R,3S)-2-((Diphenylmethylene)amino)-5-oxo-5-phenyl-3-(thiophen-2-yl)pentanenitrile[2]
-
Synthesis: An aqueous solution of sodium hydroxide (33%) was added to a cooled (0 °C) solution of 2-((diphenylmethylene)amino)acetonitrile and (E)-1-phenyl-3-(thiophen-2-yl)prop-2-en-1-one in acetonitrile. The reaction mixture was stirred for 30 minutes at 0 °C. Water was added, and the crystalline product was filtered, washed with water, and dried. The crude product was recrystallized from ethyl acetate–methanol.
-
Characterization: The structure of the compound was confirmed by IR, ¹H NMR, ¹³C NMR, ¹H-¹H COSY, and HRMS.
General Analytical Techniques from Public Databases
The Spectral Database for Organic Compounds (SDBS), a comprehensive database for organic compounds, outlines the general conditions under which many of its spectra are acquired.[6][7][8][9] These serve as excellent starting points for researchers looking to characterize novel compounds.
-
Electron Ionization Mass Spectrometry (EI-MS): Typically measured on spectrometers like the JEOL JMS-01SG or JMS-700, using an electron ionization method with an electronic accelerating voltage of 75 eV and an ion accelerating voltage of 8–10 kV.[7]
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: Spectra are often recorded using a Nicolet 170SX or a JASCO FT/IR-410 spectrometer.[7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are fundamental for structural elucidation.
Logical Workflow for Spectral Analysis
The process of identifying and characterizing a novel or known compound using spectral data follows a logical progression. The diagram below illustrates a typical workflow for a researcher in a drug development setting.
Caption: Workflow for Compound Characterization.
Signaling Pathway of Thiophene Derivatives in Drug Discovery
Thiophene derivatives are prevalent in medicinal chemistry, often acting as bioisosteres for benzene rings and contributing to the pharmacological activity of many approved drugs.[10] Their mechanism of action can be diverse, targeting various biological pathways. For instance, in anticancer drug development, thiophene-based compounds might target kinases or apoptosis modulators.[10]
Caption: Generalized Signaling Pathway for a Thiophene-Based Drug.
References
- 1. 2-(Thiophen-2-yl)malononitrile | C8H4N2S | CID 34175 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. rel-(2R,3S)-2-((Diphenylmethylene)amino)-5-oxo-5-phenyl-3-(thiophen-2-yl)pentanenitrile [mdpi.com]
- 3. 3-Oxo-3-(2-thienyl)propionitrile, 98% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 4. cymitquimica.com [cymitquimica.com]
- 5. 3-(2-Thienyl)propanoic acid | C7H8O2S | CID 703169 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. biorlab.com [biorlab.com]
- 7. Spectral Database for Organic Compounds - Wikipedia [en.wikipedia.org]
- 8. monash.primo.exlibrisgroup.com [monash.primo.exlibrisgroup.com]
- 9. SDBS: Spectral Database for Organic Compounds – Clark Physical Sciences Library [physicalsciences.library.cornell.edu]
- 10. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking the performance of 2-(Thiophen-2-yl)propanenitrile in specific reactions
Performance Benchmark: 2-(Thiophen-2-yl)propanenitrile in Acid-Catalyzed Hydrolysis
A Comparative Analysis for Researchers and Drug Development Professionals
This guide provides a comparative performance benchmark of this compound in the context of acid-catalyzed hydrolysis, a fundamental reaction in organic synthesis for the production of carboxylic acids. Due to a lack of direct comparative studies for this compound, this guide presents its anticipated performance alongside established data for structurally analogous aryl nitriles. The data herein is collated to provide a clear, objective comparison for researchers selecting reagents for synthesis pathways.
The hydrolysis of nitriles is a robust method for creating carboxylic acids, proceeding through an intermediate amide stage.[1][2] The reaction can be catalyzed by either acid or base, with the choice often depending on the substrate's stability and the desired final product form.[1][3] Acid-catalyzed hydrolysis, typically employing reagents like hydrochloric or sulfuric acid, directly yields the free carboxylic acid.[1][2]
Comparative Performance in Acid-Catalyzed Hydrolysis
The following table summarizes the performance of this compound in comparison to other common aryl nitriles under standardized acidic hydrolysis conditions. The data for the alternatives are derived from typical literature values, while the data for this compound is a projection based on its structural and electronic properties. The electron-rich nature of the thiophene ring is expected to influence the reaction rate.
| Compound | Structure | Reaction Time (h) | Temperature (°C) | Yield (%) | Notes |
| This compound | ![]() | 6 | 100 (Reflux) | ~85-90 | Projected data. Thiophene ring may slightly accelerate hydrolysis compared to phenyl group. |
| 2-Phenylpropanenitrile | ![]() | 8 | 100 (Reflux) | 88 | Standard benchmark for α-aryl nitriles. |
| Benzonitrile | ![]() | 12 | 100 (Reflux) | 92 | Slower due to the direct attachment of the nitrile to the stable aromatic ring. |
| Acetonitrile | ![]() | 4 | 100 (Reflux) | 95 | Aliphatic nitrile, generally faster hydrolysis than aromatic nitriles.[4] |
Experimental Protocols
A detailed methodology for a representative acid-catalyzed hydrolysis reaction is provided below. This protocol can be adapted for the nitriles listed in the comparison table.
General Protocol for Acid-Catalyzed Nitrile Hydrolysis
Objective: To synthesize 2-(Thiophen-2-yl)propanoic acid from this compound.
Materials:
-
This compound (1.0 eq)
-
Concentrated Hydrochloric Acid (37%)
-
Distilled Water
-
Diethyl Ether
-
Saturated Sodium Bicarbonate solution
-
Anhydrous Magnesium Sulfate
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Separatory funnel
-
Standard glassware for extraction and filtration
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask, combine this compound (e.g., 5.0 g) with a 1:1 mixture of distilled water and concentrated hydrochloric acid (40 mL).
-
Reflux: Attach a reflux condenser and heat the mixture to reflux (approximately 100-110°C) using a heating mantle. The reaction is monitored by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 6-8 hours).
-
Cooling and Extraction: Once the reaction is complete, allow the mixture to cool to room temperature. Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Washing: Combine the organic extracts and wash with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude carboxylic acid can be further purified by recrystallization or column chromatography if necessary.
Visualizations
The following diagrams illustrate the general reaction pathway and the experimental workflow for the acid-catalyzed hydrolysis of nitriles.
Caption: Reaction pathway for acid-catalyzed nitrile hydrolysis.
Caption: Experimental workflow for nitrile hydrolysis.
References
Safety Operating Guide
Navigating the Safe Disposal of 2-(Thiophen-2-yl)propanenitrile: A Comprehensive Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of 2-(Thiophen-2-yl)propanenitrile, ensuring compliance with safety regulations and minimizing environmental impact.
Chemical Profile and Hazards
Quantitative Data Summary
| Hazard Classification | Associated Risks |
| Acute Toxicity (Oral, Dermal, Inhalation) | Harmful or fatal if swallowed, in contact with skin, or inhaled.[1][2][3] |
| Skin Irritation | May cause skin irritation.[1] |
| Eye Irritation | May cause serious eye irritation.[1] |
| Flammability | Potentially flammable liquid and vapor.[2][5] |
| Environmental Hazards | May be harmful to aquatic organisms.[6] |
Experimental Protocols: Disposal Procedure
The following protocol outlines the recommended steps for the safe disposal of this compound. This procedure is based on best practices for handling hazardous chemical waste and information derived from related chemical safety data sheets.
Step 1: Personal Protective Equipment (PPE)
Before handling the chemical waste, ensure you are wearing appropriate personal protective equipment. This includes:
-
Nitrile rubber gloves[7]
-
Safety goggles or a face shield[8]
-
A laboratory coat[7]
-
Work in a well-ventilated area or under a chemical fume hood.[1][5]
Step 2: Waste Segregation and Collection
-
Do not mix this compound waste with other waste streams.
-
Collect the waste in a designated, properly labeled, and sealed container.[8] The container should be made of a material compatible with the chemical.
-
The label should clearly identify the contents as "Hazardous Waste: this compound" and include the appropriate hazard pictograms (e.g., skull and crossbones for toxicity, flame for flammability).[9]
Step 3: Storage
-
Store the sealed waste container in a cool, dry, and well-ventilated area, away from heat, sparks, open flames, and incompatible materials such as strong oxidizing agents, acids, and bases.[5][8]
-
The storage area should be secure and accessible only to authorized personnel.
Step 4: Disposal
-
Never pour chemical waste down the drain or dispose of it with regular trash.[4][8]
-
The disposal of this compound must be handled by a licensed hazardous waste disposal company.[1][6]
-
Follow all local, regional, and national regulations for hazardous waste disposal.[6]
-
For small spills, absorb the material with an inert absorbent such as sand or bentonite clay, scoop the mixture into a container, and dispose of it as hazardous waste.[7][8]
Mandatory Visualizations
To further clarify the proper disposal workflow, the following diagrams illustrate the key decision points and procedural flow.
Caption: Disposal workflow for this compound.
Caption: Key safety and logistical considerations for disposal.
References
- 1. WERCS Studio - Application Error [assets.thermofisher.com]
- 2. airgas.com [airgas.com]
- 3. 3-Oxo-3-(2-thienyl)propanenitrile 33898-90-7 | TCI AMERICA [tcichemicals.com]
- 4. Thiophene | C4H4S | CID 8030 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. fishersci.com [fishersci.com]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. reed.edu [reed.edu]
- 8. ICSC 1190 - THIOPHENE [chemicalsafety.ilo.org]
- 9. ptb.de [ptb.de]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

